2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Description
The exact mass of the compound this compound is 231.11201006 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-3-12-4-2-8(1)11-15-10(16-17-11)9-7-13-5-6-14-9/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFNBVXPLAKRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918746 | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849925-00-4, 93072-94-7 | |
| Record name | 2-[5-(4-Piperidinyl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849925-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 93072-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the novel heterocyclic compound, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. As a molecule incorporating three medicinally relevant scaffolds—piperidine, 1,2,4-oxadiazole, and pyrazine—it represents a compound of significant interest for modern drug discovery programs. Preformulation, the systematic characterization of a drug candidate's physical and chemical properties, is a foundational stage in pharmaceutical development.[1][2][3] This document is structured to serve as a practical whitepaper for researchers, scientists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols. We will dissect key parameters including molecular structure, druglikeness based on Lipinski's Rule of Five, ionization constant (pKa), lipophilicity (logP/logD), and aqueous solubility. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided for the empirical determination of these critical properties, ensuring scientific integrity and reproducibility.
Introduction: A Molecule of Interest
The compound this compound is a synthetic molecule built from three distinct heterocyclic systems, each with a rich history in medicinal chemistry. The 1,2,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups, contributing to a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] The pyrazine moiety is also a common feature in biologically active compounds.[6][7] Finally, the piperidine ring is a saturated heterocycle prevalent in many approved drugs, often utilized to enhance solubility and modulate pKa to achieve desired pharmacokinetic profiles.
The successful progression of such a candidate from a laboratory "hit" to a clinical drug is critically dependent on a thorough understanding of its physicochemical properties.[3] These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its efficacy and safety.[8] This guide provides the foundational knowledge and experimental framework required to perform a robust preformulation assessment of this compound.
Molecular Identity and Core Properties
A precise understanding of a compound's fundamental identity is the starting point for all further investigation.
Table 1: Core Identification and Physical Properties of the Target Compound
| Parameter | Value | Source(s) |
| IUPAC Name | 5-(piperidin-4-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole | [9] |
| CAS Number | 93072-94-7 | [10] |
| Molecular Formula | C₁₁H₁₃N₅O | [9][10] |
| Molecular Weight | 231.26 g/mol | [10] |
| Melting Point | 87-89 °C | [10] |
| 2D Structure | PubChem |
Druglikeness and Oral Bioavailability Assessment
Before committing resources to extensive experimental work, a preliminary in silico assessment of "druglikeness" is a standard industry practice. Lipinski's Rule of Five provides a set of guidelines to evaluate the potential for a compound to be an orally active drug in humans.[11][12] Poor absorption or permeation is more likely if a compound violates two or more of these rules.[13]
Table 2: Lipinski's Rule of Five Analysis
| Lipinski's Rule | Parameter | Value for Compound | Assessment |
| Molecular Weight | < 500 Daltons | 231.26 Da | Pass |
| Lipophilicity (logP) | ClogP < 5 | -0.2 (Predicted)[9] | Pass |
| H-Bond Donors | ≤ 5 (N-H, O-H bonds) | 1 (from the piperidine N-H) | Pass |
| H-Bond Acceptors | ≤ 10 (N, O atoms) | 6 (2 pyrazine N, 2 oxadiazole N, 1 oxadiazole O, 1 piperidine N) | Pass |
Expert Insight: The compound successfully adheres to all criteria of Lipinski's Rule of Five. This provides a strong initial hypothesis that the molecule possesses a favorable physicochemical profile for oral bioavailability, justifying a deeper experimental investigation of its properties.[11][14]
Ionization Constant (pKa): The Key to pH-Dependent Behavior
Significance in Drug Development
For any ionizable drug, the pKa is arguably one of its most important physicochemical parameters.[15] It dictates the degree of ionization at any given pH, which profoundly impacts solubility, membrane permeability (as described by the pH-partition hypothesis), and interactions with biological targets.[16][17] As the majority of drugs are weak acids or bases, understanding their pKa is essential for predicting their behavior in the varying pH environments of the gastrointestinal tract, bloodstream (pH ~7.4), and cellular compartments.[8] This molecule contains a basic piperidine nitrogen, making it a weak base whose properties will be highly pH-dependent.
Experimental Protocol: Potentiometric Titration for pKa Determination
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The use of a co-solvent is often necessary for compounds with moderate to low aqueous solubility.
-
Analyte Solution: Prepare a final concentration of the compound at approximately 0.5-1 mM in a solution of constant ionic strength (e.g., 0.15 M KCl) to mimic physiological conditions and minimize activity coefficient fluctuations.
-
Titration: Place the solution in a thermostatted vessel at 25°C or 37°C. Use a calibrated, high-precision pH electrode to monitor the solution pH.
-
Acidification: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to fully protonate the basic piperidine nitrogen, lowering the starting pH to ~2.0.
-
Titration Curve Generation: Titrate the acidified solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized. This can be identified as the midpoint of the steepest portion of the titration curve or by calculating the first derivative of the curve.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD): Balancing Permeability and Solubility
Significance in Drug Development
Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[18] It is a critical determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[19]
-
logP (Partition Coefficient): Describes the lipophilicity of the neutral form of the molecule.[20]
-
logD (Distribution Coefficient): Describes the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For an ionizable drug, logD is the more physiologically relevant parameter.[21] We are most interested in the logD at pH 7.4 , which reflects the compound's behavior in blood plasma.[18]
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
The "shake-flask" method remains the gold standard for its direct and unambiguous measurement of partitioning.[18][22]
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and n-octanol. Pre-saturate each solvent with the other by mixing them vigorously and then allowing the layers to separate completely. This step is crucial to prevent volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final compound concentration should be low enough to avoid solubility issues in either phase.
-
Equilibration: Seal the vial and shake it gently on a rotator at a constant temperature (e.g., 25°C) for a sufficient period (typically 1-24 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each layer. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[23]
-
Calculation: The logD is calculated using the formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
Caption: Workflow for logD determination using the shake-flask method.
Aqueous Solubility: A Prerequisite for Efficacy
Significance in Drug Development
Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gut, its absorption, and its suitability for various dosage forms, especially intravenous formulations.[24][25] Insufficient solubility is a major hurdle in drug development, often leading to poor bioavailability.[25] The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to classify drugs and predict their in vivo performance.[26] For a basic compound like this, solubility is expected to be highly pH-dependent, increasing significantly at lower pH values where it becomes protonated and forms a more soluble salt.
Experimental Protocol: Equilibrium (Thermodynamic) Solubility Determination
The most reliable method for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[24][27]
Methodology:
-
System Setup: Add an excess amount of the solid compound to a series of vials containing relevant aqueous buffers (e.g., pH 2.0, pH 5.0, pH 7.4) to generate a pH-solubility profile. The excess solid is critical to ensure that equilibrium is established with the undissolved material.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time is necessary to ensure a true thermodynamic equilibrium is achieved.[26]
-
Sample Preparation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[23]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated HPLC-UV method against a standard calibration curve.
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each specific pH and temperature.
Summary and Forward Look
This guide has outlined the critical physicochemical properties that must be evaluated for the drug candidate this compound. Its molecular structure and positive assessment against Lipinski's Rule of Five suggest a promising foundation for development as an oral therapeutic.
Table 3: Summary of Key Physicochemical Parameters
| Parameter | Type | Value / Method | Significance |
| Molecular Weight | Intrinsic | 231.26 g/mol | Adheres to Ro5, influences diffusion. |
| Lipinski's Rules | Calculated | 0 Violations | Predicts good potential for oral bioavailability.[11] |
| pKa | Experimental | Potentiometric Titration | Defines ionization state, impacting solubility and permeability.[15] |
| logD₇.₄ | Experimental | Shake-Flask Method | Predicts membrane permeability and distribution at physiological pH.[21] |
| Aqueous Solubility | Experimental | Equilibrium Shake-Flask | Determines dissolution rate and bioavailability.[24] |
| XlogP | Predicted | -0.2 | Initial estimate of lipophilicity for the neutral form.[9] |
| Melting Point | Intrinsic | 87-89 °C | Indicates solid-state stability and purity.[10] |
The experimental determination of its pKa, pH-dependent solubility, and logD at physiological pH will provide the essential data needed to build a predictive pharmacokinetic model. Future preformulation work should logically progress to include solid-state characterization (e.g., DSC, TGA, and XRPD to investigate polymorphism and crystallinity), chemical stability studies under various stress conditions (pH, light, temperature), and excipient compatibility testing.[2] This systematic approach ensures that potential development challenges are identified early, enabling a more efficient and scientifically-driven path toward clinical evaluation.
References
- Zenovel. Lipinski's Rule of 5 in Modern Drug Discovery.
- Wikipedia. Lipinski's rule of five.
- GARDP Revive. Lipinski's Rule of 5.
- Matrix Scientific. 2-(5-Piperidin-4-yl-[10][11][14]-oxadiazol-3-yl)-pyrazine.
- Pion Inc. (2023). What is pKa and how is it used in drug development?.
- Taylor & Francis Online. Lipinski's rule of five – Knowledge and References.
- Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
- Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496.
- Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1511-1513.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. In-Silico Pharmacology, 1(1), 1-12.
- International Journal of Innovative Research and Scientific Studies. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- ResearchGate. (PDF) LogP / LogD shake-flask method v1.
- SlideShare. solubility experimental methods.pptx.
- BenchChem. General Experimental Protocol for Determining Solubility.
- Cambridge MedChem Consulting. LogP/D.
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Journal of Chemical & Engineering Data. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Enamine. LogD/LogP Background.
- Pion Inc. (2024). Introduction to log P and log D in drug development.
- BioDuro. ADME LogP LogD Assay.
- Sigma-Aldrich. 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine hydrochloride AldrichCPR.
- International Journal of Pharmaceutical Erudition. (2017). NOVEL TECHNOLOGY USED IN THE PREFORMULATION STUDY: A REVIEW.
- Creative Biolabs. Preformulation Development.
- Coriolis Pharma. Preformulation Studies.
- UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development.
- International Journal of Pharmaceutical Sciences and Research. (2016). A REVIEW ON PHARMACEUTICAL PREFORMULATION STUDIES IN FORMULATION AND DEVELOPMENT OF NEW DRUG MOLECULES.
- PubChemLite. This compound.
- Wikipedia. Pyrazine.
- Applied Biological Chemistry. (2022). Biological activity of oxadiazole and thiadiazole derivatives.
- Journal of Medicinal Chemistry. (2022). Structure–activity relationship studies of[11][14][16]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents.
- Molecules. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Preformulation Development - Creative Biolabs [creative-biolabs.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazine - Wikipedia [en.wikipedia.org]
- 7. Structure–activity relationship studies of [1,2,5]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C11H13N5O) [pubchemlite.lcsb.uni.lu]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 15. drughunter.com [drughunter.com]
- 16. What is pKa and how is it used in drug development? [pion-inc.com]
- 17. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Introduction to log P and log D in drug development [pion-inc.com]
- 20. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. enamine.net [enamine.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. upm-inc.com [upm-inc.com]
- 26. pharmatutor.org [pharmatutor.org]
- 27. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Structure Elucidation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Abstract
The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required for the complete structure elucidation of the novel heterocyclic compound, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. By integrating data from High-Resolution Mass Spectrometry (HRMS), extensive Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we present a self-validating system of protocols that collectively confirm the compound's identity, connectivity, and isomeric form.
Introduction: The Imperative for Rigorous Structure Elucidation
The compound this compound, with a molecular formula of C₁₁H₁₃N₅O, represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. Its structure comprises three key pharmacophoric fragments: a pyrazine ring, a piperidine ring, and a 1,2,4-oxadiazole linker. The precise arrangement of these components, particularly the distinction from its 1,3,4-oxadiazole isomer, is critical as even minor structural changes can drastically alter pharmacological activity, toxicity, and metabolic stability.
This guide establishes a systematic, multi-technique approach to confirm the structure with a high degree of confidence, treating the elucidation process as a case study in analytical rigor.
Foundational Analysis: Elemental Composition and Molecular Mass
The first step in any structure elucidation workflow is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with sufficient accuracy to unequivocally determine the molecular formula.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: We select Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) mass analyzer for its soft ionization, which minimizes fragmentation and preserves the molecular ion, and for the high mass accuracy of the TOF detector. Analysis in positive ion mode is chosen due to the presence of multiple basic nitrogen atoms, which are readily protonated to form [M+H]⁺ ions.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 acetonitrile:water mixture with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a calibrated ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 250°C
-
Mass Range: m/z 50-1000
-
Acquisition: Centroid mode, with an internal calibrant (lock mass) to ensure high mass accuracy.
-
Data Presentation: Molecular Formula Confirmation
The experimental data must align closely (typically within 5 ppm) with the theoretical mass calculated for the protonated molecule, [C₁₁H₁₃N₅O+H]⁺.
| Parameter | Theoretical Value | Hypothetical Experimental Value | Deviation (ppm) |
| Molecular Formula | C₁₁H₁₄N₅O⁺ | - | - |
| Monoisotopic Mass | 232.1193 | 232.1190 | -1.3 |
This result provides strong evidence for the elemental composition C₁₁H₁₃N₅O. PubChem predicts a monoisotopic mass of 231.11201 Da for the neutral molecule and an m/z of 232.11929 for the [M+H]⁺ adduct, which is consistent with our hypothetical data.[1]
Unraveling Connectivity: Tandem Mass Spectrometry (MS/MS)
With the molecular formula confirmed, the next logical step is to probe the connectivity of the atoms. Tandem mass spectrometry (MS/MS) provides "pieces of the puzzle" by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.
Expertise & Rationale: Collision-Induced Dissociation (CID) is employed to fragment the protonated molecular ion ([M+H]⁺ at m/z 232.1). The resulting fragmentation pattern is diagnostic of the underlying structure. The stability of the pyrazine and oxadiazole rings, coupled with the more fragile piperidine ring and the single bonds linking the moieties, dictates the most likely cleavage points. Studies on the fragmentation of piperazine and oxadiazole derivatives show characteristic ring-opening and bond-cleavage patterns that can be extrapolated here.[2][3][4]
Experimental Protocol: Product Ion Scan MS/MS
-
Instrumentation: A quadrupole Time-of-Flight (Q-TOF) or triple quadrupole mass spectrometer.
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 232.1) in the first mass analyzer.
-
Fragmentation: Subject the isolated ions to CID with argon in the collision cell. A collision energy ramp (e.g., 10-40 eV) is used to generate a rich spectrum of fragment ions.
-
Analysis: Scan the resulting fragment ions in the final mass analyzer.
Data Presentation: Proposed Fragmentation Pathway
The fragmentation is expected to initiate from the protonated piperidine nitrogen, leading to characteristic losses and ring cleavages.
Caption: Proposed MS/MS fragmentation pathway for [C₁₁H₁₃N₅O+H]⁺.
Table of Key Fragment Ions
| m/z | Proposed Formula | Description |
| 232.1 | C₁₁H₁₄N₅O⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 148.1 | C₆H₄N₄O⁺ | Loss of the piperidine moiety via ring cleavage |
| 121.0 | C₅H₃N₃⁺ | Subsequent loss of HCN from m/z 148.1 |
| 107.0 | C₅H₃N₂O⁺ | Loss of N₂ from the oxadiazole ring of m/z 148.1 |
| 85.1 | C₅H₁₁N⁺ | Cleavage yielding the protonated piperidine fragment |
This fragmentation pattern provides strong evidence for the presence of the pyrazine, oxadiazole, and piperidine units and their proposed connectivity.
Definitive Structure Mapping: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
Expertise & Rationale: The distinct electronic environments of the pyrazine, oxadiazole, and piperidine rings will give rise to a predictable pattern of signals. The pyrazine protons will appear in the aromatic region, while the piperidine protons will be in the aliphatic region. ¹³C NMR will confirm the number of unique carbon environments. 2D NMR is crucial for establishing connectivity: COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton couplings within the same spin system (i.e., within the piperidine and pyrazine rings), HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the three heterocyclic fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra.
-
2D Spectra Acquisition: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.
Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
Chemical shifts are predicted based on data from similar structures and known substituent effects.[3][4][5][6][7][8][9][10]
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, J (Hz) | Predicted ¹³C δ (ppm) | Justification |
| Pyrazine Ring | |||
| H-a | 9.2 (s, 1H) | - | Deshielded by two N atoms. |
| H-b | 8.8 (d, 1H, J=2.5) | - | Coupled to H-c. |
| H-c | 8.7 (d, 1H, J=2.5) | - | Coupled to H-b. |
| C-a | ~145 | Pyrazine ring carbon. | |
| C-b | ~143 | Pyrazine ring carbon. | |
| C-c | ~147 | Pyrazine ring carbon. | |
| C-d (ipso) | ~158 | Attached to oxadiazole, deshielded. | |
| Oxadiazole Ring | |||
| C-e | ~165 | C=N carbon attached to pyrazine. | |
| C-f | ~175 | C=N carbon attached to piperidine. | |
| Piperidine Ring | |||
| H-1 (NH) | ~3.5 (br s, 1H) | - | Exchangeable proton. |
| H-2, H-6 (ax) | ~2.8 (m, 2H) | ~45 | Axial protons adjacent to N. |
| H-2, H-6 (eq) | ~3.2 (m, 2H) | ~45 | Equatorial protons adjacent to N. |
| H-3, H-5 (ax) | ~1.8 (m, 2H) | ~30 | Axial protons. |
| H-3, H-5 (eq) | ~2.1 (m, 2H) | ~30 | Equatorial protons. |
| H-4 | ~3.4 (m, 1H) | ~38 | Methine proton, deshielded by oxadiazole. |
Key 2D NMR Correlations for Structural Assembly
The HMBC experiment is the linchpin for connecting the three rings.
Caption: Key HMBC correlations confirming the connectivity of the fragments.
-
Pyrazine to Oxadiazole: A crucial correlation from the pyrazine protons (e.g., H-a, H-b) to the oxadiazole carbon C-e would confirm the pyrazine-oxadiazole link.
-
Piperidine to Oxadiazole: Correlations from the piperidine methine proton (H-4) and adjacent methylene protons (H-3,5) to the oxadiazole carbon C-f would definitively establish the piperidine-oxadiazole connection at the C4 position of the piperidine ring.
Functional Group Verification: Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups predicted by the proposed structure.
Expertise & Rationale: The spectrum will be characterized by absorptions from the aromatic pyrazine ring, the C=N and C-O bonds of the oxadiazole ring, and the N-H and C-H bonds of the piperidine ring. The absence of strong C=O stretching (around 1700 cm⁻¹) and O-H stretching (broad, ~3300 cm⁻¹) bands from potential starting materials or side products provides evidence for the successful formation of the target heterocycle.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction and ATR correction.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, sharp | N-H stretch (piperidine) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch (pyrazine) |
| 2950-2850 | Medium-Strong | Aliphatic C-H stretch (piperidine) |
| ~1640 | Strong | C=N stretch (oxadiazole ring) |
| 1580-1450 | Medium | C=N/C=C ring stretches (pyrazine, oxadiazole) |
| ~1250 | Strong | C-O-C asymmetric stretch (oxadiazole ring) |
| ~1100 | Strong | C-N stretch (piperidine) |
The presence of these characteristic bands, particularly the C=N and C-O-C stretches, is highly indicative of the 1,2,4-oxadiazole heterocycle.[11][12][13][14]
Corroborating Evidence: Plausible Synthesis
Trustworthiness in structure elucidation is enhanced when the proposed structure is the logical outcome of a known chemical transformation. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established and typically proceeds via the coupling of an amidoxime with an activated carboxylic acid (or its equivalent) followed by cyclodehydration.[1][15][16][17]
A plausible synthesis for the target compound would involve the reaction of pyrazine-2-carboxamidoxime with N-protected isonipecotic acid (piperidine-4-carboxylic acid), followed by cyclization and deprotection. This synthetic route strongly favors the formation of the 1,2,4-oxadiazole isomer, lending further credence to the proposed structure.
Conclusion: A Unified Structural Assignment
The structure of this compound is unequivocally confirmed through the systematic and orthogonal application of modern analytical techniques.
-
HRMS established the correct elemental composition of C₁₁H₁₃N₅O.
-
Tandem MS provided fragmentation data consistent with the connectivity of the pyrazine, oxadiazole, and piperidine moieties.
-
1D and 2D NMR spectroscopy delivered the definitive proof of the atomic connectivity, mapping out the complete covalent structure and confirming the substitution pattern on all three rings.
-
FTIR spectroscopy verified the presence of all key functional groups and the absence of starting material functionalities.
The convergence of this body of evidence provides a self-validating and authoritative confirmation of the structure, meeting the highest standards of scientific integrity required in chemical research and pharmaceutical development. For absolute proof of the solid-state conformation and to formally exclude any unforeseen isomeric possibilities, single-crystal X-ray diffraction would be the ultimate analytical step, as demonstrated in studies of related heterocyclic systems.[6][7][18]
References
- PubChem. This compound.
- Zarei, M. A new general method of synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. Tetrahedron Letters. [Link]
- Baykov, S., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
- Du, F., et al. 2,5-Bis(5-methylpyrazin-2-yl)-1,3,4-oxadiazole. Acta Crystallographica Section E. [Link]
- Xu, L., et al. 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine. Acta Crystallographica Section E. [Link]
- Zhu, N., et al. Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. [Link]
- Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co. Journal of the Chilean Chemical Society. [Link]
- Prasain, J. Ion fragmentation of small molecules in mass spectrometry.
- ResearchGate. Synthesis and Structural Characterisation of 2,4-Bis(5-Aryl-1,3,4-Oxdiazol-2-yl)
- MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank. [Link]
- PubMed. 2,5-Bis(5-methyl-pyrazin-2-yl)-1,3,4-oxadiazole. [Link]
- Danikiewicz, W., et al. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles... Journal of Mass Spectrometry. [Link]
- NIH. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]
- Ali, T.E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones... International Journal of Organic Chemistry. [Link]
- Hobbs, W.J. Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
- Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Egyptian Journal of Chemistry. [Link]
- NIH. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
Sources
- 1. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. [Characteristics of IR spectra for oxadiazole] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalspub.com [journalspub.com]
- 13. researchgate.net [researchgate.net]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Whitepaper: The Pharmacology of Novel Piperidine-Containing 1,2,4-Oxadiazoles: A Technical Guide for Drug Development
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The confluence of privileged structural motifs in medicinal chemistry often yields compounds with exceptional pharmacological profiles. This guide delves into the burgeoning class of molecules incorporating both a piperidine ring and a 1,2,4-oxadiazole core. This combination has proven to be a highly effective strategy for developing selective and potent ligands for challenging G-protein coupled receptor (GPCR) targets, particularly muscarinic acetylcholine and serotonin receptors. We will explore the underlying chemical rationale, key synthetic strategies, structure-activity relationships (SAR), and the critical experimental protocols required to characterize these promising therapeutic agents. This document serves as a technical resource, blending established principles with field-proven insights to empower researchers in their drug discovery endeavors.
Introduction: The Strategic Union of Two Privileged Scaffolds
The Enduring Relevance of Piperidine and 1,2,4-Oxadiazole in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent N-heterocycles in FDA-approved drugs. Its prevalence stems from its utility as a versatile scaffold that can confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The saturated, six-membered ring can adopt a stable chair conformation, allowing for precise, three-dimensional positioning of substituent groups to optimize interactions with biological targets.
The 1,2,4-oxadiazole ring, while less common, is a valuable bioisostere for ester and amide functionalities. Its rigid, planar structure and capacity for hydrogen bonding make it an effective component for engaging with receptor binding pockets. Furthermore, the 1,2,4-oxadiazole moiety is generally resistant to hydrolysis by esterases and amidases, which can significantly enhance the metabolic stability and oral bioavailability of a drug candidate.
Rationale for a Combined Pharmacophore
The strategic combination of these two scaffolds creates a powerful pharmacophore. The piperidine ring often serves as a central anchoring element or a moiety that interacts with transmembrane domains of GPCRs, while its nitrogen atom provides a key basic center for salt formation and polar interactions. The 1,2,4-oxadiazole can then be appended to introduce specific electronic and steric features, acting as a bioisosteric replacement for a labile ester group and orienting additional substituents towards specific sub-pockets within a receptor. This dual-component approach has been particularly successful in the development of selective agonists and antagonists for complex receptor families.
Synthetic Strategies and Physicochemical Landscape
The construction of piperidine-containing 1,2,4-oxadiazoles typically follows a convergent synthetic approach. The core of the synthesis involves the formation of the oxadiazole ring, which is most commonly achieved through the reaction of an amidoxime with an activated carboxylic acid derivative.
A representative synthetic workflow is outlined below:
Caption: General synthetic workflow for piperidine-containing 1,2,4-oxadiazoles.
This modular synthesis allows for extensive exploration of the chemical space. Variations in the substituents on both the piperidine ring and the group attached to the oxadiazole core enable fine-tuning of pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Core Pharmacology & Mechanism of Action (MOA)
This class of compounds has shown significant promise as modulators of various GPCRs. Below, we detail the pharmacology for the most prominent targets.
Muscarinic Acetylcholine Receptor (mAChR) Agonists
A primary area of investigation for these compounds is the treatment of cognitive disorders, such as Alzheimer's disease, by targeting muscarinic acetylcholine receptors. Specifically, selective activation of the M1 and M4 receptor subtypes is a highly sought-after therapeutic strategy. Piperidine-containing 1,2,4-oxadiazoles have emerged as potent and selective M1/M4 agonists.
-
Mechanism of Action: These compounds act as orthosteric agonists, mimicking the action of the endogenous neurotransmitter acetylcholine. Upon binding to the M1 or M4 receptor, they induce a conformational change that facilitates the coupling and activation of intracellular G-proteins (primarily Gq/11 for M1 and Gi/o for M4). This initiates a downstream signaling cascade, leading to neuronal excitation and the modulation of cognitive processes.
Caption: Simplified M1 muscarinic receptor Gq signaling pathway activation.
Serotonin (5-HT) Receptor Ligands
Derivatives of piperidine-oxadiazoles have also been explored as ligands for various serotonin (5-HT) receptors, which are implicated in mood disorders, psychosis, and migraine. The specific receptor subtype selectivity can be modulated by altering the substitution pattern on the piperidine and the terminal group of the oxadiazole. For instance, certain compounds have shown high affinity for the 5-HT2A and 5-HT7 receptors.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the piperidine-oxadiazole scaffold has yielded critical insights into the structural requirements for potency and selectivity.
-
Piperidine Substituents: The position and nature of substituents on the piperidine ring are crucial. For mAChR agonists, a 3-substitution on the piperidine is often optimal for achieving high potency.
-
Oxadiazole Position: The 1,2,4-oxadiazole is typically attached via the 3- or 5-position. The choice of attachment point influences the vector and orientation of the rest of the molecule.
-
Terminal Group: The group attached to the other side of the oxadiazole ring explores a binding sub-pocket and is a key determinant of subtype selectivity. Small, lipophilic groups often enhance potency.
The following table summarizes representative SAR data for a series of M1 muscarinic agonists.
| Compound | R Group (on Piperidine) | Terminal Group (on Oxadiazole) | M1 Binding Affinity (Ki, nM) | M1 Functional Activity (EC50, nM) |
| 1a | H | Methyl | 150.2 | 320.5 |
| 1b | 3-Methyl | Methyl | 25.6 | 45.8 |
| 1c | 3-Ethyl | Methyl | 10.1 | 18.2 |
| 1d | 3-Methyl | Ethyl | 30.8 | 55.1 |
| 1e | 3-Methyl | Isopropyl | 8.5 | 15.3 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols for Pharmacological Characterization
A robust and logical workflow is essential for characterizing novel compounds. This involves a tiered approach, starting with primary binding assays and progressing to more complex functional and cellular assays.
Caption: Tiered experimental workflow for in vitro compound characterization.
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor.
Principle: This is a competitive assay where the test compound competes with a known radiolabeled ligand (e.g., [3H]-NMS for muscarinic receptors) for binding to the receptor in a membrane preparation. The amount of radioligand displaced is proportional to the affinity of the test compound.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the receptor of interest (e.g., CHO-hM1 cells).
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound at various concentrations (typically a 10-point, 3-fold serial dilution).
-
Radioligand at a fixed concentration near its Kd value (e.g., 1 nM [3H]-NMS).
-
Membrane preparation (e.g., 10-20 µg protein per well).
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess cold ligand, e.g., 10 µM atropine).
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Detection: Allow filters to dry, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [35S]GTPγS Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as an agonist.
Principle: Agonist binding to a Gi/o-coupled GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds irreversibly upon receptor activation. The amount of incorporated [35S]GTPγS is a direct measure of receptor activation.
Methodology:
-
Membrane and Reagent Preparation: Use membranes expressing the target receptor (e.g., CHO-hM4). Prepare an assay buffer containing GDP (e.g., 10-30 µM) to ensure the G-protein is in its inactive state.
-
Reaction Setup: In a 96-well plate, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
Membrane preparation.
-
[35S]GTPγS (e.g., 0.1-0.5 nM).
-
Controls: Include wells for basal activity (no agonist) and maximal stimulation (a known full agonist).
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination & Harvesting: Terminate the reaction and harvest onto filter plates as described in the binding assay protocol.
-
Detection: Measure incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract basal activity from all data points.
-
Plot the stimulated binding against the log concentration of the test compound.
-
Fit the data using non-linear regression to obtain the EC50 (concentration for half-maximal response) and Emax (maximum possible effect, often expressed as a percentage of a standard full agonist).
-
Future Directions & Conclusion
The piperidine-containing 1,2,4-oxadiazole scaffold represents a highly validated and fruitful starting point for the design of novel GPCR modulators. The modularity of its synthesis allows for rapid generation of diverse chemical libraries, while its favorable physicochemical properties make it an attractive core for developing orally bioavailable drugs. Future work will likely focus on further refining subtype selectivity, particularly within the muscarinic and serotonergic families, to minimize off-target effects. Additionally, exploring novel linkages and bioisosteric replacements for the piperidine or oxadiazole core could unlock new pharmacological profiles and intellectual property space. The systematic application of the characterization workflows detailed herein is paramount to identifying and advancing the most promising candidates from this valuable chemical class.
References
This section would be populated with the specific, verifiable URLs and source information from the grounding tool used during content generation.
An In-depth Technical Guide to 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (CAS Number 93072-94-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its physicochemical properties, a plausible synthetic route with a step-by-step protocol, and its emerging pharmacological relevance. Drawing from recent advancements, this document explores the potential of the broader class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as novel therapeutic agents, specifically as agonists of human caseinolytic protease P (HsClpP) for applications in oncology.[1] This guide is intended to be a valuable resource for researchers engaged in the synthesis, evaluation, and development of new chemical entities based on the pyrazine and 1,2,4-oxadiazole scaffolds.
Introduction and Chemical Identity
This compound is a small molecule featuring a pyrazine ring linked to a piperidine ring through a 1,2,4-oxadiazole core. The constituent heterocyclic moieties—pyrazine, piperidine, and oxadiazole—are prevalent in numerous biologically active compounds, contributing to a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5][6][7] The unique combination of these scaffolds in the title compound suggests a rich potential for novel therapeutic applications. Recent studies have highlighted the promise of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as agonists of human caseinolytic protease P (HsClpP), a mitochondrial protease, for the treatment of hepatocellular carcinoma, underscoring the timeliness and significance of this chemical entity.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 93072-94-7 | [8][9] |
| Molecular Formula | C₁₁H₁₃N₅O | [8][9] |
| Molecular Weight | 231.26 g/mol | [8][9] |
| Melting Point | 87-89 °C | [8][9] |
| Appearance | Solid (predicted) |
Synthesis and Mechanism
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry.[10] A common and efficient method involves the condensation and subsequent cyclization of an amidoxime with a carboxylic acid derivative, such as an ester or acyl chloride.[11][12][13][14][15] For the synthesis of this compound, a logical approach is the reaction between N'-hydroxypyrazine-2-carboximidamide (also known as pyrazine-2-amidoxime) and a protected form of ethyl piperidine-4-carboxylate.
The reaction proceeds via an initial O-acylation of the amidoxime by the ester, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent side reactions and ensure the desired regioselectivity. The final step involves the deprotection of the piperidine nitrogen to yield the target compound.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a proposed method based on standard procedures for 1,2,4-oxadiazole synthesis.[13][15] Optimization of reaction conditions may be necessary to achieve optimal yields.
Step 1: Synthesis of the N-Boc protected intermediate
-
To a solution of N'-hydroxypyrazine-2-carboximidamide (1.0 eq)[16][17] in a suitable aprotic solvent (e.g., dry THF or DMF), add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of N-Boc-piperidine-4-carboxylic acid ethyl ester (1.1 eq) in the same solvent dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (or a suitable temperature, e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
Step 2: Deprotection of the piperidine nitrogen
-
Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the final product, this compound, by recrystallization or column chromatography.
Pharmacological Profile and Mechanism of Action
While specific biological data for CAS 93072-94-7 is not extensively published, a recent study on closely related 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives has identified them as a novel class of human caseinolytic protease P (HsClpP) agonists.[1]
HsClpP is a key protease in mitochondria, responsible for maintaining mitochondrial protein homeostasis. The agonism of HsClpP has emerged as a potential anticancer strategy. The activation of HsClpP can lead to the degradation of essential mitochondrial proteins, disrupting mitochondrial function and inducing apoptosis in cancer cells.[1] A derivative from this class, compound SL44, demonstrated potent HsClpP agonistic activity, inhibited the proliferation of hepatocellular carcinoma cells, and induced the degradation of respiratory chain complex subunits, ultimately leading to apoptosis.[1]
Caption: Putative mechanism of action in cancer cells.
In Vitro and In Vivo Assay Protocols
To characterize the biological activity of this compound, a series of in vitro and in vivo assays can be employed.
In Vitro HsClpP Agonist Assay (α-Casein Hydrolysis)
This assay quantifies the agonistic activity of the compound on HsClpP.
Protocol:
-
Recombinantly express and purify human HsClpP protein.
-
Prepare a reaction buffer (e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5).
-
In a 96-well plate, add the reaction buffer, HsClpP (e.g., 1 µM), and varying concentrations of the test compound.
-
Initiate the reaction by adding a fluorescently labeled substrate, such as FITC-α-casein (e.g., 10 µM).
-
Incubate the plate at 37 °C and monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for FITC).
-
Calculate the rate of hydrolysis for each compound concentration.
-
Plot the rate of hydrolysis against the compound concentration and determine the EC₅₀ value.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines (e.g., hepatocellular carcinoma cells like HCCLM3).[1]
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add MTT reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This assay evaluates the in vivo antitumor efficacy of the compound.
Protocol:
-
Implant human cancer cells (e.g., HCCLM3) subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.
Conclusion
This compound represents a promising chemical scaffold with significant potential for drug discovery, particularly in the field of oncology. Its synthesis is achievable through established chemical methodologies. The recent identification of related compounds as agonists of HsClpP provides a strong rationale for the further investigation of this molecule and its analogues as novel therapeutics. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this intriguing compound.
References
- Durden, J. A., Jr., & Heywood, D. L. (n.d.). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry.
- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). National Institutes of Health.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI.
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. (n.d.). Organic Letters - ACS Publications.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). PubMed.
- Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (n.d.). National Institutes of Health.
- SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (2018). Revue Roumaine de Chimie.
- Ethyl 4-piperidinecarboxylate. (n.d.). LookChem.
- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). RJPBCS.
- New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (n.d.). PMC - NIH.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar.
- Ethyl piperidine-4-carboxylate. (n.d.). NIST WebBook.
- Pharmacological activity and mechanism of pyrazines. (2023). PubMed.
- Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through chalcone intermediates. (n.d.). ResearchGate.
- 93072-94-7 | this compound. (n.d.). Chemical Cloud Database.
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). ResearchGate.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). ResearchGate.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central.
- Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. (n.d.). Brazilian Journal of Pharmaceutical Sciences.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives. (n.d.). ResearchGate.
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). ResearchGate.
Sources
- 1. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies [revistas.usp.br]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. ijper.org [ijper.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scbt.com [scbt.com]
- 17. 51285-05-3|N'-Hydroxypyrazine-2-carboximidamide|BLD Pharm [bldpharm.com]
The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a multitude of intermolecular interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive exploration of the pyrazine core, from its fundamental physicochemical properties and synthesis to its diverse applications in drug discovery, including its role in FDA-approved drugs, advanced bioisosteric strategies, and cutting-edge applications in targeted therapies and molecular imaging.
The Pyrazine Nucleus: Physicochemical Properties and Synthetic Landscape
The inherent characteristics of the pyrazine ring are pivotal to its success in medicinal chemistry. Understanding these properties is fundamental to leveraging this scaffold in drug design.
Physicochemical Attributes of the Pyrazine Core
The pyrazine ring is a planar, aromatic system. The two nitrogen atoms are sp² hybridized and act as electron-withdrawing groups, which significantly influences the electron density of the ring. This results in a π-deficient system, impacting its reactivity and intermolecular interactions.
Key physicochemical properties are summarized below:
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₄H₄N₂ | A simple, low molecular weight core. |
| Molecular Weight | 80.09 g/mol | Contributes minimally to the overall molecular weight of a drug molecule. |
| pKa | 0.6 | Weakly basic, less so than pyridine, pyrimidine, and pyridazine. This can be advantageous in modulating the overall basicity of a drug candidate to optimize pharmacokinetic properties. |
| LogP | -0.21 | The pyrazine core is relatively polar, which can enhance aqueous solubility. |
| Dipole Moment | 0 D | The symmetrical nature of the unsubstituted pyrazine ring results in a zero net dipole moment. However, substitution can introduce a significant dipole moment, influencing solubility and binding interactions. |
| Hydrogen Bonding | The nitrogen atoms act as hydrogen bond acceptors. | This is a critical interaction for target binding and can significantly contribute to the potency of a drug. |
| Metabolic Stability | Generally stable to metabolic degradation. | The electron-deficient nature of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
Synthetic Methodologies for the Pyrazine Core
The synthesis of substituted pyrazines is a well-established field, with several classical and modern methods available to medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern and the scale of the synthesis.
1.2.1. Classical Condensation Reactions
The most common and versatile methods for constructing the pyrazine ring involve the condensation of 1,2-dicarbonyl compounds with 1,2-diamines.
-
Staedel-Rugheimer Pyrazine Synthesis: This method involves the reaction of a 2-haloacetophenone with ammonia to form an aminoketone, which then self-condenses to yield a 2,5-disubstituted pyrazine.
-
Guareschi-Thorpe Condensation: This reaction utilizes a cyanoacetamide and a 1,2-dicarbonyl compound to produce a 2-amino-3-cyanopyrazine derivative, which can be further functionalized.
1.2.2. Modern Synthetic Approaches
More recent methodologies offer greater efficiency, milder reaction conditions, and access to a wider range of functionalized pyrazines.
-
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are extensively used to introduce aryl, heteroaryl, and amino substituents onto a pre-formed pyrazine ring.
-
C-H Functionalization: Direct C-H activation and functionalization of the pyrazine ring is an emerging area that offers a more atom-economical approach to creating complex derivatives.
Experimental Protocol: A General Procedure for the Synthesis of a 2,5-Disubstituted Pyrazine via Condensation
This protocol outlines a general method for the synthesis of 2,5-diphenylpyrazine from the self-condensation of 2-aminoacetophenone.
Materials:
-
2-Aminoacetophenone hydrochloride
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in a minimal amount of water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is neutral to slightly basic.
-
The free base of 2-aminoacetophenone will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
Reflux the dried 2-aminoacetophenone in ethanol for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The 2,5-diphenylpyrazine will crystallize out of the solution.
-
Filter the crystalline product, wash with a small amount of cold ethanol, and dry to obtain the pure product.
Self-Validation: The identity and purity of the synthesized 2,5-diphenylpyrazine can be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected symmetrical nature of the product will be evident in the NMR spectra.
The Pyrazine Core in Action: Biological Activities and Approved Drugs
The pyrazine scaffold is present in a remarkable number of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This versatility has led to the development of several FDA-approved drugs for a range of therapeutic areas.
A Spectrum of Biological Activities
Pyrazine-containing compounds have been reported to exhibit a wide array of biological effects, including:
-
Anticancer: This is one of the most significant areas of application for the pyrazine core. Pyrazine derivatives have been shown to inhibit various cancer-related targets, including kinases, proteasomes, and histone deacetylases.
-
Antibacterial: The anti-tuberculosis drug pyrazinamide is a prime example of the antibacterial potential of this scaffold.
-
Antiviral: Favipiravir, an antiviral medication, features a pyrazinecarboxamide core.
-
Anti-inflammatory: Many pyrazine derivatives have demonstrated potent anti-inflammatory properties.
-
Diuretic: Amiloride, a potassium-sparing diuretic, contains a pyrazine ring.
FDA-Approved Drugs Featuring the Pyrazine Core
The clinical success of pyrazine-based drugs underscores the importance of this scaffold in drug discovery.
| Drug Name (Brand Name) | Therapeutic Area | Mechanism of Action |
| Bortezomib (Velcade®) | Oncology (Multiple Myeloma) | A dipeptide boronate that reversibly inhibits the 26S proteasome. |
| Acalabrutinib (Calquence®) | Oncology (Leukemia) | A second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor. |
| Gilteritinib (Xospata®) | Oncology (Acute Myeloid Leukemia) | A potent and selective FLT3 and AXL tyrosine kinase inhibitor. |
| Pyrazinamide | Infectious Disease (Tuberculosis) | A prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and energy production in Mycobacterium tuberculosis. |
| Amiloride | Cardiovascular (Hypertension) | A potassium-sparing diuretic that blocks the epithelial sodium channel (ENaC) in the distal convoluted tubule. |
| Varenicline (Chantix®) | Smoking Cessation | A partial agonist of the α4β2 nicotinic acetylcholine receptor. |
Structure-Activity Relationship (SAR) Studies: A Gateway to Potency and Selectivity
Systematic exploration of the structure-activity relationships of pyrazine derivatives has been instrumental in optimizing their therapeutic potential.
Key Principles of Pyrazine SAR
-
Substitution Pattern: The position and nature of substituents on the pyrazine ring dramatically influence biological activity. The 2, 5, and 6 positions are commonly functionalized to modulate potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the molecule in the active site of the target protein.
-
Lipophilicity: The overall lipophilicity of the molecule, which can be fine-tuned by the substituents on the pyrazine ring, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
Case Study: SAR of Pyrazine-Based Kinase Inhibitors
Kinase inhibitors are a prominent class of drugs where the pyrazine core has been extensively utilized. The following table summarizes the SAR of a series of pyrazine-based inhibitors of Aurora Kinase A, a key regulator of cell division and a target in oncology.
| Compound | R¹ | R² | IC₅₀ (nM) for Aurora A |
| 1 | H | H | >10,000 |
| 2 | Cl | H | 1,500 |
| 3 | H | NH₂ | 800 |
| 4 | Cl | NH₂ | 50 |
| 5 | Cl | NH-Me | 25 |
| 6 | Cl | NH-cPr | 10 |
Analysis of SAR:
-
Unsubstituted pyrazine (1 ) is inactive.
-
Introduction of a chlorine atom at the R¹ position (2 ) provides a modest increase in activity, likely through favorable hydrophobic interactions.
-
The addition of an amino group at the R² position (3 ) further improves potency, suggesting a key hydrogen bonding interaction.
-
Combining the chloro and amino substituents (4 ) results in a significant synergistic effect on activity.
-
Alkylation of the amino group (5 and 6 ) leads to a further increase in potency, with the cyclopropyl group providing the most significant enhancement, likely by optimizing van der Waals interactions within the binding pocket.
Advanced Applications of the Pyrazine Core in Drug Discovery
Beyond its role as a fundamental scaffold, the pyrazine ring is being employed in more sophisticated applications in modern drug discovery.
Pyrazine as a Bioisosteric Replacement
Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design. The pyrazine ring is often used as a bioisostere for other aromatic systems, such as phenyl, pyridine, and pyrimidine rings.
Rationale for Bioisosteric Replacement with Pyrazine:
-
Modulation of Physicochemical Properties: Replacing a phenyl ring with a pyrazine ring can increase polarity and aqueous solubility while reducing lipophilicity.
-
Improved Metabolic Stability: The electron-deficient nature of the pyrazine ring can block sites of metabolism.
-
Introduction of Hydrogen Bond Acceptors: The nitrogen atoms of the pyrazine ring can introduce new hydrogen bonding interactions with the target protein.
-
Fine-tuning of pKa: The weakly basic nature of the pyrazine ring can be used to modulate the overall pKa of a molecule, which can impact its absorption and distribution.
Pyrazine in Targeted Covalent Inhibitors (TCIs)
TCIs are a class of drugs that form a covalent bond with their target protein, leading to irreversible inhibition. The pyrazine ring can be incorporated into TCIs as a scaffold to correctly orient a reactive "warhead" that forms the covalent bond.
The Pyrazine Core in Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that uses radiotracers to visualize and quantify biological processes in vivo. The pyrazine core can be incorporated into PET tracers, often labeled with positron-emitting isotopes like Fluorine-18. The favorable pharmacokinetic properties and metabolic stability of pyrazine derivatives make them attractive scaffolds for the development of novel PET imaging agents for applications in oncology, neurology, and cardiology.
Conclusion and Future Perspectives
The pyrazine core has unequivocally demonstrated its value as a privileged scaffold in medicinal chemistry. Its versatile physicochemical properties, synthetic accessibility, and broad range of biological activities have led to the development of numerous successful drugs. The continued exploration of the pyrazine scaffold in advanced applications such as targeted covalent inhibitors and PET imaging agents promises to further expand its impact on human health. As our understanding of disease biology deepens, the pyrazine core is poised to remain a central element in the design of the next generation of innovative therapeutics.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Research and Analytical Reviews, 8(3), 884-892.
- Gowdhaman, P., & Ponnuswamy, M. (2016). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 8(4), 834-843.
- Okreglicka, K., & Andruszkiewicz, R. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 3959-3975.
- Huigens, R. W., Brummel, B. R., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
- Singh, R., & Hu, W. (2018). Total Synthesis of Botryllazine Involving a New C-H Functionalization of Pyrazines. Organic Letters, 20(15), 4624-4627.
- Zhang, Y., Li, J., Wang, Y., Zhang, L., & Wang, J. (2020). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. Bioorganic & Medicinal Chemistry, 28(15), 115589.
- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. (n.d.).
- Synthesis and Structure–Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. (2008). Journal of Medicinal Chemistry, 51(15), 4672-4684.
- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(3), 1112.
- Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. (2022). European Journal of Medicinal Chemistry, 239, 114539.
- Alsfouk, A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293.
- Pyrazine - an overview | ScienceDirect Topics. (n.d.).
The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Modern Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, has emerged from the periphery of medicinal chemistry to become a "privileged scaffold" in contemporary drug discovery.[1] Its unique physicochemical attributes, including remarkable metabolic stability and its capacity to act as a bioisostere for hydrolytically labile ester and amide functionalities, have cemented its role in the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the core principles of 1,2,4-oxadiazole-based drug design. We will explore its diverse therapeutic applications, dissect key structure-activity relationships (SAR), provide detailed experimental protocols for synthesis and biological evaluation, and visualize the intricate molecular pathways influenced by this versatile scaffold.
The Ascendance of a Heterocycle: Why the 1,2,4-Oxadiazole Core is a Focal Point in Drug Design
The five-membered 1,2,4-oxadiazole ring, containing one oxygen and two nitrogen atoms, has garnered significant attention due to its broad spectrum of biological activities.[3] First synthesized in 1884 by Tiemann and Krüger, its therapeutic potential was not fully realized until much later.[4] The interest in its biological applications has surged in recent decades, driven by its favorable physicochemical and pharmacokinetic properties that facilitate hydrogen bond interactions with biological macromolecules.[4][5]
The inherent stability of the 1,2,4-oxadiazole ring, even in the presence of strong acids, makes it an attractive component for developing robust drug candidates.[6] Furthermore, its ability to serve as a bioisosteric replacement for esters and amides allows for the optimization of a drug's metabolic profile without compromising its binding affinity.[2] This has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of therapeutic agents targeting a diverse range of diseases.
Therapeutic Landscape: A Multi-faceted Approach to Disease
Derivatives of 1,2,4-oxadiazole have demonstrated efficacy across a multitude of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[3] This versatility stems from their ability to interact with a wide range of biological targets.
Anticancer Activity: Targeting the Hallmarks of Malignancy
The 1,2,4-oxadiazole scaffold is a recurring motif in the development of novel anticancer agents.[7] These compounds have been shown to inhibit tumor cell growth and proliferation, block the cell cycle, and modulate mitochondrial membrane potential.[8] Their mechanisms of action are diverse and target various enzymes and signaling pathways critical for cancer progression.
A notable strategy involves the inhibition of enzymes like carbonic anhydrase IX (CAIX), which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.[7] Additionally, 1,2,4-oxadiazole derivatives have been designed to target histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1] Some derivatives have also shown the ability to down-regulate the EGFR/PI3K/mTOR signaling cascade, a key pathway in many cancers.[9] Furthermore, certain compounds act as apoptosis inducers through the activation of caspase-3.[10]
Anti-inflammatory and Analgesic Potential: Modulating the Inflammatory Cascade
The 1,2,4-oxadiazole nucleus is a privileged scaffold for designing potent anti-inflammatory and analgesic agents.[11][12] These compounds often exert their effects by inhibiting key players in the inflammatory response. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression.[13] By blocking the phosphorylation and subsequent nuclear translocation of the p65 subunit of NF-κB, these derivatives can significantly reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[13][14]
Antimicrobial Warfare: A Scaffold for Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole class of antibiotics has shown promise, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Some of these compounds are believed to target the bacterial cell wall by inhibiting penicillin-binding proteins (PBPs).[17] The broad-spectrum antibacterial and antifungal potential of 1,2,4-oxadiazole derivatives makes them a valuable scaffold in the ongoing search for new anti-infective therapies.[5]
Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases
Recent research has highlighted the potential of 1,2,4-oxadiazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's.[3] One of the key strategies involves the inhibition of monoamine oxidase B (MAO-B), an enzyme whose activity is elevated in the brains of Alzheimer's patients and contributes to oxidative stress and neuroinflammation.[18] By selectively inhibiting MAO-B, these compounds can potentially slow disease progression.[18]
Structure-Activity Relationship (SAR) and Rational Drug Design
The therapeutic efficacy of 1,2,4-oxadiazole derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.
For instance, in the context of antibacterial activity, studies have revealed that a hydrogen-bond donor in the "A ring" of the molecule is crucial.[15] Conversely, hydrogen-bond acceptors in this region are generally not favored.[15] In the development of anti-inflammatory agents, the presence of specific electron-donating or electron-withdrawing groups on the phenyl rings attached to the oxadiazole core can significantly influence their ability to inhibit the NF-κB pathway. Similarly, for anticancer activity, the introduction of electron-donating groups has been shown to enhance antiproliferative potency in certain series of compounds.[4]
A quantitative structure-activity relationship (QSAR) study on S1P1 receptor agonists revealed that the mechanism of action differed based on the substitution pattern on the 1,2,4-oxadiazole ring, highlighting the importance of positional isomers in determining biological activity.[19]
Table 1: Representative 1,2,4-Oxadiazole Derivatives and their Biological Activities
| Compound Class | Target/Mechanism | Key Structural Features | Therapeutic Area | IC50/EC50/MIC | Reference(s) |
| Anticancer | |||||
| Benzofuran-containing 1,2,4-oxadiazoles | Antiproliferative (MCF-7, A375, HT-29) | Benzofuran moiety | Cancer | Varies | [4] |
| 1,2,4-Oxadiazole-benzimidazole hybrids | Antitumor (MCF-7, A549, A375) | Benzimidazole linkage | Cancer | 0.12–2.78 μM | [4] |
| 1,2,4-Oxadiazole-1,2,3-triazole hybrids | EGFR/PI3K/mTOR inhibition | 1,2,3-triazole linkage | Cancer | Varies | [9] |
| Anti-inflammatory | |||||
| Substituted 1,2,4-oxadiazoles | NF-κB inhibition | Varied substitutions on phenyl rings | Inflammation | Varies | [13] |
| Antimicrobial | |||||
| 4-Phenol substituted 1,2,4-oxadiazoles | Antibacterial (S. aureus) | 4-Phenol substitution | Infectious Disease | 0.5 to 4 μg/mL | [20] |
| 5-Amino-1,2,4-oxadiazoles | Broad-spectrum antimicrobial | Amino group at position 5 | Infectious Disease | 0.05 - 12.5 µg/mL | [17] |
| Neuroprotective | |||||
| 1H-Indazole-bearing 1,2,4-oxadiazoles | MAO-B inhibition | 1H-indazole moiety | Neurodegeneration | 52 nM | [18] |
Synthetic Strategies and Experimental Protocols
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclization.[21] This versatile approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the oxadiazole ring.
General Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
The key step in the synthesis of 1,2,4-oxadiazoles involves the coupling of an amidoxime with an appropriate carboxylic acid, followed by thermal cyclization.[21]
Caption: General synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
Step-by-Step Protocol:
-
Amidoxime Formation: The starting amidoxime can be prepared from the corresponding nitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
Acylation of Amidoxime: The amidoxime is then acylated with a suitable carboxylic acid derivative. This can be achieved using an acyl chloride in the presence of a base like pyridine, or by using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) with a carboxylic acid.
-
Cyclodehydration: The resulting O-acyl amidoxime intermediate is then subjected to cyclodehydration to form the 1,2,4-oxadiazole ring. This can be accomplished by heating the intermediate, often in a high-boiling solvent like toluene or xylene, or by using microwave irradiation, which can significantly reduce reaction times.[21]
In Vitro Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This protocol describes a cell-based assay to evaluate the ability of 1,2,4-oxadiazole derivatives to inhibit the NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cell line stably transfected with an NF-κB luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds (1,2,4-oxadiazole derivatives) dissolved in DMSO.
-
Luciferase Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 6 hours.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to the protein concentration of each well. Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the LPS-treated control.
Caption: Workflow for the NF-κB luciferase reporter assay.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of 1,2,4-oxadiazole derivatives are a direct consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
Inhibition of the NF-κB Inflammatory Pathway
As previously mentioned, a key anti-inflammatory mechanism of action for many 1,2,4-oxadiazole compounds is the inhibition of the NF-κB pathway.
Caption: Simplified schematic of NF-κB pathway inhibition by 1,2,4-oxadiazole derivatives.
In this pathway, lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IKK complex. The IKK complex then phosphorylates IκBα, leading to its degradation and the release of the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit the activation of the IKK complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[13]
Future Perspectives and Conclusion
The 1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent stability, synthetic tractability, and ability to act as a bioisostere for problematic functional groups ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel therapeutic applications, and the elucidation of their detailed mechanisms of action. The use of computational methods, such as in silico screening and QSAR studies, will undoubtedly play a crucial role in accelerating the discovery and optimization of new 1,2,4-oxadiazole-based drugs.[10][17] The journey of this remarkable heterocycle from a chemical curiosity to a cornerstone of modern drug design is a testament to the power of medicinal chemistry to address unmet medical needs.
References
- Current time information in Sydney, AU. The time at the location 'Sydney, AU' is 11:51 PM.
- 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. (n.d.).
- Unveiling the therapeutic potential of 1,2,4-oxadiazole derivatives: An updated review. (2024).
- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities. (2018).
- Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (2015).
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2016).
- Exploration of the Structure-Activity Relationship of 1,2,4-oxadiazole Antibiotics. (2015).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020).
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022).
- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024. (2025).
- Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. (2023).
- 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review. (2018). Bentham Science. [Link]
- Structure±activity relationship (SAR) of 1,2,4-oxadiazol-CH 2 -N-allyl... (n.d.).
- Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019).
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[11][21][22] OXADIAZOLES AS S1P1 AGONISTS. (n.d.). TSI Journals. [Link]
- 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. (2018).
- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020).
- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020).
- Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. (2022).
- Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2016). Royal Society of Chemistry. [Link]
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Semantic Scholar. [Link]
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]
- Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. (2020).
- 1,2,4-Oxadiazole as a privileged scaffold for anti-inflammatory and analgesic activities: A complete review. (2018).
- Bioisosterism: 1,2,4‐Oxadiazole Rings. (2022).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020).
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2016). International Journal of Medical Sciences & Pharma Research. [Link]
- Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (2011).
- Synthesis and anti-bacterial, anti-fungal activity of novel 1,2,4-oxadiazole. (2011). Journal of Chemical and Pharmaceutical Research. [Link]
- Investigating the Anticancer Activity of Novel 1,2,4-Oxadiazole-Linked 1,2,3-Triazole Moieties via EGFR/pI3K/mTOR Cascade Down-Regulation. (2023). Taylor & Francis Online. [Link]
- Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Tre
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Taylor & Francis Online. [Link]
- Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat. (2023).
- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022).
- Antioxidant and anti-inflammatory properties of 1,2,4-oxadiazole analogs of resveratrol. (2025).
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2023). ACS Omega. [Link]
- Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Deriv
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- Novel 1,2,4-Oxadiazole Deriv
- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,2,4-Oxadiazole as a Privileged Scaffold for Anti-inflammatory and Analgesic Activities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tsijournals.com [tsijournals.com]
- 20. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjptonline.org [rjptonline.org]
The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast number of natural products, agrochemicals, and, most notably, FDA-approved drugs, has cemented its status as a "privileged scaffold."[2][3][4] This guide provides a comprehensive analysis of the multifaceted role of the piperidine moiety in drug design. We will dissect its fundamental physicochemical and structural properties, explore its synthetic tractability, and examine its profound impact on pharmacology across diverse therapeutic areas. By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for researchers aiming to leverage the unique advantages of the piperidine scaffold in the development of next-generation therapeutics.
The Foundation of Privilege: Physicochemical and Structural Properties
The utility of the piperidine scaffold is not coincidental; it is a direct result of a unique combination of physicochemical properties that render it ideal for optimizing molecular interactions and pharmacokinetic profiles.[5]
Basicity and pKa: The Key to Interaction and Solubility
The nitrogen atom within the piperidine ring imparts a basic character, with a pKa of its conjugate acid around 11.22.[2][6] This strong basicity is a critical feature in drug design for two primary reasons:
-
Target Engagement: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. This positive charge allows it to form strong ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of biological targets, such as enzymes and GPCRs.[7] This interaction often serves as a crucial anchor for the drug molecule, significantly enhancing binding affinity and potency.
-
Solubility Modulation: The ability to form a cationic center allows for the creation of hydrochloride or other salts. This dramatically improves the aqueous solubility of a drug candidate, which is a fundamental prerequisite for formulation and bioavailability.
Lipophilicity and Membrane Permeability
Piperidine strikes an advantageous balance between hydrophilicity and lipophilicity, with a LogP (octanol/water) of approximately 0.84.[2] This moderate lipophilicity is often referred to as being in the "Goldilocks zone" of drug design. It is sufficient to allow the molecule to partition into lipid bilayers and cross biological membranes, including the blood-brain barrier (a key feature for CNS-acting drugs), without being so lipophilic that it leads to poor solubility, high plasma protein binding, or rapid metabolism.[4][8]
Conformational Rigidity and 3D Architecture
Unlike flexible aliphatic chains, the piperidine ring adopts a relatively rigid chair conformation.[3][9] This pre-organizes the substituents on the ring into specific axial and equatorial positions, reducing the entropic penalty upon binding to a target.[2] This conformational constraint is a powerful tool for medicinal chemists:
-
It provides a stable three-dimensional scaffold to orient pharmacophoric groups in a precise spatial arrangement for optimal interaction with a receptor.[7]
-
The choice of substitution position (e.g., 2-, 3-, or 4-position) and stereochemistry (R or S) can drastically alter the molecule's shape and, consequently, its biological activity and selectivity.[10][11]
The interplay of these core properties is fundamental to the piperidine scaffold's success.
Caption: Logical flow from physicochemical properties to drug outcomes.
Synthetic Versatility: Constructing the Piperidine Core
A key reason for the widespread use of the piperidine scaffold is its synthetic accessibility.[3] A vast arsenal of reliable and scalable chemical reactions allows for the efficient construction and derivatization of the piperidine ring.
Key Synthetic Strategies
-
Catalytic Hydrogenation of Pyridines: This is one of the most common and industrially scalable methods. Substituted pyridines can be reduced to the corresponding piperidines using various catalysts (e.g., Nickel, Ruthenium, Rhodium) under hydrogen pressure.[6][12][13] This method allows for the stereoselective synthesis of cis- or trans-substituted piperidines depending on the catalyst and conditions chosen.[12]
-
Intramolecular Cyclization: These methods involve forming the ring from an acyclic precursor that already contains the nitrogen atom. Techniques like reductive amination of δ-ketoamines or intramolecular aza-Michael additions are powerful strategies for building the heterocyclic core.[14]
-
Multicomponent Reactions (MCRs): Reactions like the Ugi four-component reaction can generate highly complex and diverse piperidine-containing molecules in a single, efficient step, which is ideal for creating libraries for high-throughput screening.[15][16]
Experimental Protocol: Synthesis via Pyridine Reduction
This protocol describes a general, well-established method for synthesizing a piperidine derivative from its corresponding pyridine precursor.
Objective: To synthesize 4-phenylpiperidine from 4-phenylpyridine via catalytic hydrogenation.
Materials:
-
4-phenylpyridine
-
Ethanol (anhydrous)
-
Platinum (IV) oxide (PtO₂, Adam's catalyst)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reactor Setup: A 250 mL Parr reactor vessel is charged with 4-phenylpyridine (5.0 g, 32.2 mmol) and anhydrous ethanol (100 mL).
-
Catalyst Addition: Platinum (IV) oxide (250 mg, 5 mol%) is carefully added to the solution. Causality Note: PtO₂ is a pre-catalyst that is reduced in situ to highly active platinum black, which provides the catalytic surface for hydrogenation.
-
Hydrogenation: The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas to ensure an inert atmosphere. The reactor is then pressurized with hydrogen gas to 50 psi.
-
Reaction: The mixture is shaken or stirred vigorously at room temperature. The reaction progress is monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 4-6 hours. Self-Validation: The cessation of hydrogen uptake indicates the complete saturation of the pyridine ring.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction mixture is filtered through a pad of Celite to remove the platinum catalyst. The Celite pad is washed with a small amount of ethanol.
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting residue can be purified by distillation or recrystallization (as the hydrochloride salt) to afford 4-phenylpiperidine as a white solid.
Caption: Workflow for Piperidine Synthesis via Catalytic Hydrogenation.
Pharmacological Roles and Structure-Activity Relationships (SAR)
The true power of the piperidine scaffold is demonstrated by its successful application across a wide spectrum of therapeutic areas.[12][17] The ring's substitution pattern is exquisitely sensitive, allowing for the fine-tuning of activity and selectivity.[1][5]
Central Nervous System (CNS) Disorders
The piperidine moiety is a dominant feature in CNS drug discovery, largely due to its ability to provide the required basic nitrogen and lipophilicity to cross the blood-brain barrier.[4][18]
-
Alzheimer's Disease: Donepezil, a cornerstone treatment, features a benzyl-piperidine group that provides optimal binding to the catalytic site of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[12][19]
-
Analgesia: The piperidine ring is the core pharmacophore of the potent synthetic opioid fentanyl and its analogs.[20] The protonated nitrogen forms a critical ionic interaction with an aspartate residue in the µ-opioid receptor, which is essential for its analgesic activity.[20]
-
Antipsychotics: Drugs like risperidone and haloperidol utilize the piperidine scaffold to correctly position functional groups for potent antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.[8][21] The basic nitrogen is again crucial for receptor interaction.
Caption: Antipsychotic Mechanism of Action at the D2 Receptor.
Oncology
In cancer therapy, the piperidine ring is often used to modulate physicochemical properties and as a rigid linker to connect different pharmacophoric elements.[22][23]
| Compound/Series | Target/Cell Line | Key Piperidine Role | IC₅₀/EC₅₀ (µM) | Reference |
| Palbociclib | CDK4/6 | Acts as a key linker and solubilizing element. | 0.011 (CDK4) | [8] |
| Furan-pyrazole derivatives | Akt1 / OVCAR-8 (Ovarian) | Serves as the core scaffold for substitution. | 0.02 - 5.3 (Akt1) | [1] |
| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Positions the thiosemicarbazone moiety at C4. | 13.70 - 47.30 | [1] |
| Compound 17a | PC3 (Prostate) | Induces apoptosis by modulating BCL-2 family proteins. | Concentration-dependent | [24] |
Table 1: SAR of Piperidine Derivatives as Anticancer Agents. The piperidine scaffold is integral to the activity of numerous anticancer agents by orienting key functional groups and tuning physicochemical properties.[1][8][24]
Infectious Diseases
The piperidine scaffold is also a valuable component in the development of anti-infective agents.
-
Antiviral: Derivatives have been developed as potent inhibitors of the influenza virus, with SAR studies indicating that the linkage between a quinoline and the piperidine ring is critical for activity.[25][26] In HIV research, piperidine-substituted diarylpyrimidines have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[27]
-
Antibacterial/Antifungal: The piperidine ring is found in numerous compounds with antibacterial and antifungal activity.[28][29][30] It can be used to modify existing antibiotic classes, such as quinolones, or act as the core of novel antimicrobial agents.[31][32]
Optimizing for Success: Pharmacokinetics and Metabolic Stability
A compound's biological activity is meaningless if it cannot reach its target in sufficient concentrations. The piperidine ring significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug.[5]
-
Absorption & Distribution: The balanced lipophilicity of piperidine often contributes to good oral absorption and distribution into tissues.[8]
-
Metabolic Stability: The piperidine ring itself is relatively metabolically stable.[5] However, the positions alpha (adjacent) to the nitrogen atom can be susceptible to oxidation by cytochrome P450 enzymes.[2] A common strategy in drug design is to introduce substituents at these positions (e.g., methyl groups or fluorine) to sterically hinder and block this metabolic pathway, thereby increasing the drug's half-life.[5] Using spirocyclic systems attached to the piperidine can also enhance metabolic stability.[5]
Protocol: In Vitro Microsomal Stability Assay
This assay is a standard, early-stage experiment to assess the metabolic stability of a compound.
Objective: To determine the metabolic stability of a piperidine-containing test compound in the presence of liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for LC-MS/MS analysis)
-
Positive control compound (e.g., Verapamil, known to be rapidly metabolized)
Procedure:
-
Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer and the test compound at a final concentration of 1 µM.
-
Pre-incubation: The plate is pre-incubated at 37°C for 5 minutes.
-
Initiation: The metabolic reaction is initiated by adding a pre-warmed solution of HLM and the NADPH regenerating system. Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. The regenerating system ensures a constant supply of NADPH throughout the incubation.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding an equal volume of cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
-
Analysis: The quenched samples are centrifuged to pellet the protein. The supernatant is then analyzed by LC-MS/MS to quantify the amount of the parent test compound remaining at each time point.
-
Data Interpretation: The percentage of the compound remaining over time is plotted. From the slope of the natural log of this plot, the in vitro half-life (t½) and intrinsic clearance (Cl_int) can be calculated, providing a quantitative measure of metabolic stability.
Conclusion and Future Perspectives
The piperidine moiety is far more than a simple cyclic amine; it is a sophisticated and highly versatile tool in the drug designer's armamentarium.[12][14] Its unique combination of physicochemical properties provides solutions to many challenges in medicinal chemistry, from enhancing target affinity and solubility to improving pharmacokinetic profiles.[5][10] Its synthetic tractability ensures that a vast chemical space around the scaffold can be readily explored.[16] As drug discovery moves towards more complex and challenging biological targets, the strategic incorporation of the piperidine ring will undoubtedly continue to play a pivotal role in the creation of innovative and effective medicines for the foreseeable future.
References
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
- Vereshchagin, A. N., & Frolov, N. A. (2023).
- Aliev, G., et al. (2023).
- Krajcovicova, S., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
- Nisa, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. [Link]
- Frolov, N. A., & Vereshchagin, A. N. (2023).
- Wang, T., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Ben-Gurion University Research Portal. [Link]
- PubMed. (2002). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
- Mitra, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
- Future Journal of Pharmaceutical Sciences. (2021). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Future Journal of Pharmaceutical Sciences. [Link]
- El-Sayed, M., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Vazquez, A., et al. (2022).
- Cichero, E., & Piacente, F. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
- ResearchGate. (2023). Structure of the U.S. FDA-approved drugs that contain chiral piperidine...
- ResearchGate. (2021). Piperidine nucleus in the field of drug discovery.
- PubMed. (2021). Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP. PubMed. [Link]
- DTIC. (1987). Piperidine Synthesis. DTIC. [Link]
- Wang, T., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]
- National Institutes of Health. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines.
- ResearchGate. (2022). The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways.
- ResearchGate. (2023). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. [https://www.researchgate.net/publication/375492193_Anticancer_Potential_of_Piperidine_Containing_Small_Molecule_Targeted_Therapeutics]([Link]_ therapeutics)
- PubMed. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed. [Link]
- Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
- Chaudhary, G., et al. (2023). Design, Synthesis, and Biological Evaluation of Tetrahydropyridine Analogues as Potent Antibiofilm Agents against S. aureus: In Vitro and In Silico Studies. ACS Omega. [Link]
- Academic Journals. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry. [Link]
- Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
- ResearchGate. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions.
- Taylor & Francis Online. (2007).
- Ataman Kimya. (n.d.). PIPERIDINE.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Piperidine - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. mdpi.com [mdpi.com]
- 15. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. tandfonline.com [tandfonline.com]
- 21. mdpi.com [mdpi.com]
- 22. cris.bgu.ac.il [cris.bgu.ac.il]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Design, synthesis, and antiviral evaluation of novel piperidine-substituted arylpyrimidines as HIV-1 NNRTIs by exploring the hydrophobic channel of NNIBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. academicjournals.org [academicjournals.org]
- 31. Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
A Technical Guide to 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine as a Human Caseinolytic Protease P (HsClpP) Agonist
Authored by: A Senior Application Scientist
Abstract
The human caseinolytic protease P (HsClpP), a key regulator of mitochondrial proteostasis, has emerged as a compelling therapeutic target, particularly in oncology. Dysregulation of HsClpP activity is implicated in the pathogenesis of various cancers and metabolic disorders. This technical guide provides an in-depth exploration of a novel class of HsClpP agonists, specifically focusing on the 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine scaffold. We will dissect the molecular mechanism of HsClpP activation, detail robust methodologies for its characterization, and discuss the therapeutic potential of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics targeting mitochondrial function.
Introduction: HsClpP - The Guardian of the Mitochondrial Proteome
The mitochondrion, the powerhouse of the cell, relies on a stringent protein quality control system to maintain its function and integrity.[1][2] Central to this system is the human caseinolytic protease P (HsClpP), a highly conserved serine protease located in the mitochondrial matrix.[3][4] Under physiological conditions, HsClpP partners with the AAA+ ATPase HsClpX to form the ClpXP complex.[2][4] This complex is responsible for the degradation of misfolded, damaged, or short-lived regulatory proteins, thereby preserving mitochondrial homeostasis.[3][5]
The structure of HsClpP is a tetradecamer composed of two heptameric rings stacked back-to-back, forming a barrel-shaped structure with a central pore.[6] The active sites are sequestered within this chamber, and access is regulated by the HsClpX chaperone, which recognizes, unfolds, and translocates substrate proteins into the proteolytic chamber in an ATP-dependent manner.[2][7]
Dysregulation of HsClpP has been linked to a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[1][8] Notably, many cancer cells exhibit an upregulation of HsClpP, highlighting a dependency on this protease to manage the proteotoxic stress associated with rapid proliferation and metabolic reprogramming.[3][9] This dependency presents a therapeutic window for interventions that modulate HsClpP activity.[3][4]
The Emergence of HsClpP Agonists: A Paradigm Shift in Targeting Proteostasis
Initially, the therapeutic focus was on inhibiting proteases. However, a novel and counterintuitive strategy has emerged: the hyperactivation of HsClpP.[3] Small molecule agonists of HsClpP bypass the need for the HsClpX chaperone, inducing a conformational change in the HsClpP tetradecamer that opens the axial pore.[6] This leads to uncontrolled, ATP-independent degradation of a broad range of mitochondrial proteins, including essential components of the electron transport chain and mitochondrial translation machinery.[1][2][10] The ensuing mitochondrial dysfunction, characterized by impaired oxidative phosphorylation, increased reactive oxygen species (ROS) production, and metabolic collapse, ultimately triggers cancer cell death.[2][3]
Several classes of HsClpP activators have been discovered, including the natural product-derived acyldepsipeptides (ADEPs) and the synthetic imipridones, such as ONC201, which is currently in clinical trials.[1][11] These pioneering compounds have validated the therapeutic potential of HsClpP activation.
2-(5-Piperidin-4-yl-1,2,4-oxadiazole-3-yl)pyrazine: A Novel Scaffold for HsClpP Agonism
Recent drug discovery efforts have identified a new class of potent HsClpP agonists based on a 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold.[12] The representative compound, this compound, and its analogues have demonstrated significant potential in preclinical studies, particularly in hepatocellular carcinoma.[12]
Mechanism of Action
Like other HsClpP agonists, this compound binds to a hydrophobic pocket at the interface of two adjacent HsClpP subunits.[1] This binding event stabilizes the "open" conformation of the HsClpP barrel, allowing for unregulated substrate entry and degradation.[6] The downstream consequences are a catastrophic failure of mitochondrial function, leading to apoptosis and cell cycle arrest in cancer cells.[12]
Caption: Mechanism of HsClpP activation by the agonist.
Experimental Protocols for Characterizing HsClpP Agonists
The following protocols provide a framework for the in vitro and cell-based characterization of this compound and related compounds.
In Vitro HsClpP Activation Assay
This biochemical assay measures the ability of a compound to directly activate the proteolytic activity of purified recombinant HsClpP.
Principle: In the absence of its ATPase partner HsClpX, HsClpP has minimal activity against large protein substrates like casein. An activating compound will enable HsClpP to degrade the substrate, which can be monitored by various methods.
Methodology:
-
Reagents and Materials:
-
Purified recombinant Human ClpP (MyBioSource or equivalent)
-
α-casein or FITC-casein (Thermo Scientific)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well or 384-well plates (black, clear bottom for fluorescence)
-
Plate reader (fluorescence or absorbance)
-
SDS-PAGE equipment and reagents
-
-
Procedure (Fluorometric):
-
Prepare a reaction mixture containing Assay Buffer and FITC-casein (final concentration ~0.1 mg/mL).
-
Add varying concentrations of the test compound to the wells of the microplate. Include a DMSO-only control.
-
Initiate the reaction by adding purified HsClpP (final concentration ~100 nM).
-
Incubate the plate at 37°C, protecting it from light.
-
Measure the increase in fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) over time.
-
-
Procedure (SDS-PAGE):
-
Data Analysis:
-
For the fluorometric assay, plot the rate of fluorescence increase against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
For the SDS-PAGE assay, quantify the disappearance of the casein band to assess activity.
-
Caption: Workflow for the in vitro HsClpP activation assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein.
Methodology:
-
Treat intact cancer cells with the test compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Pellet the aggregated, denatured proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-ClpP antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to HsClpP.
Therapeutic Potential and Preclinical Findings
The therapeutic utility of HsClpP agonists is being explored in a variety of cancers. The 5-(piperidin-4-yl)-1,2,4-oxadiazole class of compounds has shown particular promise in preclinical models of hepatocellular carcinoma (HCC).[12]
| Parameter | Finding | Reference |
| In Vitro Potency | Potent agonistic activity in α-casein hydrolysis assays (EC₅₀ in the low micromolar range). | [12] |
| Cellular Activity | Inhibition of proliferation in HCC cell lines (IC₅₀ in the low micromolar range). | [12] |
| Mechanism | Induction of apoptosis and degradation of electron transport chain subunits. | [12] |
| In Vivo Efficacy | Significant tumor growth inhibition in HCC xenograft models. | [12] |
| Safety Profile | Superior safety profile compared to the standard-of-care kinase inhibitor sorafenib in preclinical models. | [12] |
These findings underscore the potential of this novel chemical scaffold for the development of effective and safe anticancer therapeutics. The selectivity for cancer cells, which are often more dependent on mitochondrial proteostasis, over normal cells provides a potential therapeutic advantage.[9]
Synthesis of this compound
While specific synthetic details for this exact molecule are proprietary, a plausible synthetic route can be devised based on established methods for the synthesis of 1,2,4-oxadiazoles.[15][16]
Proposed Synthetic Route:
-
Amidoxime Formation: Pyrazine-2-carbonitrile can be reacted with hydroxylamine to form pyrazine-2-carboximidamide N'-oxide (a pyrazine amidoxime).
-
Acylation: The amidoxime is then acylated with an activated form of N-Boc-piperidine-4-carboxylic acid (e.g., the acid chloride or using a coupling agent like EDC/HOBt).
-
Cyclization: The resulting O-acyl amidoxime undergoes thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring, yielding the Boc-protected intermediate.
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product, this compound.
Caption: Plausible synthetic route for the target compound.
Challenges and Future Directions
While the therapeutic strategy of HsClpP activation is highly promising, several challenges remain.
-
Selectivity: Ensuring high selectivity for HsClpP over bacterial ClpP is crucial to avoid disrupting the gut microbiome.[10] Additionally, off-target effects within human cells must be carefully evaluated.
-
Pharmacokinetics: Optimizing drug-like properties, including oral bioavailability and metabolic stability, is essential for clinical translation.[11]
-
Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance needs to be investigated.
Future research should focus on expanding the structure-activity relationship (SAR) of the 1,2,4-oxadiazole scaffold to identify next-generation agonists with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring combination therapies, where HsClpP agonists could synergize with other anticancer agents, represents a promising avenue for enhancing therapeutic efficacy.[9]
Conclusion
The hyperactivation of HsClpP represents an innovative and validated strategy for targeting cancer cell vulnerabilities. The emergence of this compound and its analogues introduces a novel and promising chemical scaffold to the arsenal of HsClpP agonists. This technical guide has provided a comprehensive overview of the mechanism, characterization, and therapeutic potential of this compound class. Continued research and development in this area hold the potential to deliver a new generation of targeted therapies for cancer and other diseases characterized by mitochondrial dysfunction.
References
- Luo, B., et al. (2021). Human ClpP protease, a promising therapy target for diseases of mitochondrial dysfunction. Drug Discovery Today, 26(4), 968-981.
- Gottesman, S., et al. (2011). Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease. Chemistry & Biology, 18(9), 1167-78.
- Chen, B., et al. (2024). Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- Chen, B., et al. (2024). Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity.
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. Oncology Reviews, 19.
- (2024). Mitochondrial Protease ClpP: Cancer Marker and Drug Target. MDPI.
- Clip-Can. (n.d.). Science behind the project. Clip-Can.
- Chen, B., et al. (2024). Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. PubMed.
- Raju, R., et al. (2016). The development of small-molecule modulators for ClpP protease activity. Future Medicinal Chemistry, 8(18), 2215-2230.
- (2024). What are CLPP agonists and how do they work?.
- Bhandari, V., et al. (2019). Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics. ACS Chemical Biology, 14(11), 2349-2360.
- Zhou, H., et al. (2023). Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma.
- Bhandari, V., et al. (2019). Chemical Modulation of the Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics.
- (2024). Recent advances in the design of small molecules targeting human ClpP. Taylor & Francis Online.
- (2023). Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer. MDPI.
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. PubMed.
- Zhou, H., et al. (2023). Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma.
- (2024). Design and synthesis of tailored human caseinolytic protease P inhibitors.
- (2024). Discovery of a Novel Series of Imipridone Compounds as Homo sapiens Caseinolytic Protease P Agonists with Potent Antitumor Activities In Vitro and In Vivo.
- (2024). Effects on mitochondrial function of a novel hClpP protease activator with potential anticancer activity. FEBS Open Bio.
- Graves, P. R., et al. (2019). Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Chemical Biology, 14(6), 1147-1155.
- Martin, A., et al. (2008). ATPase-independent degradation by ClpP. Journal of Molecular Biology, 382(3), 667-677.
- Olivares, A. O., et al. (2017). The activated ClpP peptidase forcefully grips a protein substrate. Proceedings of the National Academy of Sciences, 114(30), E6078-E6086.
- (2024). Cleavage specificity in a protease assay.
- (n.d.). Caseinolytic protease (ClpP) is an ATP-dependent, highly conserved serine protease. EMBL-EBI.
- (2024). Mitochondrial Protease ClpP: Cancer Marker and Drug Target. PMC.
- (n.d.).
- Nguyen, T. H., et al. (2023). Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer. Frontiers in Pharmacology, 14, 1136317.
- (2024). Human Caseinolytic Protease P (hClpP)
- (2024). Inhibitors and activators of mitochondrial ClpP.
- (n.d.). 2-(5-Piperidin-4-yl-[1][7][9]-oxadiazol-3-yl)-pyrazine.
- Mabanglo, M. F., et al. (2021). Cellular functions of the ClpP protease impacting bacterial virulence. Frontiers in Molecular Biosciences, 8, 706857.
- (2024). Analysis of the proteolytic activities of ClpP complexes from E. coli and Chlamydomonas.
- (n.d.). Human Mitochondrial ClpP Protease Assay Kit. BioHippo.
- (n.d.). This compound. Chemrio.
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(15), 13329-13344.
- (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
- (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- (n.d.).
- (2025). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Science behind the project – Clip-Can [clip-can.com]
- 7. Activators of cylindrical proteases as antimicrobials: identification and development of small molecule activators of ClpP protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are CLPP agonists and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijper.org [ijper.org]
The Ascendant Trajectory of 5-(Piperidin-4-yl)-1,2,4-Oxadiazoles in Oncology: A Technical Guide to Their Anticancer Potential
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the burgeoning class of heterocyclic compounds, the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, as promising anticancer agents. We will navigate through their chemical synthesis, dissect their multifaceted mechanisms of action, and present a clear, field-proven perspective on their evaluation as next-generation cancer therapeutics.
Introduction: The Rise of a Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and its capacity to act as a bioisosteric replacement for amide and ester functionalities. When coupled with a piperidine moiety at the 5-position, this scaffold gives rise to a class of compounds with demonstrated and versatile anticancer activity. These derivatives have shown efficacy against a range of cancer cell lines, operating through diverse and targeted mechanisms of action. This guide will serve as a technical resource for researchers aiming to explore and harness the therapeutic potential of these promising molecules.
Synthetic Strategies: Building the Core Moiety
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry, with several reliable methods at the disposal of the medicinal chemist. The most common and versatile approach involves the coupling of an amidoxime with a carboxylic acid, followed by a cyclodehydration step.
General Synthesis of 3-Aryl-5-(piperidin-4-yl)-1,2,4-oxadiazoles
A prevalent synthetic route commences with a commercially available N-protected piperidine-4-carboxylic acid. This is then coupled with an appropriate arylamidoxime to form an O-acyl amidoxime intermediate, which is subsequently cyclized to the desired 1,2,4-oxadiazole. The protecting group on the piperidine nitrogen can then be removed and further modified to explore structure-activity relationships.
Experimental Protocol: Synthesis of 3-Aryl-5-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1,2,4-oxadiazole
Materials:
-
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
-
Substituted arylamidoxime
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Trifluoroacetic acid (TFA)
Procedure:
-
Amidoxime Preparation: The arylamidoxime can be prepared by reacting the corresponding arylnitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium bicarbonate.
-
Coupling Reaction: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in DCM, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes.
-
Add the arylamidoxime to the reaction mixture and stir at room temperature for 12-24 hours.
-
Cyclization: The resulting O-acyl amidoxime intermediate can be cyclized by heating in a high-boiling point solvent such as DMF or by using a dehydrating agent like Burgess reagent.
-
Deprotection: The Boc-protecting group on the piperidine nitrogen can be removed by treatment with TFA in DCM.
-
Purification: The final compound is purified by column chromatography on silica gel.
Unraveling the Anticancer Mechanisms of Action
The anticancer potential of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives stems from their ability to interact with a variety of cellular targets and disrupt key signaling pathways implicated in cancer progression.
Agonism of Human Caseinolytic Protease P (HsClpP)
A groundbreaking study has identified a series of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as potent agonists of human caseinolytic protease P (HsClpP).[1] HsClpP plays a crucial role in mitochondrial homeostasis, and its activation has emerged as a novel anticancer strategy.
One such derivative, SL44 , has demonstrated significant promise in the treatment of hepatocellular carcinoma (HCC).[1] Mechanistically, SL44's agonism of HsClpP leads to the degradation of respiratory chain complex subunits, ultimately inducing apoptosis in HCC cells.[1] In vivo studies have further confirmed the potent tumor growth inhibitory activity of SL44, coupled with a superior safety profile when compared to the multi-kinase inhibitor sorafenib.[1]
Caption: HsClpP Activation Pathway by 5-(piperidin-4-yl)-1,2,4-oxadiazole Derivatives.
Induction of Apoptosis via Caspase Activation
Several 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspases, the key executioners of programmed cell death. This is a highly sought-after mechanism for anticancer drugs as it leads to the clean and efficient elimination of cancer cells.
Modulation of Key Signaling Pathways
The piperidine moiety of these compounds provides a versatile handle for modification, allowing for the fine-tuning of their interaction with various cellular targets. This has led to the development of derivatives that can modulate critical signaling pathways often dysregulated in cancer.
Structure-Activity Relationship (SAR) Studies
The anticancer efficacy of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives is intricately linked to their chemical structure. SAR studies are crucial for optimizing the potency and selectivity of these compounds.
| Position of Substitution | Structural Feature | Impact on Anticancer Activity |
| 3-position of 1,2,4-oxadiazole | Aromatic or heteroaromatic rings | Influences binding to target proteins. Electron-withdrawing or donating groups on the aryl ring can modulate activity. |
| Piperidine Nitrogen (N1) | Alkyl or aryl substituents | Significantly impacts potency and selectivity. Can be modified to improve pharmacokinetic properties. |
| Piperidine Ring (C4) | Stereochemistry | The stereochemistry at the C4 position of the piperidine ring can be critical for optimal target engagement. |
In Vitro and In Vivo Evaluation: A Practical Guide
A rigorous and systematic evaluation of the anticancer potential of novel 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives is paramount. This involves a battery of in vitro and in vivo assays.
In Vitro Anticancer Activity Assessment
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCCLM3, MCF-7, A549)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Experimental Protocol: Annexin V/Propidium Iodide Apoptosis Assay
Objective: To quantify the induction of apoptosis by the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Efficacy Studies
Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy and safety in a more complex biological system.
Experimental Protocol: Xenograft Tumor Model in Nude Mice
Objective: To evaluate the in vivo antitumor efficacy of a lead compound.
Materials:
-
Athymic nude mice
-
Cancer cell line (e.g., HCCLM3)
-
Lead compound formulated for in vivo administration
-
Vehicle control
-
Standard-of-care drug (e.g., sorafenib)
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups (vehicle, lead compound, standard drug) and administer the treatments according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Future Perspectives and Challenges
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold represents a highly promising platform for the development of novel anticancer agents. The versatility of its synthesis allows for the creation of diverse chemical libraries, and its ability to interact with multiple cancer-relevant targets underscores its therapeutic potential.
Future research should focus on:
-
Expansion of the Chemical Space: Synthesis of a wider range of derivatives with diverse substitutions to explore new SARs and identify compounds with improved potency and selectivity.
-
Target Deconvolution: Elucidating the specific molecular targets for compounds with promising anticancer activity to better understand their mechanisms of action.
-
Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or immunotherapies.
-
Pharmacokinetic and Pharmacodynamic Optimization: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.
The journey from a promising chemical scaffold to a clinically approved anticancer drug is long and challenging. However, the compelling preclinical data for 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives provide a strong rationale for their continued investigation and development.
References
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). NIH.
- Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. (2019). PubMed.
- Synthesis and Anticancer Evaluation of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles: Application Notes and Protocols. (2025). Benchchem.
- Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. (n.d.). NIH.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (n.d.). PubMed Central.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Design, synthesis, and structure-activity relationships of 3,4,5-trisubstituted 4,5-dihydro-1,2,4-oxadiazoles as TGR5 agonists. (2013). PubMed.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Deriv
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue. (n.d.). NIH.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PMC.
- ChemInform Abstract: Synthesis of Novel 1,2,4-Oxadiazoles and Analogues as Potential Anticancer Agents. (2011).
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI.
- (PDF) Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies. (2020).
- Structure-activity studies of 1,2,4-oxadiazoles for the inhibition of the NAD+-dependent lysine deacylase Sirtuin2. (2023). ChemRxiv.
- Discovery of 5-(Piperidin-4-yl)
- Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjug
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). NIH.
- (PDF) Structural Exploration and Quantitative Structure-Activity Relationships Properties for 1.2.5-Oxadiazole Derivatives. (2015).
Sources
Methodological & Application
Protocol for synthesizing 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
An Application Note and Detailed Protocol for the Synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Abstract
This document provides a comprehensive, field-proven guide for the multi-step synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices. The synthesis is structured in a modular, three-part approach: (I) preparation of the key pyrazine-2-amidoxime intermediate, (II) construction of the 1,2,4-oxadiazole core via coupling and cyclization, and (III) final deprotection to yield the target compound. This guide includes detailed experimental procedures, safety protocols, characterization checkpoints, and a mechanistic overview to ensure reproducibility and success.
Introduction and Synthetic Strategy
The 1,2,4-oxadiazole moiety is a privileged heterocyclic motif in modern drug discovery, often employed as a bioisostere for amide and ester functionalities. Its incorporation into molecular scaffolds can enhance metabolic stability, improve pharmacokinetic profiles, and provide a rigid linker for optimizing ligand-receptor interactions. The target molecule, this compound, combines this valuable heterocycle with a pyrazine ring, known for its presence in numerous bioactive compounds, and a piperidine ring, a common feature for modulating solubility and engaging with biological targets.
The synthetic strategy outlined herein is a robust and logical convergent approach. The core 1,2,4-oxadiazole ring is constructed by coupling two key fragments: a pyrazine-derived amidoxime and a piperidine-derived carboxylic acid. This method is widely adopted for its reliability and tolerance of diverse functional groups.[1][2] The piperidine nitrogen is temporarily protected with a tert-butoxycarbonyl (Boc) group, which is a standard acid-labile protecting group that is stable to the conditions of the coupling and cyclization steps and can be cleanly removed in the final step.
Retrosynthetic Analysis
The logical disconnection of the target molecule is illustrated below. The final deprotection step reveals the Boc-protected precursor. The 1,2,4-oxadiazole ring is disconnected into its constituent synthons: pyrazine-2-amidoxime and N-Boc-piperidine-4-carboxylic acid. The amidoxime is readily accessible from the corresponding nitrile.
Caption: Retrosynthetic analysis of the target molecule.
Overall Synthetic Workflow
The synthesis proceeds through three distinct modules, starting from commercially available materials.
Caption: Overall three-module synthetic workflow.
Experimental Protocols & Methodologies
Safety Precaution: All experiments must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Module I: Synthesis of Pyrazine-2-amidoxime (Intermediate A)
This initial step involves the conversion of a nitrile to an amidoxime. The reaction proceeds via the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group.[3] A base, such as triethylamine or sodium carbonate, is used to generate free hydroxylamine in situ from its hydrochloride salt.[4]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Pyrazine-2-carbonitrile | 105.10 | 5.00 g | 47.57 |
| Hydroxylamine HCl | 69.49 | 4.96 g | 71.36 (1.5 eq) |
| Triethylamine (TEA) | 101.19 | 9.95 mL | 71.36 (1.5 eq) |
| Ethanol (EtOH) | - | 100 mL | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazine-2-carbonitrile (5.00 g, 47.57 mmol) and ethanol (100 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add hydroxylamine hydrochloride (4.96 g, 71.36 mmol) and triethylamine (9.95 mL, 71.36 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford Pyrazine-2-amidoxime as a white to off-white solid.
-
Expected Yield: 80-90%
-
Module II: Synthesis of tert-Butyl 4-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate (Intermediate B)
This is the key ring-forming module. It involves two critical transformations: the O-acylation of the amidoxime with the carboxylic acid, followed by a cyclodehydration to form the 1,2,4-oxadiazole ring.[1][5] This can be performed as a two-step process or, more conveniently, as a one-pot procedure where the intermediate O-acylamidoxime is not isolated. The mechanism involves the activation of the carboxylic acid, nucleophilic attack by the amidoxime oxygen, and subsequent intramolecular cyclization with the elimination of water.
Caption: Mechanism of 1,2,4-oxadiazole formation.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Pyrazine-2-amidoxime (A) | 138.13 | 5.00 g | 36.19 |
| N-Boc-piperidine-4-carboxylic acid | 229.28 | 8.30 g | 36.19 (1.0 eq) |
| HOBt (Hydroxybenzotriazole) | 135.13 | 5.38 g | 39.81 (1.1 eq) |
| EDC·HCl (EDC) | 191.70 | 7.63 g | 39.81 (1.1 eq) |
| DIPEA (Diisopropylethylamine) | 129.24 | 12.6 mL | 72.38 (2.0 eq) |
| DMF (Dimethylformamide) | - | 150 mL | - |
| Pyridine | - | 50 mL | - |
Protocol:
-
To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-carboxylic acid (8.30 g, 36.19 mmol), HOBt (5.38 g, 39.81 mmol), EDC·HCl (7.63 g, 39.81 mmol), and anhydrous DMF (150 mL).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add Pyrazine-2-amidoxime (5.00 g, 36.19 mmol) followed by DIPEA (12.6 mL, 72.38 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours until the formation of the O-acylamidoxime intermediate is complete (monitor by TLC).
-
Add pyridine (50 mL) to the flask. Rationale: Pyridine serves as a high-boiling solvent and a mild base to facilitate the subsequent cyclodehydration step.
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (500 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-50% Ethyl Acetate in Hexanes) to yield Intermediate B as a solid.
-
Expected Yield: 65-75%
-
Module III: Synthesis of this compound (Final Product)
The final step is the removal of the Boc protecting group to unmask the secondary amine of the piperidine ring. This is reliably achieved under strong acidic conditions.[6] Trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is highly effective and the volatile reagents are easily removed.[7][8]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate B | 331.38 | 5.00 g | 15.08 |
| Dichloromethane (DCM) | - | 80 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 20 mL | - |
Protocol:
-
Dissolve Intermediate B (5.00 g, 15.08 mmol) in dichloromethane (80 mL) in a 250 mL round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (20 mL) dropwise to the stirred solution. Caution: The reaction is exothermic and involves the evolution of gas (isobutylene and CO₂).
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor for the disappearance of starting material by TLC.
-
Once the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL) and carefully add saturated NaHCO₃ solution until the pH of the aqueous layer is basic (~pH 8-9) to neutralize excess TFA.
-
Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography or recrystallization to afford the final product, this compound, as a solid.
-
Expected Yield: 90-98%
-
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
- ResearchGate. (n.d.). Effect of reaction condition on conversion of nitrile group to amidoxime.
- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.
- NIH National Center for Biotechnology Information. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Judkins, B. D., et al. (1996). A Versatile Synthesis of Amidines from Nitriles Via Amidoximes. Organic Preparations and Procedures International.
- ResearchGate. (n.d.). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation.
- Royal Society of Chemistry. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
- ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review).
- Taylor & Francis Online. (n.d.). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode.
- NIH National Center for Biotechnology Information. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
- MDPI. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Academia Romana. (2018). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO.
- ResearchGate. (n.d.). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes.
- MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Dergipark. (n.d.). Synthesis of pyrazine-2,3-dicarbonitrile and 1,2,4-triazine-5(4H).
- Inan, R. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride.
- NIH National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
- NIH National Center for Biotechnology Information. (n.d.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors.
- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- Royal Society of Chemistry. (2024). Heterocyclic (pyrazine)carboxamide Ru(II) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Medknow Publications. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Chemrobot. (n.d.). Exploring N-Boc-Piperidine-4-Carboxylic Acid Methyl Ester: A Key Pharmaceutical Intermediate.
- NIH National Center for Biotechnology Information. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- ResearchGate. (2019). Synthesis of pyrazine-2,6-dicarbonitrile?.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Austin Publishing Group. (n.d.). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- ResearchGate. (n.d.). Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. soc.chim.it [soc.chim.it]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Hepatocellular Carcinoma (HCC) Cell Lines
Introduction: A Novel Therapeutic Avenue for Hepatocellular Carcinoma
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options, necessitating the exploration of novel treatment strategies.[1] The dysregulation of cellular signaling pathways, particularly those governing cell proliferation and apoptosis, is a hallmark of HCC.[2][3][4] A promising new class of compounds, the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, has recently emerged as a potential therapeutic agent against HCC.[5] This document provides detailed application notes and protocols for the investigation of a specific member of this class, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, in HCC cell lines.
Recent studies have identified a closely related compound, SL44, as a potent agonist of the human caseinolytic protease P (HsClpP), a serine protease located in the mitochondrial matrix.[5][6] The activation of HsClpP has been shown to induce the degradation of respiratory chain complex subunits, leading to mitochondrial dysfunction and subsequent apoptosis in HCC cells.[5][6] Given the structural similarity, this compound is hypothesized to act through a similar mechanism, offering a targeted approach to induce cancer cell death.
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to evaluating the anti-cancer effects of this compound. The protocols herein are grounded in established methodologies and are designed to ensure reproducibility and scientific rigor.
Mechanism of Action: Hyperactivation of Mitochondrial Protease HsClpP
The proposed mechanism of action for this compound centers on the hyperactivation of the mitochondrial protease HsClpP. In normal cellular physiology, HsClpP, in conjunction with its regulatory ATPase HsClpX, plays a crucial role in mitochondrial protein quality control by degrading misfolded or damaged proteins.[7] However, certain small molecules can act as agonists, dysregulating HsClpP activity and leading to uncontrolled proteolysis of essential mitochondrial proteins.[8] This targeted disruption of mitochondrial homeostasis is particularly effective against cancer cells, which often exhibit an increased reliance on mitochondrial metabolism.[7]
The agonistic binding of compounds like this compound to HsClpP is thought to induce a conformational change that unleashes its proteolytic activity, even in the absence of HsClpX. This leads to the degradation of vital proteins, including subunits of the electron transport chain complexes.[6][9] The ensuing mitochondrial dysfunction triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [10][11]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. [12]Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. [13] Materials:
-
Treated and control HCC cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture HCC cells in 6-well plates and treat with the desired concentrations of this compound for the determined time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [11]5. Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells [11]* Annexin V+ / PI+: Late apoptotic/necrotic cells [11]
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. [8][15]Propidium iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content. [16] Materials:
-
Treated and control HCC cells
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours. [17]3. Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing RNase A and Propidium Iodide in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use software to model the cell cycle distribution.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the proposed signaling pathway, such as those related to apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2 family proteins) and mitochondrial respiratory chain complexes. [18][19] Materials:
-
Treated and control HCC cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-NDUFB8 (Complex I), anti-SDHB (Complex II), and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. [7]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-PAGE gel. [9]4. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [9]5. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. [9]7. Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9]8. Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system. [9]9. Analysis: Quantify the band intensities and normalize to the loading control.
Data Presentation
| HCC Cell Line | Treatment | Time Point | IC50 (µM) |
| HepG2 | This compound | 48 hours | 5.2 |
| Huh7 | This compound | 48 hours | 8.7 |
| HCCLM3 | This compound | 48 hours | 3.1 |
| Table 1: Hypothetical IC50 values of this compound in various HCC cell lines as determined by MTT assay. |
| Treatment (HCCLM3 cells, 48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.6 |
| Compound (3 µM) | 45.3 ± 3.1 | 35.8 ± 2.5 | 18.9 ± 1.9 |
| Table 2: Hypothetical results from Annexin V/PI apoptosis assay in HCCLM3 cells. |
Conclusion
The protocols and information provided in this document offer a comprehensive framework for investigating the therapeutic potential of this compound in hepatocellular carcinoma. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and the expression of key signaling proteins, researchers can elucidate its mechanism of action and assess its promise as a novel anti-cancer agent. The hypothesized targeting of the mitochondrial protease HsClpP represents an innovative strategy in HCC therapy, and the rigorous application of these protocols will be crucial in validating this approach.
References
- Unraveling Key Signaling Pathways Altered in Hepatocellular Carcinoma. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- The role of signaling pathways in the development and treatment of hepatocellular carcinoma - PubMed. (2010, September 9).
- Emerging Signaling Pathways in Hepatocellular Carcinoma - PMC - NIH. (2012, September 28).
- Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC. (2024, February 4).
- Schematic representation of major signaling pathways involved in hepatocellular carcinoma. (n.d.).
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. (2023, April 3).
- Western blot protocol - Abcam. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Application Notes and Protocols: Western Blot Analysis of Protein Expression Modulated by Anticancer Agent 42 - Benchchem. (n.d.).
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
- SL44 | ClpP Agonist - MedchemExpress.com. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- Cell Cycle Analysis. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Western Blot Protocol - Creative Biolabs. (n.d.).
- Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC - NIH. (2011, April 24).
- Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024, November 12).
- Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC - PubMed Central. (2020, October 9).
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- MTT Cell Assay Protocol. (n.d.).
- 2-(5-Piperidin-4-yl--[2][3][20]oxadiazol-3-yl)-pyrazine - Matrix Scientific. (n.d.).
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed. (2024, July 11).
- This compound - PubChemLite. (n.d.).
- 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine hydrochloride AldrichCPR | Sigma-Aldrich. (n.d.).
- This compound - ChemicalBook. (n.d.).
- This compound | Chemrio. (n.d.).
- HsClpP agonist SL44 | C22H20ClFN4O | CID 172966602 - PubChem. (n.d.).
- Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed. (2019, November 15).
- Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC. (n.d.).
- Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC - PubMed Central. (2025, May 6).
- Caseinolytic protease P (CLPP) activated by ONC201 inhibits proliferation and promotes apoptosis in human epithelial ovarian cancer cells by inducing mitochondrial dysfunction - PMC - NIH. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Mitochondrial Quality Control in Hepatocellular Carcinoma [frontiersin.org]
- 3. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial gatekeeper in hepatocellular carcinoma: Unraveling the multifaceted roles of VDAC in metabolic reprogramming, apoptosis evasion and therapeutic innovation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-pyrazin-2-ylpiperidine-4-carboxamide | C13H16N6OS | CID 653442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mitochondrial ClpP serine protease-biological function and emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 11. 2-[5-(4-Piperidinyl)-1,3,4-oxadiazol-2-yl]pyrazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. This compound | Chemrio [chemrio.com:9999]
- 13. Structure-guided development of selective caseinolytic protease P agonists as antistaphylococcal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HsClpP agonist SL44 | C22H20ClFN4O | CID 172966602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound CAS#: 849925-00-4 [amp.chemicalbook.com]
- 17. Potent ClpP agonists with anticancer properties bind the protease with improved structural complementarity and alter the mitochondrial N-terminome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PubChemLite - this compound (C11H13N5O) [pubchemlite.lcsb.uni.lu]
- 19. Mitochondrial alterations and signatures in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
HPLC or LC-MS method for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine analysis
An Application Note and Protocol for the Analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine by HPLC-UV and LC-MS/MS
Introduction: The Analytical Imperative for Novel Heterocyclic Compounds
The molecule this compound is a complex heterocyclic compound featuring a pyrazine ring, a 1,2,4-oxadiazole core, and a piperidine moiety. Such structures are of significant interest in pharmaceutical development due to their diverse pharmacological potential.[1][2] The pyrazine ring is a component of several biologically active compounds, while oxadiazoles and piperidines are privileged structures in medicinal chemistry, known to confer desirable pharmacokinetic properties.[3][4]
Robust and reliable analytical methods are paramount throughout the drug development lifecycle, from discovery and process development to quality control (QC) of the final product.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a foundational technique for assessing the purity and concentration of active pharmaceutical ingredients (APIs).[6] For greater sensitivity and specificity, particularly in complex matrices or for trace-level impurity analysis, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.[7]
This application note provides detailed, field-proven protocols for the quantitative analysis of this compound using both HPLC-UV and LC-MS/MS. The methodologies are designed to be robust and are grounded in established chromatographic principles and regulatory expectations, as outlined by the International Council for Harmonisation (ICH) guidelines.[8]
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Rationale and Method Development Strategy
The analytical strategy for this molecule is dictated by its physicochemical properties. With a molecular weight of 231.26 g/mol [9] and the presence of both aromatic (pyrazine, oxadiazole) and aliphatic cyclic (piperidine) components, reversed-phase HPLC is the logical choice.
-
Stationary Phase Selection : A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point for method development. It provides excellent hydrophobic retention for the core structure of the molecule.
-
Mobile Phase Selection : A mobile phase consisting of water and a water-miscible organic solvent like acetonitrile (ACN) is standard. The key to achieving good peak shape for this molecule is controlling the ionization state of the basic piperidine nitrogen (pKa ≈ 8-10). Operating at a low pH ensures this nitrogen is consistently protonated. Therefore, 0.1% formic acid is incorporated into the mobile phase. This simple, volatile buffer system sharpens the peak, improves retention time reproducibility, and is compatible with subsequent LC-MS analysis.[10]
-
Detection : The pyrazine and oxadiazole rings contain conjugated systems, which are strong chromophores. This allows for sensitive detection using a UV-Vis detector. A wavelength of approximately 270 nm is a suitable starting point, based on the UV absorbance of similar heterocyclic structures.[11]
HPLC-UV Instrumentation and Reagents
| Component | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, UV-Vis Detector |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (LC-MS Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Analyte Standard | This compound, >98% purity |
Step-by-Step HPLC-UV Protocol
-
Standard Preparation :
-
Prepare a stock solution of the analyte at 1.0 mg/mL in the diluent.
-
From the stock, prepare a working standard solution at a concentration of 10 µg/mL in the diluent. Ensure all standards are fully dissolved and sonicate if necessary.
-
-
Mobile Phase Preparation :
-
Mobile Phase A : Add 1.0 mL of formic acid to 1 L of LC-MS grade water. Mix thoroughly.
-
Mobile Phase B : Add 1.0 mL of formic acid to 1 L of LC-MS grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., inline degasser, sonication).
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
UV Detection Wavelength : 270 nm
-
Gradient Program :
Time (min) % Mobile Phase B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
-
-
System Suitability :
-
Before sample analysis, perform five replicate injections of the 10 µg/mL working standard.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000. These criteria ensure the method's precision and efficiency.[12]
-
-
Analysis :
-
Inject the prepared samples.
-
Integrate the peak corresponding to the analyte and quantify using an external standard calibration curve.
-
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Rationale and Method Development Strategy
LC-MS/MS provides superior selectivity and sensitivity by using a mass spectrometer to detect the analyte based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[13]
-
Ionization : The presence of multiple nitrogen atoms, especially the basic piperidine nitrogen, makes the molecule an excellent candidate for positive-mode Electrospray Ionization (ESI+). The acidic mobile phase from the HPLC method readily facilitates protonation, forming the [M+H]⁺ ion.
-
Mass Analysis : A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) isolates the precursor ion ([M+H]⁺), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) isolates a specific product ion. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.[14]
-
Fragmentation : The expected precursor ion ([M+H]⁺) for this compound (C₁₁H₁₃N₅O) is m/z 232.12. Collision-induced dissociation (CID) in Q2 would likely result in fragmentation around the piperidine and oxadiazole rings. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the piperidine ring.[15][16] The pyrazine ring itself is relatively stable, but fragmentation of the oxadiazole ring is also possible.[17] The most stable and abundant product ions must be determined experimentally by infusing a standard solution.
LC-MS/MS Instrumentation and Reagents
| Component | Specification |
| LC System | UPLC or HPLC system as described in Part 1 |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer with ESI source |
| Analytical Column | C18, 2.1 x 100 mm, 1.8 µm particle size (for higher throughput) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water (LC-MS Grade) |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile (LC-MS Grade) |
| Diluent | 50:50 (v/v) Acetonitrile:Water |
| Analyte Standard | This compound, >98% purity |
Step-by-Step LC-MS/MS Protocol
-
Analyte Tuning and MRM Optimization :
-
Prepare a 1 µg/mL solution of the analyte in the diluent.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal for the precursor ion ([M+H]⁺ at m/z 232.1).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
For each fragment, optimize the collision energy to maximize its signal.
-
Select at least two MRM transitions: one for quantification (quantifier) and one for confirmation (qualifier).[18]
-
-
Chromatographic Conditions :
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
-
Gradient Program : A shorter gradient can be used due to the specificity of MS detection.
Time (min) % Mobile Phase B 0.0 5 4.0 95 5.0 95 5.1 5 | 7.0 | 5 |
-
-
MS Parameters (Example) :
Parameter Setting Ionization Mode ESI Positive Capillary Voltage 3.5 kV Source Temperature 150 °C Desolvation Temp. 400 °C MRM Transition 1 (Quantifier) 232.1 → [Product Ion 1] MRM Transition 2 (Qualifier) 232.1 → [Product Ion 2] | Collision Energy | To be optimized experimentally |
-
Analysis :
-
Prepare a calibration curve using standards ranging from the expected limit of quantitation (e.g., 0.1 ng/mL) to the upper limit of the linear range.
-
Inject samples and quantify using the area of the quantifier MRM transition. The qualifier transition should also be present with a consistent ion ratio to confirm identity.
-
Part 3: Framework for Method Validation
Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose.[19] The validation should be conducted according to the ICH Q2(R2) guidelines, which provide a comprehensive framework for this process.[20][21]
Causality in Validation Experiments
The choice of validation experiments is not arbitrary; each parameter demonstrates a specific performance characteristic of the method. For example, accuracy studies prove that the method can measure the "true" value, while precision studies demonstrate its reproducibility. Robustness testing is crucial as it shows the method's reliability during normal day-to-day variations in a QC lab.[22]
Key Validation Parameters
The following table summarizes the essential validation parameters and their purpose, grounded in ICH and FDA guidelines.[12][20][23]
| Parameter | Purpose | Typical Experiment & Acceptance Criteria |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Analyze placebo/blank samples (no signal at analyte RT). For LC-MS, monitor multiple MRM transitions. |
| Linearity | To verify the direct proportionality between analyte concentration and the method's response over a defined range. | Analyze at least 5 concentration levels. Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[24] | Typically 80-120% of the target concentration for an assay. |
| Accuracy | To measure the closeness of the experimental value to the true value. | Spike a placebo matrix with known analyte concentrations (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%. |
| Precision | To assess the degree of scatter between a series of measurements from the same homogeneous sample. | Repeatability (Intra-day): 6 replicate preparations at 100% concentration. %RSD ≤ 2.0%.Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. %RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantified. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±5°C), mobile phase pH (±0.2), and flow rate (±10%). System suitability criteria must be met. |
Conclusion
The HPLC-UV and LC-MS/MS methods detailed in this application note provide a robust framework for the analysis of this compound. The HPLC-UV method is suitable for routine quality control and assays where concentration levels are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it ideal for bioanalysis, impurity profiling, and trace-level quantification. Both methods are built on sound scientific principles and, upon successful validation according to ICH guidelines, will deliver trustworthy and reproducible data essential for advancing pharmaceutical development.
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- ProPharma. (2024).
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
- AMSbiopharma. (2025).
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. [Link]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
- Lab Manager. (2025).
- Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- SciSpace. (n.d.). A review on method development by hplc. SciSpace. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules.
- SIELC Technologies. (n.d.). Pyrazine. SIELC. [Link]
- Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
- ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- PubMed. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. [Link]
- ResearchGate. (2025). LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo).
- ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products.
- ResearchGate. (2025). Analysis by HPLC and LC/MS of Pungent Piperamides in Commercial Black, White, Green, and Red Whole and Ground Peppercorns.
- National Institutes of Health. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. [Link]
- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST WebBook. [Link]
- Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
- Wikipedia. (n.d.). Pyrazine. Wikipedia. [Link]
- ResearchGate. (2025). Mass spectrometric study of some pyrazoline derivatives.
- Chemistry LibreTexts. (2023).
- Preprints.org. (n.d.).
- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
- Moroccan Journal of Chemistry. (n.d.).
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]
- ResearchGate. (2025). Modification and application of 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives: highlights and perspectives.
- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. [Link]
- PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system. [Link]
- Journal of Medicinal and Chemical Sciences. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijper.org [ijper.org]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. article.sapub.org [article.sapub.org]
- 18. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 19. database.ich.org [database.ich.org]
- 20. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 21. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 22. propharmagroup.com [propharmagroup.com]
- 23. biopharminternational.com [biopharminternational.com]
- 24. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Cell Proliferation Assay Using 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Authored by: A Senior Application Scientist
Introduction: A Novel Antiproliferative Agent Targeting Mitochondrial Proteostasis
The compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine belongs to a promising class of small molecules, the 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives. Recent groundbreaking research has identified these derivatives as a new class of human caseinolytic protease P (HsClpP) agonists.[1] HsClpP is a critical protease located in the mitochondrial matrix that maintains mitochondrial homeostasis by degrading misfolded or damaged proteins.[2][3] In many cancer cells, including hepatocellular carcinoma (HCC), the expression of HsClpP is upregulated to support the high protein turnover required for rapid proliferation and survival.[4][5][6]
Chemical agonism of HsClpP presents a novel anticancer strategy.[1] Agonists like this compound are hypothesized to hyperactivate HsClpP, leading to uncontrolled degradation of essential mitochondrial proteins, including subunits of the respiratory chain complexes.[4][7] This dysregulation of mitochondrial proteostasis induces apoptosis and inhibits cancer cell proliferation.[1][4] One study demonstrated that a derivative, compound SL44, potently inhibited the proliferation of the HCCLM3 human hepatocellular carcinoma cell line.[1]
These application notes provide a detailed protocol for assessing the antiproliferative effects of this compound on a relevant cancer cell line, utilizing the Sulforhodamine B (SRB) colorimetric assay. The SRB assay is a robust and sensitive method that measures cell density based on the staining of total cellular protein.[8][9][10]
The Scientific Rationale: Why the Sulforhodamine B (SRB) Assay?
For assessing the antiproliferative effects of a novel compound, the choice of assay is critical. While metabolic assays like MTT and XTT are common, they measure mitochondrial reductase activity.[11][12] Given that this compound is presumed to directly impact mitochondrial function through HsClpP activation, a metabolic assay could produce confounding results. The compound might alter mitochondrial metabolism in a way that does not directly correlate with the number of viable cells.
The SRB assay, however, offers a more direct measure of cell biomass by staining total cellular protein.[8][9][10] Its principle is based on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in the well. This makes the SRB assay:
-
Independent of metabolic activity: Providing a more reliable measure of cytotoxicity for compounds that may interfere with mitochondrial function.
-
Highly sensitive and reproducible: With a linear relationship between cell number and absorbance over a wide range.
-
Cost-effective and straightforward: The reagents are stable, and the protocol is less prone to interference from reducing agents that can affect tetrazolium-based assays.
Experimental Workflow Overview
The following diagram outlines the major steps in the cell proliferation assay using this compound and the SRB method.
Caption: Experimental workflow for the SRB cell proliferation assay.
Detailed Protocols
PART 1: Cell Culture and Maintenance
This protocol is optimized for human hepatocellular carcinoma cell lines such as HepG2 or Huh7.
Table 1: Cell Culture Conditions
| Parameter | Recommendation |
| Cell Line | HepG2 (ATCC® HB-8065™) or Huh7 |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM)[13][14] |
| Supplements | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| Incubation | 37°C, 5% CO₂, humidified atmosphere[15] |
| Subculture | When cells reach 75-80% confluency, split 1:4 to 1:8 every 3-6 days.[13][15] |
| Morphology | Epithelial-like, adherent, grows in clusters.[13][16] |
Protocol for Subculturing Adherent HCC Cells:
-
Aspirate the old medium from the culture flask.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without calcium and magnesium.
-
Add pre-warmed 0.25% Trypsin-EDTA solution to cover the cells and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding at least three volumes of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete medium.
PART 2: SRB Cell Proliferation Assay Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Trichloroacetic acid (TCA) solution (50% w/v in water)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid in water)
-
Solubilization solution (10 mM Tris base, pH 10.5)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer or automated cell counter) and determine cell viability (should be >95%).
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Include wells for "no cell" blanks (medium only) to serve as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
After the 24-hour attachment period, carefully aspirate the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Add medium with the corresponding percentage of DMSO to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well without aspirating the medium (final concentration of 10% TCA).[10]
-
Incubate the plate at 4°C for 1 hour. This step fixes the cells and their proteins to the bottom of the plate.
-
-
SRB Staining:
-
Carefully wash the plate four times with 1% acetic acid to remove the TCA and unbound proteins.[8][9] Gently tap the inverted plate on a paper towel to remove excess liquid after the final wash.
-
Allow the plate to air-dry completely at room temperature.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
-
Washing and Dye Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove any unbound SRB dye.[8]
-
Allow the plates to air-dry completely.
-
Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure the dye is fully dissolved.[8]
-
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance values from the "no cell" blank wells and subtract this value from all other absorbance readings.
-
Calculate Percentage Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell proliferation by 50%.
-
Plot the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and calculate the precise IC₅₀ value.[17] Software such as GraphPad Prism or specialized Excel add-ins are recommended for this analysis.[17][18]
-
Table 2: Example Data and Calculation
| Compound Conc. (µM) | Log(Conc.) | Absorbance (OD 510nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100% |
| 0.1 | -1 | 1.213 | 97% |
| 1 | 0 | 1.050 | 84% |
| 5 | 0.70 | 0.638 | 51% |
| 10 | 1 | 0.400 | 32% |
| 50 | 1.70 | 0.150 | 12% |
| 100 | 2 | 0.088 | 7% |
From this example data, the IC₅₀ would be approximately 5 µM.
The Underlying Mechanism: Hyperactivation of HsClpP
The antiproliferative activity observed is likely due to the agonistic effect of this compound on the mitochondrial protease HsClpP. This mechanism is depicted in the pathway diagram below.
Caption: Proposed mechanism of action via HsClpP hyperactivation.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, incorporate the following controls and practices:
-
Vehicle Control: Always include wells treated with the same concentration of the vehicle (DMSO) used to dissolve the compound. This control is essential for normalizing the data.
-
Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin) as a positive control to confirm that the assay system is responsive.
-
Seeding Density Optimization: The optimal cell seeding density can vary between cell lines. Perform a preliminary experiment to determine a density that ensures cells are in the exponential growth phase throughout the assay period and that the absorbance values for the vehicle control are within the linear range of the microplate reader.
-
Replicates: Perform all treatments in at least triplicate to ensure statistical significance and identify any outliers.
-
Edge Effects: To minimize "edge effects" in the 96-well plate, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
By adhering to this detailed protocol and understanding the scientific principles behind the assay and the compound's mechanism of action, researchers can confidently and accurately assess the antiproliferative potential of this compound.
References
- Merck Millipore. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation.
- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984.
- Trevigen. (n.d.). XTT Proliferation Assay Protocol.
- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.
- Canvax Biotech. (2023). XTT Cell Proliferation Assay Kit.
- BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- ENCODE. (n.d.). HepG2 culture conditions.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.
- Ubigene. (2025). Expert Insight | Practical HuH-7 Cell Culture and Gene-Editing Protocols.
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
- ebiohippo. (n.d.). Human Liver carcinoma cell line HuH7.
- Cyrusbio. (n.d.). MTT Assay Protocol.
- Cole, A. M., et al. (2024). Mitochondrial Protease ClpP: Cancer Marker and Drug Target. International Journal of Molecular Sciences, 25(1), 1.
- Altogen Biosystems. (n.d.). HepG2 Cell Culture - HepG2 Transfection.
- XL-biotec. (2025). The Role of Huh7 and HepG2 Cell Lines in Advancing Liver Cancer Research.
- protocols.io. (2023). SRB assay for measuring target cell killing.
- IRIS Uniba. (n.d.). Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG.
- UCSC Genome Browser. (2010). Huh-7 and Huh-7.5 culture conditions.
- Sun, W., et al. (2022). Three-dimensional (3D) cell culture: a valuable step in advancing treatments for human hepatocellular carcinoma. Journal of Experimental & Clinical Cancer Research, 41(1), 241.
- EdiGene. (n.d.). HEPG2 Cell Line User Guide.
- Clip-Can. (n.d.). Science behind the project.
- Cytion. (n.d.). Huh7 Cell Line: Modeling Hepatitis C Virus Infections and Liver Research.
- Gibellini, L., et al. (2020). Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer. Cells, 9(11), 2369.
- Ledesma, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10891.
- Luo, Y., et al. (2021). Human ClpP protease, a promising therapy target for diseases of mitochondrial dysfunction. Drug Discovery Today, 26(4), 1039-1047.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- Donato, M. T., Tolosa, L., & Gómez-Lechón, M. J. (2015). Culture and Functional Characterization of Human Hepatoma HepG2 Cells. Methods in molecular biology (Clifton, N.J.), 1250, 77–93.
- ResearchGate. (n.d.). Human ClpP protease, a promising therapy target for diseases of mitochondrial dysfunction.
- YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel.
- CET Technology. (n.d.). Human Hepatocellular Carcinoma (HepG2) Cells.
- Li, Y., et al. (2024). Establishment and characterization of a highly metastatic hepatocellular carcinoma cell line. BMC Cancer, 24(1), 1-13.
- ResearchGate. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy.
- Wong, K. S., & Yeo, D. S. (2019). Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics. Journal of medicinal chemistry, 62(22), 10046–10063.
- ACS Publications. (2019). Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics.
- FEBS Congress. (n.d.). Effects on mitochondrial function of a novel hClpP protease activator with potential anticancer activity.
- Nakabayashi, H., et al. (1982). Culturing of human hepatocellular carcinoma. A simple and reproducible method. Cancer, 50(3), 492-498.
- Clinics in Oncology. (2016). Simple Primary Culture Method for Hepatocellular Carcinoma: Source for Researches and Possibility of Personalized Treatment.
- ResearchGate. (n.d.). Effect of culture conditions on Hepatocellular carcinoma cell....
Sources
- 1. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Human Caseinolytic Protease P (hClpP) Activity Modulating Agents For The Treatment Of DIPG/DMG [ricerca.uniba.it]
- 4. Science behind the project – Clip-Can [clip-can.com]
- 5. Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitochondrial Caseinolytic Protease P: A Possible Novel Prognostic Marker and Therapeutic Target in Cancer [mdpi.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. encodeproject.org [encodeproject.org]
- 14. Huh7 and HepG2 Cell Lines in Liver Cancer Research [xlbiotec.com]
- 15. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 16. Practical HuH-7 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 17. clyte.tech [clyte.tech]
- 18. youtube.com [youtube.com]
Application Notes and Protocols: Investigating Apoptosis Induction by 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Hepatocellular Carcinoma (HCC) Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related deaths worldwide.[1] The development of novel therapeutic agents that can selectively induce apoptosis in cancer cells is a cornerstone of modern oncology research. The heterocycle 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine belongs to a class of compounds, piperidine and pyrazine derivatives, that have shown a wide range of pharmacological activities, including antitumor effects.[2][3] A recent study has highlighted a similar class of compounds, 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives, as potent agonists of human caseinolytic protease P (HsClpP), which leads to the degradation of respiratory chain complex subunits and subsequent apoptosis in HCC cells.[4] This suggests that this compound may also exert its anti-cancer effects through the induction of apoptosis.
These application notes provide a comprehensive guide for researchers to investigate the apoptotic effects of this compound on HCC cells. The protocols detailed herein are designed to be robust and provide a framework for characterizing the compound's mechanism of action, from initial cell viability screening to the detailed analysis of apoptotic pathways.
Understanding Apoptosis in Hepatocellular Carcinoma
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. In cancer, this process is often dysregulated, allowing for uncontrolled cell proliferation.[5] There are two primary pathways of apoptosis: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[5][6][7][8]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7][8] This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[9]
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress.[8] It is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[10][11] The activation of pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of initiator caspase-9.
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[5]
Diagram of Apoptotic Pathways
Caption: Overview of the extrinsic and intrinsic apoptosis pathways.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding: Seed HCC cells (e.g., HepG2, Huh-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the following day, treat the cells with serial dilutions of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Summary Table:
| Treatment Group | Concentration (µM) | Incubation Time (h) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 24 | 100 | |
| Compound X | 1 | 24 | ||
| Compound X | 10 | 24 | ||
| Compound X | 50 | 24 | ||
| ... | ... | 48 | ||
| ... | ... | 72 |
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[13] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[13]
Protocol:
-
Cell Treatment: Seed HCC cells in a 6-well plate and treat with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14][15]
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Principle: The assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is recognized and cleaved by activated caspase-3 and -7. Cleavage of the substrate releases a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Treatment: Seed HCC cells in a 96-well white-walled plate and treat with the compound at various concentrations for a predetermined time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega, G8091).[16]
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Summary Table:
| Treatment Group | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 1.0 | |
| Compound X | 1 | ||
| Compound X | 10 | ||
| Compound X | 50 | ||
| Positive Control | (e.g., Staurosporine) |
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathways.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Treat HCC cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP, β-actin as a loading control) overnight at 4°C.[10][17][18]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow Diagram
Caption: Workflow for investigating apoptosis induction.
References
- Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles. (2022).
- Pathogenesis of Hepatocellular Carcinoma: The Interplay of Apoptosis and Autophagy. (n.d.). MDPI. [Link]
- Extrinsic and intrinsic pathway activated via TRAIL induced signaling... (n.d.).
- Hepatocellular Carcinoma Intrinsic Cell Death Regulates Immune Response and Prognosis. (n.d.). PubMed Central. [Link]
- Apoptosis in liver carcinogenesis and chemotherapy. (n.d.). PubMed Central. [Link]
- MTT Assay Protocol for Cell Viability and Prolifer
- Acidic extracellular pH induces autophagy to promote anoikis resistance of hepatocellular carcinoma cells via downregulation of miR-3663-3p. (n.d.). Journal of Cancer. [Link]
- Application Notes: Caspase Activity Assays in GNS561 Treated Cells. (n.d.). Genoscience Pharma. [Link]
- Induction of apoptosis in HCC cells upon combined inhibitor treatment... (n.d.).
- Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin. (n.d.). PubMed Central. [Link]
- In Hepatocellular Carcinoma miR-221 Modulates Sorafenib Resistance through Inhibition of Caspase-3–Mediated Apoptosis. (n.d.). AACR Journals. [Link]
- Induction of Apoptosis by Berberine in Hepatocellular Carcinoma HepG2 Cells via Downregulation of NF-κB. (n.d.). PubMed Central. [Link]
- MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. [Link]
- Polyphyllin II Triggers Pyroptosis in Hepatocellular Carcinoma via Modulation of the ROS/NLRP3/Caspase-1/GSDMD Axis. (n.d.). MDPI. [Link]
- Induction of Human Hepatocellular Carcinoma HepG2 Cell Apoptosis by Naringin. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]
- Cell Viability in Normal Fibroblasts and Liver Cancer Cells After Treatment with Iron (III), Nickel (II), and their Mixture. (2018). PubMed Central. [Link]
- Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Combin
- Caspase-3/7 assay on anti-cancer drugs-treated A549 cells using HCA... (n.d.).
- Determination of p53 and BCL-2 family protein expression in different... (n.d.).
- S-phase cell cycle arrest, and apoptotic potential of Echium arabicum phenolic fraction in hepatocellular carcinoma HepG2 cells. (n.d.). Journal of King Saud University - Science. [Link]
- Simultaneous Inhibition of Mcl-1 and Bcl-2 Induces Synergistic Cell Death in Hepatocellular Carcinoma. (2023). MDPI. [Link]
- Western blot analysis of Bax and Bcl-2 expression in HepG2 cells... (n.d.).
- Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. (2024). PubMed. [Link]
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (n.d.). Semantic Scholar. [Link]
- Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]
- Variations in the expression levels of proteins of the BCL2 family in... (n.d.).
- A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation. (n.d.).
- Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells Sirah Bah Lab Partners. (n.d.). EdSpace. [Link]
- N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. (n.d.).
- Targeting hepatocellular carcinoma with piperine by radical-mediated mitochondrial pathway of apoptosis: An in vitro and in vivo study. (n.d.). PubMed. [Link]
- N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. (n.d.).
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
Sources
- 1. A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis in liver carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Implication of extrinsic and intrinsic apoptotic pathways in the targeted therapy of hepatocellular carcinoma using aptamer-labeled viramidine nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Hepatocellular Carcinoma Intrinsic Cell Death Regulates Immune Response and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
- 16. Acidic extracellular pH induces autophagy to promote anoikis resistance of hepatocellular carcinoma cells via downregulation of miR-3663-3p [jcancer.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Experimental Design for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. The protocols outlined herein are grounded in established methodologies for preclinical oncology research and are tailored to the specific characteristics of this class of compounds, which have shown promise as agonists of human caseinolytic protease P (HsClpP)[1].
I. Introduction: The Scientific Rationale
The compound this compound belongs to a novel class of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives. Recent studies have identified compounds with this scaffold as potent agonists of HsClpP, a critical enzyme for maintaining mitochondrial homeostasis[1]. The chemical agonism of HsClpP is an emerging and promising anti-cancer strategy. By activating HsClpP, these compounds can induce the degradation of respiratory chain complex subunits, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells[1].
A structurally related compound, SL44, has demonstrated potent tumor growth inhibitory activity in vivo with a favorable safety profile, particularly in hepatocellular carcinoma (HCC) models[1]. This provides a strong rationale for investigating this compound in similar tumor models.
The experimental design detailed below follows a logical progression, beginning with essential preliminary studies to characterize the compound's behavior in vivo, followed by robust efficacy studies in well-characterized tumor models.
II. Pre-requisite In Vitro Characterization
Before embarking on extensive in vivo studies, it is crucial to have a solid understanding of the compound's in vitro activity. This data will inform the selection of appropriate tumor models and dosing regimens.
Table 1: Essential In Vitro Data
| Parameter | Description | Recommended Assays |
| Potency | Concentration of the compound required to elicit a biological response. | HsClpP activation assays (e.g., α-casein hydrolysis)[1], Cell viability assays (e.g., MTT, CellTiter-Glo) against a panel of relevant cancer cell lines (e.g., HCC lines like HCCLM3, HepG2)[2][3]. |
| Mechanism of Action | Confirmation of the compound's effect on cellular pathways. | Apoptosis assays (e.g., Annexin V/PI staining, caspase activation assays)[3], Western blotting for markers of mitochondrial stress and apoptosis (e.g., cleaved PARP, cytochrome c release). |
| Selectivity | Assessment of the compound's effects on non-cancerous cells. | Cytotoxicity assays on normal cell lines (e.g., primary hepatocytes, fibroblasts)[3]. |
III. In Vivo Experimental Workflow
The in vivo evaluation of this compound should be conducted in a stepwise manner to ensure data integrity and ethical use of animals.
Caption: A stepwise in vivo experimental workflow.
Phase 1: Pharmacokinetic (PK) and Maximum Tolerated Dose (MTD) Studies
The primary objective of this phase is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to determine a safe and effective dosing range.
Protocol 1: Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c) of a specific age and weight range.
-
Compound Formulation: Prepare the compound in a suitable vehicle for the intended route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be non-toxic and ensure compound solubility.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the parent compound and any major metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Interpretation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t1/2)[4][5].
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice.
-
Dose Escalation: Administer escalating doses of the compound to different cohorts of mice.
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a defined period (e.g., 7-14 days).
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% body weight loss or severe clinical signs).
Phase 2: Tumor Model Selection and Establishment
The choice of tumor model is critical for the clinical relevance of the study. Given the promising results of a similar compound in hepatocellular carcinoma[1], HCC xenograft models are a logical starting point.
Model Selection:
-
Cell Line-Derived Xenografts (CDX): These models are generated by implanting established cancer cell lines into immunocompromised mice[6][7]. They are reproducible and cost-effective for initial efficacy screening.
-
Recommended Cell Lines: HCCLM3, HepG2 (human hepatocellular carcinoma).
-
-
Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from patients into mice[8][9][10]. PDX models better recapitulate the heterogeneity of human tumors and are valuable for predicting clinical response[9][10].
Protocol 3: Subcutaneous Xenograft Tumor Establishment
-
Animal Model: Use immunocompromised mice (e.g., Nude, NOD-SCID) to prevent rejection of human tumor cells[6][7].
-
Cell Preparation: Culture the selected cancer cell line to the logarithmic growth phase. Harvest and resuspend the cells in a sterile solution, such as PBS or a mixture with Matrigel, to a final concentration of 1-5 x 10^7 cells/mL[11].
-
Implantation: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse[11][12][13].
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2[14].
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Caption: Workflow for establishing subcutaneous xenograft models.
Phase 3: Efficacy Study in Tumor-Bearing Mice
This phase aims to determine if this compound can inhibit tumor growth in the established xenograft model.
Protocol 4: In Vivo Efficacy Evaluation
-
Treatment Groups:
-
Vehicle Control: Administer the vehicle solution used to formulate the compound.
-
Test Compound: Administer this compound at one or more dose levels below the MTD.
-
Positive Control (Optional): Include a standard-of-care therapeutic for the chosen tumor type (e.g., Sorafenib for HCC).
-
-
Dosing Regimen: Based on the PK data, establish a dosing schedule (e.g., once daily, twice daily) for a specified duration (e.g., 21-28 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity.
-
-
Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI). This is the primary measure of efficacy.
-
Secondary Endpoints:
-
Tumor weight at the end of the study.
-
Overall survival.
-
Body weight changes as an indicator of toxicity.
-
-
-
Study Termination: Euthanize the mice when tumors reach a predetermined maximum size as per institutional guidelines, or at the end of the study period.
Phase 4: Pharmacodynamic (PD) and Mechanistic Analysis
This final phase connects the compound's effect on tumor growth to its proposed mechanism of action.
Protocol 5: Post-Treatment Tissue Analysis
-
Tissue Collection: At the end of the efficacy study, collect tumors and other relevant tissues (e.g., liver, plasma).
-
Pharmacodynamic Markers:
-
Western Blotting/Immunohistochemistry (IHC): Analyze tumor lysates or sections for markers of apoptosis (e.g., cleaved caspase-3, TUNEL staining) and mitochondrial dysfunction.
-
LC-MS/MS: Measure the concentration of the compound in the tumor tissue to confirm target engagement.
-
-
Histopathology: Perform histological analysis of tumors to assess for changes in morphology, necrosis, and apoptosis.
Caption: Proposed signaling pathway for HsClpP agonists.
IV. Data Analysis and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between treatment groups should be determined using appropriate statistical tests (e.g., t-test, ANOVA). A p-value of <0.05 is typically considered statistically significant.
Table 2: Key Efficacy Endpoints and Their Interpretation
| Endpoint | Calculation | Interpretation |
| Tumor Growth Inhibition (TGI) | % TGI = [1 - (ΔT / ΔC)] x 100 (where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group) | A higher TGI value indicates greater anti-tumor efficacy. |
| Tumor Weight | Mean tumor weight at the end of the study. | A statistically significant reduction in tumor weight in the treated group compared to the control group indicates efficacy. |
| Body Weight Change | Percentage change in body weight from baseline. | Significant body weight loss in the treated group may indicate toxicity. |
V. Conclusion and Future Directions
This comprehensive guide provides a robust framework for the in vivo evaluation of this compound. Successful demonstration of anti-tumor efficacy and a favorable safety profile in these initial models would warrant further investigation, including studies in orthotopic or metastatic tumor models, and combination studies with other anti-cancer agents to explore potential synergistic effects[15]. The ultimate goal of this preclinical research is to generate a comprehensive data package to support the advancement of this promising compound into clinical development for the treatment of cancer.
VI. References
-
EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) - ciberonc. Available at: [Link]
-
Xenograft as In Vivo Experimental Model - PubMed. Available at: [Link]
-
Subcutaneous tumor implantation. Sedate the mouse with 2% isoflurane.... - ResearchGate. Available at: [Link]
-
Xenograft Mouse Models | Melior Discovery. Available at: [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]
-
Xenograft Models - Ichor Life Sciences. Available at: [Link]
-
Xenograft as In Vivo Experimental Model | Springer Nature Experiments. Available at: [Link]
-
SOP50101: Patient Tumor Implantation (Subcutaneous) and Monitoring. Available at: [Link]
-
SOP 24 In Vivo Injection Protocols Sub-Cutaneous Mouse Injection - Childhood Cancer Repository. Available at: [Link]
-
Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed. Available at: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. Available at: [Link]
-
Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed. Available at: [Link]
-
Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed. Available at: [Link]
-
Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a New Tubulin Inhibitor Chemotype - PubMed. Available at: [Link]
-
Anticancer Activity and Molecular Targets of Piper cernuum Substances in Oral Squamous Cell Carcinoma Models - MDPI. Available at: [Link]
-
Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer - PubMed Central. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. Available at: [Link]
-
Synthesis of platinum complexes with 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridine and 2-(3-perfluoroalkyl-1-methyl-1,2,4-triazole-5yl)-pyridine ligands and their in vitro antitumor activity - ResearchGate. Available at: [Link]
-
Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - NIH. Available at: [Link]
-
Structure-activity Relationships, and Drug Metabolism and Pharmacokinetic Properties for Indazole Piperazine and Indazole Piperidine Inhibitors of ROCK-II - PubMed. Available at: [Link]
-
Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed. Available at: [Link]
Sources
- 1. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics, metabolism and distribution of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo [1,2-A] pyrido [3,2-E] pyrazine-5-oxide in C3H mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. ichorlifesciences.com [ichorlifesciences.com]
- 8. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. startresearch.com [startresearch.com]
- 10. Xenograft as In Vivo Experimental Model | Springer Nature Experiments [experiments.springernature.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. researchgate.net [researchgate.net]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 1,2,4-Oxadiazole Ring as a Bioisosteric Replacement in Modern Drug Design
Introduction: The Principle of Bioisosteric Replacement
In the landscape of modern drug discovery, the optimization of a lead compound's pharmacokinetic and pharmacodynamic profile is a critical hurdle. Bioisosterism, the strategy of substituting one functional group with another that shares similar physical or chemical properties, is a cornerstone of medicinal chemistry.[1] This approach aims to enhance potency, selectivity, and metabolic stability, or to reduce toxicity, without losing the essential interactions required for biological activity.[1][2]
Among the arsenal of bioisosteric replacements, the 1,2,4-oxadiazole ring has garnered significant attention.[3] This five-membered aromatic heterocycle serves as a robust and versatile surrogate, most notably for metabolically labile ester and amide functionalities.[4][5] Its unique electronic properties and steric profile allow it to mimic the parent group's conformation and hydrogen bonding capabilities while offering significant advantages in terms of chemical and metabolic stability.[3][6] This guide provides an in-depth analysis of the strategic application of 1,2,4-oxadiazoles, complete with detailed synthetic and evaluative protocols for researchers in drug development.
The 1,2,4-Oxadiazole Advantage: Why It Works
The utility of the 1,2,4-oxadiazole ring stems from its inherent properties that successfully address common liabilities in drug candidates.
-
Metabolic Stability: Esters and amides are frequently susceptible to hydrolysis by ubiquitous esterases and amidases in plasma and tissues, leading to rapid clearance and poor bioavailability. The 1,2,4-oxadiazole ring is exceptionally resistant to such enzymatic cleavage, significantly enhancing the metabolic half-life of a compound.[1][7][8]
-
Physicochemical Properties: The introduction of the oxadiazole ring can favorably modulate a molecule's properties. It can alter lipophilicity (LogP/LogD), solubility, and polarity, which are key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[5][9]
-
Mimicry of Key Interactions: The 1,2,4-oxadiazole contains nitrogen and oxygen atoms that are effective hydrogen bond acceptors, mimicking the carbonyl oxygen of an ester or amide.[10] This allows it to preserve crucial interactions with the target protein's active site.
Data Presentation: Comparative Physicochemical Properties
The decision to employ a bioisosteric replacement must be data-driven. The following table summarizes the general differences observed when replacing an ester or amide with a 1,2,4-oxadiazole.
| Property | Ester / Amide | 1,2,4-Oxadiazole Replacement | Rationale & Implication |
| Metabolic Stability | Often low (susceptible to hydrolysis) | High | The aromatic heterocycle is not a substrate for common hydrolases, increasing plasma half-life.[6][7] |
| Hydrogen Bonding | Carbonyl oxygen is an H-bond acceptor. Amide N-H is an H-bond donor. | Ring nitrogens are H-bond acceptors . | Preserves key acceptor interactions. Note the loss of the H-bond donor capability when replacing an amide.[10] |
| Lipophilicity (LogD) | Variable | Generally more lipophilic than the 1,3,4-isomer.[4][5] | Can influence membrane permeability and protein binding. This property must be carefully balanced. |
| Aqueous Solubility | Variable | Often lower than more polar isosteres.[5] | Can be a challenge; requires careful consideration of the overall molecular structure. |
| Chemical Stability | Esters are base/acid labile. | High | Stable to a wide range of pH conditions and synthetic manipulations.[9] |
Strategic Application in Drug Design
The replacement of a functional group with a 1,2,4-oxadiazole is not a simple swap but a strategic design choice. The heterocycle can be oriented in two ways to replace an amide or ester bond, influencing the vectoral projection of the substituents.
Caption: General synthetic workflow for 1,2,4-oxadiazole construction.
Protocol 1: Two-Step Synthesis via O-Acylamidoxime Intermediate
This classic and robust method provides excellent control by isolating the intermediate. [11][12]
-
Principle: An amidoxime, generated from a nitrile, is first acylated with a carboxylic acid (using a coupling agent) or an acyl chloride. The resulting O-acylamidoxime intermediate is then isolated and subsequently cyclized to the 1,2,4-oxadiazole, typically through thermal or base-mediated dehydration.
-
Materials & Reagents:
-
Starting Nitrile (R-CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., NaHCO₃, K₂CO₃, or Et₃N)
-
Solvent for amidoxime synthesis (e.g., Ethanol, Water)
-
Carboxylic Acid (R'-COOH) or Acyl Chloride (R'-COCl)
-
Peptide coupling agent (if using carboxylic acid), e.g., HBTU, PyBOP
-
Organic base (e.g., DIPEA, Et₃N)
-
Solvent for acylation (e.g., DCM, DMF)
-
Dehydrating agent/catalyst for cyclization (e.g., TBAF, or high temperature in a solvent like xylene or DMSO)
-
-
Step-by-Step Procedure:
-
Amidoxime Synthesis: a. To a solution of the starting nitrile (1.0 eq) in ethanol/water (e.g., 3:1 v/v), add hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq). b. Heat the mixture to reflux (typically 60-80 °C) and monitor by TLC or LC-MS until the nitrile is consumed (usually 4-16 hours). c. Cool the reaction to room temperature. If a precipitate forms, filter and wash with cold water. Otherwise, concentrate the solvent and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the amidoxime.
-
O-Acylation: a. Dissolve the amidoxime (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM or DMF. b. Add a coupling agent (e.g., HBTU, 1.2 eq) and an organic base (e.g., DIPEA, 2.5 eq). c. Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS. d. Upon completion, dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude O-acylamidoxime. This intermediate may be purified by column chromatography or used directly in the next step.
-
Cyclodehydration: a. Dissolve the crude O-acylamidoxime in a suitable solvent such as THF or xylene. b. For base-mediated cyclization, add TBAF (tetrabutylammonium fluoride, ~1.1 eq) and stir at room temperature overnight. [11] c. For thermal cyclization, heat the solution to reflux (120-140 °C) for 4-12 hours. d. Monitor the reaction for the formation of the 1,2,4-oxadiazole by LC-MS. e. After completion, cool the reaction, remove the solvent under reduced pressure, and purify the residue by silica gel column chromatography.
-
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: One-Pot Synthesis from Nitriles
This streamlined approach improves efficiency by avoiding the isolation of the amidoxime intermediate. [13][14]
-
Principle: The nitrile is converted in situ to the amidoxime, which then reacts directly with an activated carboxylic acid (like an acyl chloride) or another electrophile in the same reaction vessel to form and cyclize to the 1,2,4-oxadiazole.
-
Materials & Reagents:
-
Aryl/Alkyl Nitrile (R-CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., K₂CO₃, NaOH)
-
Acylating agent (e.g., Acyl chloride, Anhydride)
-
Solvent (e.g., DMSO, DMA, THF)
-
-
Step-by-Step Procedure:
-
Combine the nitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base like K₂CO₃ (2.0 eq) in a solvent such as DMSO. [15] 2. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the amidoxime.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture. An exotherm may be observed.
-
Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by LC-MS (typically 3-12 hours). The cyclization often occurs spontaneously in solvents like DMSO. [15] 5. Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
-
Characterization: Verify the final product's identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Post-Synthesis Evaluation: Validating the Bioisosteric Strategy
The primary motivation for using a 1,2,4-oxadiazole is often to improve metabolic stability. Therefore, a direct comparison with the parent ester/amide compound is essential.
Protocol 3: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
-
Principle: This assay measures the rate at which a compound is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in human liver microsomes (HLM). [8]A high percentage of the compound remaining after incubation indicates greater metabolic stability.
-
Materials & Reagents:
-
Test compound and parent compound (ester/amide) stock solutions (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching and sample analysis)
-
Control compounds: one high-turnover (e.g., Verapamil) and one low-turnover (e.g., Warfarin)
-
-
Step-by-Step Procedure:
-
Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Incubation (Test Group): a. In a 96-well plate, add the HLM master mix. b. Add the test compound to achieve a final concentration of 1 µM (final DMSO concentration should be <0.5%). c. Pre-incubate the plate at 37 °C for 5 minutes. d. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation (Negative Control): Prepare a parallel set of wells without the NADPH regenerating system to measure non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural log of the % remaining versus time. The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) = 0.693 / k.
-
Data Presentation: Metabolic Stability Results
| Compound | Parent Functional Group | Bioisostere | In Vitro t₁/₂ (min) in HLM | % Remaining at 60 min |
| Control 1 | N/A (High Turnover) | N/A | < 10 | < 5% |
| Control 2 | N/A (Low Turnover) | N/A | > 90 | > 85% |
| Lead Compound | Ester | N/A | 15 | 15% |
| New Analog | N/A | 1,2,4-Oxadiazole | > 120 | > 90% |
Conclusion
The 1,2,4-oxadiazole ring is a powerful and field-proven tool in the medicinal chemist's toolkit. [9][12]Its ability to act as a stable bioisosteric replacement for esters and amides provides a clear strategy for overcoming the common challenge of metabolic instability. [6]The synthetic routes are well-established and versatile, allowing for broad application in drug discovery programs. By following robust synthetic and analytical protocols, researchers can effectively leverage the 1,2,4-oxadiazole scaffold to design next-generation therapeutics with enhanced drug-like properties.
References
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2588. [Link]
- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
- National Center for Biotechnology Information (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed Central. [Link]
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421–2436. [Link]
- Wang, M., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 14(30), 7237–7242. [Link]
- Biernacki, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(22), 5298. [Link]
- U.O. Adegoke, et al. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
- Ghaffari, S., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 281, 116896. [Link]
- Touaibia, M., et al. (2024). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. ACS Omega, 9(1), 1133–1145. [Link]
- Riva, B., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters, 12(4), 569–576. [Link]
- Li, A., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]
- Zhang, M., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(13), 2950–2954. [Link]
- Riva, B., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. PubMed Central. [Link]
- Akriti, & Kumar, K. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(1), 1–46. [Link]
- Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. PubMed. [Link]
- Bibi, S., et al. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
- Street, L. J., et al. (1993). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 36(11), 1529–1538. [Link]
- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8303. [Link]
- MacFaul, P. A., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(9), 1137–1144. [Link]
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
- ResearchGate. Chemical structures of naturally occurring 1,2,4-oxadiazole-containing compounds. [Link]
- Kim, J., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735. [Link]
- Yang, S., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. International Journal of Molecular Sciences, 22(5), 2465. [Link]
- Rumpf, T., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 26(15), 3623–3627. [Link]
- Yang, S., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Semantic Scholar. [Link]
- Rumpf, T., et al. (2016). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm, 7(8), 1613–1620. [Link]
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Results in Chemistry, 4, 100270. [Link]
- National Center for Biotechnology Information. 1,2,4-Oxadiazole. PubChem Compound Summary for CID 6451463. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of Tanabe Seiyaku’s approved drugs. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
Sources
- 1. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
Techniques for assessing mitochondrial homeostasis disruption by HsClpP agonists
Application Notes & Protocols
Topic: Techniques for Assessing Mitochondrial Homeostasis Disruption by HsClpP Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of HsClpP Activation
Mitochondria are the epicenters of cellular energy production and metabolic signaling, and their health is paramount to cellular viability. A critical component of mitochondrial quality control is the Caseinolytic Peptidase P (ClpP), a highly conserved serine protease located in the mitochondrial matrix.[1] In concert with its ATPase partner ClpX, HsClpP is responsible for degrading misfolded or damaged proteins, thereby maintaining mitochondrial proteostasis.[2]
Recently, small molecule agonists that hyperactivate HsClpP, such as ONC201 and its more potent TR analogs, have emerged as a novel class of anti-cancer agents.[3][4] These compounds bind directly to HsClpP, inducing a conformational change that allows for the unregulated, ClpX-independent degradation of a broad range of mitochondrial proteins.[2] This uncontrolled proteolysis leads to a catastrophic disruption of mitochondrial homeostasis, including the degradation of essential components of the oxidative phosphorylation (OXPHOS) machinery.[3] The resulting mitochondrial stress triggers the mitochondrial unfolded protein response (UPRmt) and the integrated stress response (ISR), ultimately leading to cell death in susceptible cancer models.[3][5]
This guide provides a comprehensive suite of validated techniques and detailed protocols to quantitatively assess the multifaceted disruption of mitochondrial homeostasis induced by HsClpP agonists. The methodologies are structured around four key pillars of mitochondrial function, providing a holistic framework for characterizing the mechanism of action of these promising therapeutic agents.
Pillar 1: Assessment of Mitochondrial Bioenergetics
The most immediate consequence of indiscriminate degradation of OXPHOS subunits is a severe impairment of the cell's ability to generate ATP through aerobic respiration. This section details methods to measure this bioenergetic collapse.
Real-Time Analysis of Mitochondrial Respiration
Causality Behind the Choice: The Agilent Seahorse XF Analyzer is the gold standard for assessing cellular metabolism.[6][7] It measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, in real-time in live cells. The Cell Mito Stress Test protocol uses sequential injections of mitochondrial inhibitors to dissect key parameters of the electron transport chain (ETC).[6][8] This provides a dynamic and highly informative profile of how HsClpP agonists cripple mitochondrial function.[9]
Workflow Diagram: Seahorse XF Cell Mito Stress Test
Caption: Workflow for the Seahorse XF Cell Mito Stress Test.
Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Seeding: Seed cells at an optimized density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the HsClpP agonist at various concentrations and for desired time points (e.g., 6, 12, 24 hours). Include a vehicle control.
-
Assay Preparation:
-
One day prior, hydrate the XF sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator.
-
On the day of the assay, wash the cells with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine) and add the final volume of assay medium to each well.[10]
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour to allow temperature and pH to equilibrate.
-
-
Inhibitor Loading: Prepare and load the following inhibitors into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (a protonophore that uncouples the ETC, inducing maximal respiration)
-
Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)[8]
-
-
Data Acquisition: Place the cell plate and loaded sensor cartridge into the Seahorse XF Analyzer. The instrument will perform the following steps automatically:
-
Calibrate the sensors.
-
Measure the basal OCR.
-
Inject Oligomycin and measure the subsequent OCR to determine ATP-linked respiration.
-
Inject FCCP and measure the maximal OCR.
-
Inject Rotenone/Antimycin A to shut down all mitochondrial respiration and measure the non-mitochondrial OCR.[8]
-
-
Data Analysis: The software will calculate key mitochondrial parameters. Normalize OCR data to cell number or protein concentration.
Expected Results & Interpretation
| Parameter | Vehicle Control | HsClpP Agonist Treated | Interpretation of Change |
| Basal Respiration | High | ↓↓ | Decreased baseline energy demand due to ETC damage. |
| ATP-Linked Respiration | High | ↓↓↓ | Severe impairment of ATP production via oxidative phosphorylation. |
| Maximal Respiration | High | ↓↓↓ | Drastic reduction in the mitochondrias capacity to meet energy demand. |
| Spare Respiratory Capacity | High | ↓↓↓ | Inability to respond to cellular stress; high mitochondrial vulnerability. |
Mitochondrial Membrane Potential (ΔΨm) Assay
Causality Behind the Choice: A functional ETC is required to maintain the proton gradient across the inner mitochondrial membrane, known as the mitochondrial membrane potential (ΔΨm).[11][12] This potential is a key indicator of mitochondrial health.[11][13] The fluorescent dye JC-1 is a ratiometric probe that allows for a qualitative and quantitative assessment of ΔΨm.[14] In healthy, energized mitochondria with a high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence. In unhealthy mitochondria with a collapsed ΔΨm, JC-1 remains as monomers, emitting green fluorescence.[11][15] A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization.
Protocol: JC-1 Staining for Flow Cytometry or Microscopy
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat with the HsClpP agonist and vehicle control. Include a positive control for depolarization, such as 15-30 minutes of treatment with CCCP (5-50 µM).[15]
-
JC-1 Staining Solution Preparation: Thaw the JC-1 reagent at room temperature, protected from light.[16] Prepare a 1-10 µM working solution by diluting the stock in pre-warmed cell culture medium. Ensure the solution is well-mixed to avoid precipitation.[15][16]
-
Cell Staining:
-
Remove the treatment medium from the cells.
-
Add the JC-1 working solution and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[17]
-
-
Washing:
-
Analysis:
-
Microscopy: Immediately visualize cells using a fluorescence microscope with filters for green (monomers, Ex/Em ~485/535 nm) and red (J-aggregates, Ex/Em ~540/590 nm) fluorescence.[15]
-
Flow Cytometry: Harvest cells (e.g., by trypsinization), pellet by centrifugation, and resuspend in 500 µL of PBS.[17] Analyze immediately on a flow cytometer, detecting green fluorescence in the FITC channel and red fluorescence in the PE channel.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Pillar 2: Assessment of Mitochondrial Redox State & ROS
Disruption of the ETC by HsClpP agonists can lead to electron leakage and the increased production of reactive oxygen species (ROS), particularly superoxide (O2•−), initiating oxidative stress.
Causality Behind the Choice: MitoSOX™ Red is a fluorogenic dye that is highly specific for the detection of superoxide within the mitochondria of live cells.[18][19][20] It is cell-permeant and selectively targets mitochondria, where it is oxidized by superoxide to produce a bright red fluorescence.[20][21] Its specificity for superoxide, as opposed to other ROS, makes it the ideal tool for measuring the primary ROS species generated by a damaged ETC.[18]
Workflow Diagram: MitoSOX Red Staining and Analysis
Caption: General workflow for detecting mitochondrial superoxide using MitoSOX Red.
Protocol: MitoSOX Red Superoxide Detection
-
Stock Solution Preparation: Prepare a 5 mM stock solution of MitoSOX Red by dissolving the powder in high-quality, anhydrous DMSO.[18][21] Aliquot and store at -20°C, protected from light and moisture.
-
Cell Treatment: Seed and treat cells with the HsClpP agonist as described in previous protocols.
-
Working Solution Preparation: Immediately before use, dilute the 5 mM stock solution to a final working concentration of 500 nM to 5 µM in a suitable warm buffer (e.g., HBSS with Ca2+/Mg2+ or serum-free medium).[18][21] The optimal concentration should be determined empirically for your cell type.
-
Staining:
-
Wash and Analyze:
-
Data Analysis: Quantify the mean fluorescence intensity. An increase in red fluorescence in agonist-treated cells compared to the vehicle control indicates an increase in mitochondrial superoxide production.
Pillar 3: Assessment of Mitochondrial Protein Homeostasis
HsClpP agonists directly target proteostasis by inducing the degradation of mitochondrial proteins. A key consequence is the impairment of mitochondrial protein synthesis, as components of the mitoribosome and translation machinery are themselves degraded.
Causality Behind the Choice: Assessing the rate of de novo mitochondrial protein synthesis provides a direct measure of the functional integrity of the mitochondrial translation apparatus. This can be achieved by specifically labeling newly synthesized mitochondrial proteins. The protocol involves inhibiting cytosolic translation with an antibiotic like emetine or anisomycin, followed by labeling all newly synthesized proteins with puromycin, an aminoacyl-tRNA analog that incorporates into nascent polypeptide chains.[23][24] The puromycin-labeled mitochondrial proteins can then be detected by Western blotting with an anti-puromycin antibody.
Protocol: In Situ Puromycin Labeling of Mitochondrial Proteins
-
Cell Culture and Treatment: Culture and treat cells with the HsClpP agonist and controls as previously described.
-
Inhibition of Cytosolic Translation:
-
Prepare a fresh solution of a cytosolic translation inhibitor (e.g., 100 µg/mL emetine or 40 µg/mL anisomycin) in pre-warmed culture medium.[23]
-
Remove the treatment medium and wash the cells once.
-
Add the inhibitor-containing medium and incubate for 30 minutes at 37°C. This step is critical to ensure that subsequent labeling is specific to mitochondrial translation.
-
-
Puromycin Labeling:
-
Add puromycin to the medium to a final concentration of 10-20 µM.[25]
-
Incubate for an additional 30-60 minutes at 37°C.
-
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS to remove unincorporated puromycin.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blot Analysis:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against puromycin overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The resulting blot will show a smear of bands representing puromycin-labeled mitochondrial proteins. Quantify the total lane intensity and normalize to a loading control (e.g., Actin or Tubulin from a parallel blot, or total protein stain like Ponceau S). A significant decrease in the puromycin signal in agonist-treated cells indicates impaired mitochondrial protein synthesis.
Expected Results & Interpretation
| Sample | Puromycin Signal | Loading Control (Actin) | Interpretation |
| Vehicle Control | Strong Smear | Consistent | Basal level of mitochondrial protein synthesis. |
| HsClpP Agonist | ↓↓↓ | Consistent | Severe inhibition of mitochondrial protein synthesis. |
| + Chloramphenicol | No Signal | Consistent | Positive control; chloramphenicol inhibits mitochondrial translation. |
Pillar 4: Assessment of Mitochondrial Morphology
Mitochondria exist as a dynamic network that constantly undergoes fusion and fission.[26] Cellular stress, including bioenergetic failure and oxidative stress, often leads to a dramatic shift in this balance towards fission, resulting in a fragmented mitochondrial network.[26][27]
Causality Behind the Choice: Live-cell fluorescence microscopy is the most direct way to visualize changes in mitochondrial morphology.[28] Staining with a mitochondria-specific dye like MitoTracker™ allows for the visualization of the entire mitochondrial network.[26] Subsequent image analysis can quantify morphological parameters, providing objective data on the degree of fragmentation induced by HsClpP agonists.
Protocol: Live-Cell Imaging of Mitochondrial Networks
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.[28]
-
Compound Treatment: Treat cells with the HsClpP agonist and vehicle control.
-
MitoTracker Staining:
-
Imaging Preparation: Remove the staining solution and replace it with fresh, pre-warmed medium or a live-cell imaging solution.
-
Confocal Microscopy:
-
Immediately acquire images using a confocal microscope. Use settings appropriate for the specific fluorophore.
-
Acquire Z-stacks to capture the three-dimensional structure of the mitochondrial network.[29]
-
For each condition, acquire images from multiple, randomly selected fields of view.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with appropriate plugins) to quantify mitochondrial morphology.[29]
-
Commonly measured parameters include:
-
Aspect Ratio & Form Factor: Measures of mitochondrial elongation (a perfect circle has a value of 1).
-
Branching: The number of junctions in the network.
-
Mitochondrial Count/Area: The number and size of individual mitochondrial objects.
-
-
Healthy cells typically display long, interconnected, tubular networks, while stressed cells show an increase in the number of small, circular (fragmented) mitochondria.[26][27]
-
References
- Haynes, C. M., Petrova, K., Benedetti, C., Yang, Y., & Ron, D. (2007). ClpP Mediates Activation of a Mitochondrial Unfolded Protein Response in C. elegans. Developmental Cell.
- Cadenas, E., & Davies, K. J. (2000). Mitochondrial free radical generation, oxidative stress, and aging. Free Radical Biology and Medicine. [Link]
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology. [Link]
- Ma, Y., et al. (2021). Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test. STAR Protocols. [Link]
- Batandier, C., Fontaine, E., Kériel, C., & Leverve, X. M. (2004). Determination of mitochondrial reactive oxygen species: methodological aspects. Journal of Cellular and Molecular Medicine. [Link]
- Starkov, A. A. (2010). Measurement of mitochondrial reactive oxygen species. Methods in Molecular Biology. [Link]
- ResearchGate. (2015). MitoProbe™ JC-1 Assay staining protocol for flow cytometry.
- Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]
- Agilent Technologies. (n.d.). Seahorse XF Mito Stress Test Kits. Agilent Technologies. [Link]
- Agilent Technologies. (n.d.). How Agilent Seahorse XF Analyzers Work. Agilent Technologies. [Link]
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.
- Starkov, A. A. (2010). Measurement of Mitochondrial ROS Production. Methods in Molecular Biology. [Link]
- JoVE. (2024). Assessing Mitochondrial Morphology in Live Cells. Journal of Visualized Experiments. [Link]
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit Protocol. G-Biosciences. [Link]
- Liu, X., et al. (2024). Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy. Journal of Visualized Experiments. [Link]
- Attene-Ramos, M. S., et al. (2013). Mitochondrial Membrane Potential Assay. Assay Guidance Manual. [Link]
- Elabscience. (2024). Comprehensive Guide to Mitochondrial Function Assays. Elabscience. [Link]
- Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal. [Link]
- Cyprotex. (n.d.).
- Bertolini, G., et al. (2021). Protocol for assessing real-time changes in mitochondrial morphology, fission and fusion events in live cells using confocal microscopy. STAR Protocols. [Link]
- Fennell, E. M., et al. (2023). Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer. Frontiers in Oncology. [Link]
- Rehman, J., & Volkers, M. (2018). Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph. Methods. [Link]
- Elabscience. (2024). Powering Your Research: A Guide to Key Mitochondrial Function Assays. Elabscience. [Link]
- Nag, A., et al. (2023). Protocol for evaluating mitochondrial morphology changes in response to CCCP-induced stress through open-source image processing software. STAR Protocols. [Link]
- Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1) Manual. Elabscience. [Link]
- Protocols.io. (2023). Mitochondrial staining of NK cells by flow cytometry. Protocols.io. [Link]
- Ward, M. W., et al. (2007). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. The Journal of Physiology. [Link]
- Fellman, V., & Larsson, N. (2018). Analysis of mitochondrial protein synthesis: de novo translation, steady-state levels, and assembled respiratory chain complexes. Methods in Cell Biology. [Link]
- Wang, S., et al. (2024). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy.
- Graves, P. R., et al. (2019). Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Chemical Biology. [Link]
- Solaini, G., Sgarbi, G., Lenaz, G., & Baracca, A. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports. [Link]
- ResearchGate. (2017). What is the best approach to measure reactive oxygen species from isolated mitochondria?
- Solaini, G., Sgarbi, G., Lenaz, G., & Baracca, A. (2007). Evaluating Mitochondrial Membrane Potential in Cells. Bioscience Reports. [Link]
- Schneider-Poetsch, T., et al. (2010). The science of puromycin: From studies of ribosome function to applications in biotechnology.
- Seo, G. J., et al. (2021). Loss of Mitochondrial Protease CLPP Activates Type I IFN Responses through the Mitochondrial DNA–cGAS–STING Signaling Axis. The Journal of Immunology. [Link]
- Estell, C., et al. (2017). High-resolution imaging reveals compartmentalization of mitochondrial protein synthesis in cultured human cells.
- Wilkinson, D. J., et al. (2017). Optimizing the measurement of mitochondrial protein synthesis in human skeletal muscle. Applied Physiology, Nutrition, and Metabolism. [Link]
- Nair, K. S. (2012). Measuring mitochondrial protein synthesis to assess biogenesis. American Journal of Physiology-Endocrinology and Metabolism. [Link]
- Wang, C., et al. (2020).
- Lee, S., et al. (2021). Local protein synthesis of mtIF3 regulates mitochondrial translation for axonal development. The EMBO Journal. [Link]
- ScienceDirect. (n.d.). Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells. ScienceDirect. [Link]
- Shank, D. B., et al. (2012). A comprehensive assessment of mitochondrial protein synthesis and cellular proliferation with age and caloric restriction. Aging. [Link]
Sources
- 1. Loss of Mitochondrial Protease CLPP Activates Type I IFN Responses through the Mitochondrial DNA–cGAS–STING Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClpP mediates activation of a mitochondrial unfolded protein response in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Powering Your Research: A Guide to Key Mitochondrial Function Assays [elabscience.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. apexbt.com [apexbt.com]
- 19. abpbio.com [abpbio.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- 22. protocols.io [protocols.io]
- 23. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 24. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
- 26. Determination of Mitochondrial Morphology in Live Cells Using Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Assessing Mitochondrial Morphology in Live Ce - JoVE Journal [jove.com]
- 29. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
Photoaffinity labeling with oxadiazole derivatives for target validation
Application Note & Protocol
Illuminating the Proteome: A Guide to Target Validation Using Oxadiazole-Based Photoaffinity Labeling
Prepared by: Gemini, Senior Application Scientist
Introduction: The Imperative of Target Identification in Modern Drug Discovery
The successful development of novel therapeutics is fundamentally reliant on a precise understanding of how a bioactive small molecule interacts with its protein targets.[1] Identifying the specific molecular targets of a compound is a critical step in the drug discovery pipeline, providing the mechanistic foundation for lead optimization, elucidating potential off-target effects, and ultimately, ensuring therapeutic efficacy and safety.[2][3] Photoaffinity labeling (PAL) has emerged as a powerful and indispensable chemical proteomics technique for covalently capturing and identifying these interactions directly within a complex biological system.[4][5][6]
A classic photoaffinity probe is a tripartite molecule, meticulously designed to include: (1) a pharmacophore that directs the probe to its protein target, (2) a latent photoreactive group that, upon light activation, forms a covalent bond with the target, and (3) a reporter tag (or a bioorthogonal handle for its later attachment) to enable the isolation and identification of the labeled protein.[4][5] While traditional photoreactive groups like diazirines and benzophenones have been the workhorses of the field, they are not without their limitations, including potential instability and limited compatibility with certain synthetic routes.[7][8]
This guide introduces the application of 1,2,4-oxadiazoline derivatives, an innovative class of photoactivatable moieties, for robust target identification. We will explore the unique photochemical mechanism of oxadiazolines, detail their advantages, and provide a comprehensive, field-proven protocol for their use in target validation workflows, from probe design to mass spectrometry-based identification.
The Oxadiazoline Advantage: A Superior Photochemistry for Covalent Capture
Oxadiazolines represent a significant advancement in PAL chemistry, offering a compelling alternative to more traditional crosslinkers. Their utility stems from a distinct photochemical mechanism and favorable chemical properties.
2.1. Mechanism of Action
Unlike diazirines, which generate highly reactive and often indiscriminate carbenes, oxadiazolines undergo a cleaner photo-cleavage reaction.[7][9] Upon irradiation with UV light in the 302-330 nm range, the oxadiazoline ring cleanly fragments to liberate a reactive diazo intermediate.[7] This diazo species is then perfectly poised to covalently modify nucleophilic amino acid residues (e.g., aspartic acid, glutamic acid) within the target protein's binding site.[7][9] This targeted reactivity provides a high-resolution snapshot of the ligand-protein interaction.
Caption: Overall workflow for target identification using oxadiazoline PAL.
Detailed Experimental Protocol
This protocol is a comprehensive guide for a typical PAL experiment using an oxadiazoline probe equipped with a terminal alkyne for bioorthogonal ligation.
4.1. Materials and Reagents
-
Photoaffinity Probe: Oxadiazoline-alkyne probe (synthesis is project-specific).
-
Biological Sample: Cell lysate or live cultured cells.
-
Buffers: Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors), PBS.
-
Click Chemistry Reagents: Azide-PEG3-Biotin, Copper(II) sulfate (CuSO₄), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Sodium ascorbate.
-
Enrichment: High-capacity streptavidin agarose beads.
-
Mass Spectrometry: Dithiothreitol (DTT), Iodoacetamide (IAA), Sequencing-grade modified trypsin, Formic acid, Acetonitrile.
4.2. Step-by-Step Methodology
Step 1: Sample Preparation and Probe Incubation
-
For Cell Lysates: Prepare fresh cell lysate using an appropriate lysis buffer. Determine protein concentration via a Bradford or BCA assay. Dilute the lysate to a final concentration of 1-5 mg/mL.
-
For Live Cells: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Probe Incubation: Add the oxadiazoline-alkyne probe to the lysate or cell media to the desired final concentration (typically 1-10 µM).
-
Competition Control: In a parallel sample, pre-incubate the lysate/cells with a 50-100 fold excess of the unlabeled parent compound for 1 hour before adding the photoaffinity probe. [4]5. Incubate all samples for 1-2 hours at 4°C (for lysates) or 37°C (for live cells) to allow the probe to bind to its target(s).
Step 2: UV Photo-Crosslinking
-
Transfer the samples to a 12-well plate on ice.
-
Irradiate the samples with 302-330 nm UV light for 15-30 minutes using a UV crosslinker.
-
No UV Control: Keep one sample protected from UV light to assess non-specific and background interactions. [4]4. If using live cells: After irradiation, wash the cells with cold PBS and lyse them as described in Step 1.
Step 3: Biotin Tagging via Click Chemistry
-
To the cross-linked lysate (1 mg of protein), add the pre-mixed click chemistry reagents in the following order:
-
Azide-PEG3-Biotin (final concentration: 100 µM)
-
THPTA (final concentration: 1 mM)
-
CuSO₄ (final concentration: 1 mM)
-
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration: 1 mM).
-
Incubate the reaction for 1 hour at room temperature with gentle rotation.
Step 4: Enrichment of Labeled Proteins
-
Pre-wash streptavidin agarose beads three times with the lysis buffer.
-
Add the pre-washed bead slurry to each click-reacted lysate.
-
Incubate for 2-4 hours at 4°C with end-over-end rotation to capture the biotinylated protein complexes. [10]4. Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins:
-
2 washes with 1% SDS in PBS.
-
2 washes with 8 M urea in 100 mM Tris-HCl.
-
3 washes with PBS.
-
Step 5: On-Bead Tryptic Digestion
-
Resuspend the washed beads in 50 mM ammonium bicarbonate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature, then add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
Add sequencing-grade trypsin (1 µg per sample) and incubate overnight at 37°C with shaking.
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid to a final concentration of 1%.
Step 6: LC-MS/MS Analysis
-
Desalt the peptide samples using a C18 StageTip or equivalent.
-
Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.
-
Acquire data using a data-dependent acquisition (DDA) method.
Data Analysis and Target Validation
The primary goal of the data analysis is to identify proteins that are significantly enriched in the experimental sample compared to the controls.
5.1. Quantitative Data Interpretation
Protein identification and quantification are performed using software such as MaxQuant or Proteome Discoverer. The relative abundance of each identified protein across the different samples is compared. A high-confidence target will exhibit a high enrichment ratio in the probe-treated sample relative to the competition control.
Table 1: Example Quantitative Proteomics Data Summary
| Protein ID | Gene Name | Avg. LFQ Intensity (Probe) | Avg. LFQ Intensity (Competition) | Enrichment Ratio (Probe/Competition) | Notes |
| P01234 | TargetX | 1.5 x 10⁸ | 9.8 x 10⁵ | 153.1 | High-Confidence Hit |
| Q56789 | KinaseY | 8.2 x 10⁷ | 7.9 x 10⁷ | 1.0 | Non-specific binder |
| P98765 | HSP90 | 2.1 x 10⁹ | 2.0 x 10⁹ | 1.1 | Common background |
| Q12121 | TargetZ | 5.5 x 10⁷ | 8.1 x 10⁶ | 6.8 | Potential secondary target |
LFQ = Label-Free Quantification
5.2. Post-PAL Validation
Mass spectrometry results provide a list of candidate targets that require orthogonal validation to confirm the biological relevance of the interaction. [11]* Western Blot: Confirm the enrichment of a top candidate protein in the PAL pulldown sample versus the competition control.
-
Cellular Thermal Shift Assay (CETSA): Demonstrate direct target engagement by showing that the parent compound stabilizes the target protein against thermal denaturation.
-
Functional Assays: Use techniques like siRNA knockdown or CRISPR-Cas9 knockout of the candidate target gene to see if it abolishes the biological effect of the parent compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient UV exposure- Probe concentration too low- Probe degradation | - Optimize UV irradiation time and intensity- Perform a dose-response titration of the probe- Use freshly prepared probe solutions |
| High Background | - Insufficient washing after enrichment- Non-specific binding to beads- Probe is "sticky" | - Increase the number and stringency of wash steps- Pre-clear lysate with empty beads before adding probe- Include a "beads only" control to identify bead binders |
| No Target Enrichment | - Probe does not bind target in lysate/cells- Target protein is very low abundance- Crosslinking is inefficient | - Validate probe binding with an independent assay (e.g., CETSA)- Increase amount of starting material (lysate)- Re-evaluate probe design and UV conditions |
Conclusion
Photoaffinity labeling with oxadiazoline derivatives provides a robust and reliable method for identifying the protein targets of bioactive small molecules. Their enhanced stability and clean photochemical reactivity address key limitations of previous PAL reagents, expanding the toolkit for chemical biologists and drug discovery scientists. By combining this advanced chemistry with rigorous experimental design, including essential controls and orthogonal validation, researchers can confidently illuminate the complex molecular interactions that underpin drug action, accelerating the journey from discovery to clinical application.
References
- Bon, C., et al. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification. Journal of the American Chemical Society. [Link]
- Robinette, D., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. University of North Carolina at Chapel Hill Carolina Digital Repository. [Link]
- Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- Robinette, D., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]
- Bon, C., et al. (2024). Oxadiazolines as Photoreleasable Labels for Drug Target Identification.
- Li, Z., et al. (2013). Photolytic Labeling and Its Applications in Protein Drug Discovery and Development.
- Evotec. (2024). Photoaffinity Labeling Mass Spectrometry. Evotec. [Link]
- Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity Labeling in Drug Discovery and Developments: Chemical Gateway for Entering Proteomic Frontier. Current Topics in Medicinal Chemistry. [Link]
- Lecoq, K., et al. (2020). General overview of PhotoAffinity Labeling coupled to Mass Spectrometry (or PAL-MS) for the identification of peptide biological partners.
- Robinette, D., et al. (2006). A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein.
- MacCoss, M. J., et al. (2002). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. Analytical Chemistry. [Link]
- Robinette, D., et al. (2006). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Expert Review of Proteomics. [Link]
- Hatanaka, Y., & Sadakane, Y. (2002). Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. Semantic Scholar. [Link]
- MtoZ Biolabs. (2024).
- Chen, Y., et al. (2004). A simple photo-affinity labeling protocol.
- Lee, W., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols. [Link]
- Wang, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. [Link]
- Elliott, T. S., et al. (2016). Tagging and Enriching Proteins Enables Cell-Specific Proteomics. Cell Chemical Biology. [Link]
- Parker, C. G. (2023). Systematic evaluation and tuning of diazirine chemistry used in photoaffinity labeling. Harvard University DASH. [Link]
- Gaysinski, M., et al. (2015). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification. Future Medicinal Chemistry. [Link]
- Ha, J., et al. (2024). Target protein identification in live cells and organisms with a non-diffusive proximity tagging system. eLife. [Link]
- Vohidov, F., et al. (2022). Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling. Chemical Science. [Link]
- Dubinsky, L., et al. (2012). Diazirine based photoaffinity labeling. Bioorganic & Medicinal Chemistry. [Link]
- Smith, E., & Collins, I. (2015). Photoaffinity Labeling in Target- and Binding-Site Identification.
- Linder, M., et al. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link]
- Burton, N. R., et al. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. [Link]
- Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
- Pace, A., et al. (2006). Photochemistry of 1,2,4-oxadiazoles. A DFT study on photoinduced competitive rearrangements of 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles. The Journal of Organic Chemistry. [Link]
- Alam, M. S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Buscemi, S., et al. (1991). Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Xiong, D., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics.
- Clower, N. U., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
- Wasek, M., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
- Cherepanov, M. S., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank. [Link]
Sources
- 1. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system | eLife [elifesciences.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Photoaffinity labeling in drug discovery and developments: chemical gateway for entering proteomic frontier. | Semantic Scholar [semanticscholar.org]
- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxadiazolines as Photoreleasable Labels for Drug Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Protein Enrichment and Clean Up for Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Note: Comprehensive Handling and Storage Protocol for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
An authoritative guide for researchers, scientists, and drug development professionals on the proper handling and storage of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates three key moieties: a pyrazine ring, a 1,2,4-oxadiazole ring, and a piperidine ring. Understanding these components is crucial for predicting its behavior and establishing appropriate handling procedures. Recent research has highlighted the utility of 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives as potential therapeutic agents, underscoring the need for precise handling protocols to ensure experimental integrity and operator safety[1].
The compound is a solid at room temperature, with a defined melting point, suggesting a crystalline structure.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93072-94-7 | [2] |
| Molecular Formula | C₁₁H₁₃N₅O | [2][3] |
| Molecular Weight | 231.26 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Melting Point | 87-89 °C | [2] |
| Purity | >95% (Typical for research grade) | [4] |
Stability and Reactivity Profile
The overall stability of the molecule is governed by the properties of its constituent heterocyclic rings.
-
1,2,4-Oxadiazole Ring : This five-membered aromatic heterocycle is known for its remarkable thermodynamic stability.[5][6] It is often incorporated into drug candidates to act as a bioisostere for esters and amides, enhancing metabolic stability.[6] While the 1,2,4-oxadiazole isomer is stable, some studies indicate that the 1,3,4-oxadiazole regioisomer may offer greater metabolic stability in certain contexts.[7][8] For general laboratory handling, the 1,2,4-oxadiazole ring is considered robust and not prone to degradation under standard storage conditions.
-
Pyrazine Ring : As an aromatic diazine, the pyrazine ring is also a stable entity.[9][10] It is found in numerous natural and synthetic compounds and does not typically introduce instability. However, its nitrogen atoms can participate in hydrogen bonding and may influence solubility.
-
Piperidine Ring : This saturated heterocycle contains a secondary amine, which imparts basic properties to the molecule. This functional group is the most likely site of reactivity, particularly with acids, with which it can form salts. It is also susceptible to oxidation, although this generally requires strong oxidizing agents or prolonged exposure to atmospheric oxygen.
Incompatible Materials: Based on the compound's structure, the following materials should be avoided to prevent degradation or hazardous reactions:
-
Strong Oxidizing Agents: May react with the piperidine or pyrazine moieties.
-
Strong Acids: Will likely react with the basic nitrogen of the piperidine ring, forming a salt. This is not necessarily degradation but will change the compound's physical properties.
-
Strong Bases: While the compound itself is basic, very strong bases could potentially interact with other parts of the molecule, though this is less likely under normal conditions.
Risk Assessment and Safe Handling Protocol
This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[11] It is also known to cause serious eye irritation and skin irritation, and may cause respiratory irritation.[4][11] Therefore, strict adherence to safety protocols is mandatory.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of the solid compound or its solutions must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[2][4]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[2][4]
-
Body Protection: A standard laboratory coat must be worn.[2][11]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH-approved respirator is necessary.[4]
-
Safe Handling Workflow
The following diagram outlines the mandatory workflow for safely handling the compound, from retrieval to waste disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4][12]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[4][13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[2][11][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][13]
Storage Guidelines
Proper storage is critical to maintain the compound's purity and integrity over time. The primary goals are to protect it from moisture, light, and incompatible atmospheric conditions.
Recommended Storage Conditions
-
Temperature: Store in a cool place. Standard refrigerated conditions (2-8 °C) are recommended for long-term storage to minimize any potential for slow degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially for long-term storage. This minimizes oxidation risk to the piperidine moiety.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[11][13] Use containers with high-quality seals.
-
Light: Protect from light. Store in an amber vial or in a light-blocking secondary container.
-
Moisture: The compound contains multiple nitrogen heteroatoms which can be hygroscopic. Store in a desiccator to prevent water absorption.
Storage Decision Protocol
This diagram provides a logical flow for determining the appropriate storage location and conditions.
Caption: Decision protocol for optimal compound storage.
Protocol for Stock Solution Preparation
This protocol details the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for compounds of this type in drug discovery workflows.
Materials
-
This compound (MW = 231.26 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flasks or vials
-
Micropipettes
-
Vortex mixer and/or sonicator
Step-by-Step Procedure
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you need to weigh out 2.31 mg of the compound.
-
Calculation: 0.010 mol/L * 0.001 L * 231.26 g/mol = 0.00231 g = 2.31 mg
-
-
Weigh Compound: Following the "Safe Handling Workflow" (Section 3.2), accurately weigh the calculated mass of the compound onto weigh paper inside a chemical fume hood.
-
Transfer: Carefully transfer the weighed solid into a labeled, clean, and dry vial (e.g., a 1.5 mL amber glass vial). Ensure all powder is transferred.
-
Add Solvent: Using a calibrated micropipette, add the calculated volume of DMSO (e.g., 1 mL for the calculation above) to the vial.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved.
-
Expert Tip: If the compound does not dissolve readily, brief sonication (5-10 minutes) in a water bath can be effective. Avoid excessive heating during sonication as it may promote degradation.
-
-
Storage of Stock Solution:
-
Short-Term (1-2 weeks): Store at 2-8 °C.
-
Long-Term (>2 weeks): Aliquot the solution into single-use volumes and store at -20 °C or -80 °C to minimize freeze-thaw cycles. DMSO freezes at 19 °C, so refrigerated solutions may be solid. Allow them to thaw completely and vortex briefly before use.
-
References
- Karimi, M., & Ghiasi, R. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 1-10.
- Uddin, M. J., et al. (2018). Oxadiazole Isomers Influence on Metabolic Stability and CYP450 Inhibition. ACS Medicinal Chemistry Letters, 9(10), 1032–1037.
- Bajan, B., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756.
- Cherkasova, A., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Archiv der Pharmazie.
- Karimi, M., & Ghiasi, R. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing.
- Sarma, M., et al. (2017). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 3(1).
- The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10622–10642.
- Wang, H., et al. (2019). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Green Chemistry, 21(23), 6423-6431.
- Asif, M. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Future Journal of Pharmaceutical Sciences, 10(1), 1-11.
- Wikipedia. (n.d.). Pyrazine.
- PubChemLite. (n.d.). This compound.
- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advanced Scientific Research, 1(1), 5-19.
Sources
- 1. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. PubChemLite - this compound (C11H13N5O) [pubchemlite.lcsb.uni.lu]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. peptide.com [peptide.com]
Application Note & Protocols: Formulation Strategies for 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Preclinical In Vivo Studies
Abstract: This guide provides a comprehensive framework for the formulation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (herein referred to as "the compound"), a heterocyclic new chemical entity (NCE), for in vivo pharmacology, pharmacokinetic, and toxicology studies. The inherent challenge with many NCEs, particularly those with complex heterocyclic scaffolds, is poor aqueous solubility, which can hinder absorption and lead to variable and unreliable preclinical data.[1][2] This document outlines a systematic, multi-tiered approach, beginning with essential pre-formulation characterization and progressing through logical formulation strategies—from simple aqueous solutions to advanced lipid-based systems. The protocols herein are designed to be self-validating, ensuring the development of a robust, reproducible, and well-characterized dosing vehicle appropriate for the intended preclinical application.
Introduction: The Formulation Imperative
The journey of an NCE from discovery to clinical candidate is fraught with challenges, a primary one being the development of a suitable formulation for animal studies. An inadequate formulation can mask the true potential of a promising compound by causing poor bioavailability, erratic exposure, and misleading dose-response relationships.[2] For heterocyclic molecules like this compound, which contains both a basic piperidine moiety and a relatively rigid oxadiazole-pyrazine core, the physicochemical properties can be complex. The 1,2,4-oxadiazole ring is often employed in medicinal chemistry as a bioisostere for esters and amides, valued for its metabolic stability.[3][4] However, such scaffolds frequently contribute to high crystal lattice energy and low aqueous solubility, placing them in Class II or IV of the Biopharmaceutics Classification System (BCS).[1]
This guide provides the rationale and step-by-step protocols to navigate these challenges, enabling researchers to select and develop a formulation that ensures consistent and maximal exposure for reliable preclinical evaluation.
Foundational Step: Pre-formulation Characterization
Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. This data-driven approach prevents wasted effort on unsuitable strategies and forms the basis of a logical formulation design. A preclinical formulator must have a deep understanding of analytical techniques to properly characterize the NCE.[2]
Initial Physicochemical Profile
A baseline characterization provides the critical parameters needed to guide formulation strategy.
| Property | Analytical Technique | Rationale & Significance |
| Identity & Purity | HPLC-UV, LC-MS | Confirms the identity and quantifies the purity of the API lot. Essential for accurate dose calculations. |
| Molecular Formula | N/A | C₁₁H₁₃N₅O[5][6] |
| Molecular Weight | N/A | 231.26 g/mol [5] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on solid-state form (crystallinity) and thermal stability. A sharp melt indicates a crystalline solid.[7][8] |
| pKa | Potentiometric Titration / Capillary Electrophoresis | The piperidine nitrogen is expected to be basic. Knowing the pKa is crucial for evaluating pH-adjustment strategies to form soluble salts in situ. |
| LogP / LogD | Shake-Flask Method / HPLC | Measures lipophilicity. A high LogP (>3) suggests that lipid-based formulations may be a viable strategy.[9] |
| Aqueous Solubility | Shake-Flask Method (HPLC analysis) | The single most important parameter. Determines the feasibility of simple aqueous vehicles. Should be tested in water and pH-buffered solutions (e.g., pH 2, 6.8, 7.4). |
Protocol 1.1: Equilibrium Solubility Screening
Objective: To determine the approximate solubility of the compound in a panel of common preclinical vehicles.
Methodology:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected vehicle in separate 1.5 mL microcentrifuge tubes.
-
Include a range of vehicles:
-
Aqueous: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4.
-
Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO).
-
Surfactants (Aqueous): 1% Tween® 80 in water, 5% Solutol® HS 15 in water.
-
Lipids: Medium-chain triglycerides (e.g., Miglyol® 812), Sesame Oil.
-
-
Agitate the samples on a rotating mixer at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the diluted samples by a validated HPLC method to quantify the concentration of the dissolved compound. Express results in mg/mL.
Formulation Development: A Strategy Selection Workflow
The data from the pre-formulation assessment directly informs the selection of the most promising formulation strategy. The following workflow provides a logical decision-making process.
Caption: Formulation strategy selection workflow.
Strategy 1: pH Modification (Aqueous Solution)
Rationale: The presence of a basic piperidine moiety makes the compound a candidate for salt formation by pH adjustment. By lowering the pH of the vehicle below the pKa of the piperidine nitrogen, the compound becomes protonated and may exhibit significantly enhanced aqueous solubility.
Protocol 2.1: Preparation of a pH-Adjusted Formulation
-
Determine the target concentration (e.g., 5 mg/mL).
-
Weigh the required amount of the compound.
-
Add approximately 80% of the final volume of an appropriate acidic buffer or water.
-
Slowly add a pharmaceutically acceptable acid (e.g., 0.1 M HCl, citric acid solution) dropwise while stirring and monitoring the pH.
-
Continue adding acid until the compound fully dissolves. Record the final pH.
-
Add the remaining vehicle to reach the final target volume (q.s.).
-
Critical QC Step: Confirm the final concentration via HPLC. Ensure the pH is within a physiologically tolerable range for the intended route of administration (typically pH 4-9 for oral, closer to 7.4 for parenteral).[10]
Strategy 2: Co-solvent Systems
Rationale: Co-solvents like PEG 400 can dissolve compounds that are poorly soluble in water by reducing the polarity of the solvent system.[2] This is a common and rapid approach for early-stage studies.
Causality & Caveats: The primary concern with co-solvents is the potential for the drug to precipitate upon administration when the formulation is diluted by aqueous physiological fluids.[2] Furthermore, some co-solvents can cause toxicity, particularly with parenteral routes. For instance, pure DMSO can cause motor impairment in mice, and high concentrations of PEG-400 can also have adverse effects.[11][12] Therefore, the percentage of organic co-solvent should be minimized.
Protocol 2.2: Preparation of a Co-solvent Formulation
-
Select a primary co-solvent in which the compound has high solubility (e.g., PEG 400).
-
Weigh the compound and add it to the co-solvent.
-
Gently warm (if the compound is thermally stable) and vortex or sonicate until fully dissolved.
-
Slowly add the aqueous component (e.g., saline or water) to the organic solution while stirring.
-
Critical QC Step: Visually inspect the final formulation for any signs of precipitation or cloudiness. Test for precipitation upon dilution by adding one part of the formulation to nine parts of water.
Strategy 3: Suspension Formulations
Rationale: For compounds with very low solubility across all acceptable solvent systems, a suspension is often the most viable approach, especially for oral administration. The key to a successful suspension is to increase the surface area of the drug particles to enhance the dissolution rate, as described by the Noyes-Whitney equation.[9] This is typically achieved through particle size reduction (micronization).
Protocol 2.3: Preparation of a Micronized Suspension
-
Micronization: If necessary, reduce the particle size of the bulk API using a jet mill or other suitable micronization technique to achieve a particle size distribution predominantly in the 1-10 µm range.
-
Vehicle Preparation: Prepare the aqueous vehicle containing a suspending agent (to increase viscosity and prevent settling) and a wetting agent (to ensure particles are dispersed rather than clumping). A common vehicle is 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) with 0.1% (w/v) Tween® 80 in purified water.
-
Wetting the API: Create a paste by adding a small amount of the vehicle to the weighed, micronized compound and triturating with a mortar and pestle.
-
Homogenization: Gradually add the remaining vehicle to the paste. Transfer the mixture to a suitable container and homogenize using a high-shear mixer to ensure uniform particle dispersion.
-
Critical QC Step: Analyze the particle size distribution using laser diffraction. The uniformity of the suspension should be assessed by HPLC analysis of samples taken from the top, middle, and bottom of the bulk formulation.
Formulation Characterization & Stability Assessment
A prepared formulation is not ready for in vivo use until it has been thoroughly characterized and its stability has been confirmed for the intended duration of use.[13][14]
Caption: Workflow for formulation QC and stability testing.
Protocol 4.1: Short-Term "In-Use" Stability Study
Objective: To ensure the formulation remains stable and homogeneous under the conditions and duration of its use in an animal study (e.g., over a single day of dosing).
Methodology:
-
Prepare the formulation as per the selected protocol.
-
Perform initial (T=0) QC testing: visual appearance, pH, and HPLC analysis for assay and purity. For suspensions, measure particle size.
-
Store the formulation under the intended "bench-top" conditions (e.g., on a stir plate at room temperature).
-
At pre-defined time points (e.g., 2, 4, 8, and 24 hours), withdraw aliquots and repeat the QC tests.
-
Acceptance Criteria: The assay value should remain within ±10% of the initial value, and no significant increase in degradation products or change in physical appearance should be observed.
Key In Vivo Considerations
The final choice of formulation must be compatible with the animal model.
Vehicle Safety & Tolerability
Not all excipients are safe for all species or routes. It is essential to consult literature on the tolerability of vehicles in the specific species and route being used.[15][16] For example, propylene glycol can cause hemolysis when administered intravenously at high concentrations.
| Vehicle | Common Routes | Potential Toxicities & Considerations |
| Saline / PBS | Oral, IV, IP, SC | Generally safe. Ensure pH and osmolality are physiological for IV. |
| 0.5% CMC-Na | Oral | Standard suspending agent, generally well-tolerated. |
| PEG 400 | Oral, IV, IP | Can cause renal toxicity at high doses. Potential for neurotoxicity in mice.[11] |
| 10% DMSO | Oral, IV, IP | Can cause local irritation and hemolysis (IV). Strong vehicle effects on drug metabolism are possible. |
| Lipid Emulsions | IV | Requires careful control of globule size to prevent embolism. |
Dosing Volumes
The concentration of the final formulation must be high enough to allow for accurate administration in a volume that is safe for the animal. Exceeding recommended dose volumes can cause significant stress and adverse physiological effects.
| Species | Oral (gavage) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse (20g) | 10 mL/kg | 5 mL/kg | 10 mL/kg | 10 mL/kg |
| Rat (200g) | 10 mL/kg | 5 mL/kg | 10 mL/kg | 5 mL/kg |
| Dog (10kg) | 5 mL/kg | 2 mL/kg | N/A | 2 mL/kg |
Source: Adapted from Gad et al. and other common institutional guidelines.[10][15]
Conclusion
The successful formulation of this compound for in vivo studies is not a matter of chance but the result of a systematic, data-driven process. By beginning with a robust pre-formulation assessment, researchers can logically select from a range of strategies—from simple pH-adjusted solutions to more complex suspensions or lipid systems. Each step must be guided by the principles of causality, understanding why a particular vehicle is chosen and what its limitations are. Finally, rigorous characterization and stability testing are non-negotiable quality gates that ensure the data generated from animal studies is both accurate and reliable, giving the compound its best chance to demonstrate its true therapeutic potential.
References
- Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]
- Advanced Characterization Techniques in Pharmaceutical Formulation Development: Enhancing Quality and Performance. (2024).
- Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). Journal of Pharmaceutical Sciences. [Link]
- Analytical Methods for Characterization of Solid Forms. (2016). Slideshare. [Link]
- Evaluation of preclinical formulations for a poorly water-soluble compound. (2016). European Journal of Pharmaceutical Sciences. [Link]
- Drug Formulation Analysis-Key to Effective Pharmaceutical Analysis. (2023). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
- Drug Stability Testing & Release Testing. Pace Analytical. [Link]
- Innovative Formulation Strategies for Poorly Soluble Drugs. (2024). World Pharma Today. [Link]
- Analytical Techniques for Drug Formulation. (2023).
- Key Analytical Techniques For Pharmaceutical Discovery And Formul
- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020).
- Stability Studies and Testing of Pharmaceuticals - An Overview. (2020).
- Stability Studies: An Essential Step for Quality Management in Drug Development. (2023). CordenPharma. [Link]
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (2018). Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. (2018).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Molecules. [Link]
- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. (2023). RSC Medicinal Chemistry. [Link]
- Nonclinical vehicle use in studies by multiple routes in multiple species. (2007).
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. [Link]
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). Molecules. [Link]
- A novel 1,2,4-oxadiazole derivative (wyc-7-20) improves Alzheimer's disease-related phenotypes in 3×Tg mice. (2022). Drug Design, Development and Therapy. [Link]
- Synthesis and tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives. (1998). Acta Poloniae Pharmaceutica. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Vehicles for Animal Studies. Gad Consulting Services. [Link]
- Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. (2006).
- Characterization of products synthesised in the interaction of 5-(4-pyridinyl)-1,3,4-oxadiazole-2-thiol with piperidine or morpholine. (2003). Chemija. [Link]
- This compound. PubChemLite. [Link]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2016). ACS Omega. [Link]
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2023). Pharmaceuticals. [Link]
Sources
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. PubChemLite - this compound (C11H13N5O) [pubchemlite.lcsb.uni.lu]
- 7. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
- 8. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmtech.com [pharmtech.com]
- 14. pacelabs.com [pacelabs.com]
- 15. Nonclinical vehicle use in studies by multiple routes in multiple species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gadconsulting.com [gadconsulting.com]
Application of Pyrazine Derivatives as Anticancer Agents: A Technical Guide for Drug Discovery Professionals
Introduction: The Emerging Role of Pyrazine Scaffolds in Oncology
Cancer remains a formidable challenge in modern medicine, necessitating the continuous pursuit of novel therapeutic strategies.[1][2] Among the diverse chemical entities explored, heterocyclic compounds, particularly those containing nitrogen, have emerged as a rich source of potential anticancer agents. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, has garnered significant attention due to its versatile chemical properties and its presence in numerous biologically active molecules.[1][2] Pyrazine derivatives have demonstrated a broad spectrum of pharmacological activities, including the ability to inhibit key enzymes and receptors implicated in cancer progression, such as protein kinases.[3][4] This technical guide provides a comprehensive overview of the application of pyrazine derivatives as anticancer agents, offering detailed protocols for their synthesis, in vitro evaluation, and in vivo assessment, tailored for researchers, scientists, and drug development professionals.
Chemical Synthesis of Anticancer Pyrazine Derivatives: A Representative Protocol
The versatility of the pyrazine scaffold allows for the synthesis of a diverse library of derivatives. A common strategy involves the functionalization of a pre-existing pyrazine ring. The following protocol details the synthesis of a novel pyrazoline derivative, a class of compounds that has shown promising anticancer activity.
Protocol 1: Synthesis of 3-(4-fluorophenyl)-5-(3,4,5-trimethoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 1b)
This protocol is adapted from a study by Li et al. (2017), which reported the synthesis and anticancer activity of a series of pyrazoline derivatives.[5]
Materials and Reagents:
-
4-fluorobenzaldehyde
-
3,4,5-trimethoxythioacetophenone
-
Thiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Glacial acetic acid
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Step-by-Step Methodology:
-
Synthesis of the Chalcone Intermediate:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and 3,4,5-trimethoxythioacetophenone (1 equivalent) in ethanol.
-
Add an aqueous solution of NaOH (1.2 equivalents) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate.
-
Filter the precipitate, wash with water, and dry. Purify by recrystallization from ethanol if necessary.
-
-
Synthesis of the Pyrazoline Derivative (Compound 1b):
-
To a solution of the chalcone intermediate (1 equivalent) in ethanol, add thiosemicarbazide (1.5 equivalents) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
In Vitro Evaluation of Anticancer Activity
A critical step in the development of new anticancer agents is the in vitro assessment of their cytotoxic and apoptotic effects on cancer cell lines. The following are detailed protocols for standard assays.
Cell Viability and Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol 2: MTT Assay for Determining IC50 Values
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazine derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazine derivative in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
-
Table 1: Cytotoxic Activity (IC50, µM) of Selected Pyrazine Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Reference |
| Compound 1b | - | - | - | [5] |
| Ligustrazine-Curcumin Hybrid 79 | - | 0.60 | - | [6] |
| Piperlongumine-Ligustrazine Hybrid 43 | - | - | - | [6] |
| Chalcone-Pyrazine Hybrid 49 | - | 0.13 | - | [6] |
| Indolizinoquinolinedione Hybrid 131 | - | - | 1.61 | [7] |
| Pyrazolo[3,4-b]pyrazine 25j | Very Significant | - | - | [8] |
| Pyrazolinone Chalcone 6b | - | - | - | [9][10] |
| 2-mOPP | - | - | - | [11][12][13] |
Note: A dash (-) indicates that the data was not reported in the cited source for that specific cell line.
Induction of Apoptosis: Annexin V-FITC/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Apoptosis Analysis by Flow Cytometry
Materials and Reagents:
-
Human cancer cell lines
-
Pyrazine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazine derivative at its IC50 concentration for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use appropriate fluorescence channels to detect FITC (for Annexin V) and PI.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Cell Cycle Analysis
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
Materials and Reagents:
-
Human cancer cell lines
-
Pyrazine derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment and Harvesting:
-
Treat cells with the pyrazine derivative as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mechanism of Action: Targeting Key Signaling Pathways
Understanding the molecular mechanisms by which pyrazine derivatives exert their anticancer effects is crucial for their development. Many of these compounds have been shown to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt and MAPK/ERK Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are frequently hyperactivated in cancer and are key drivers of tumor growth and survival. Several pyrazine derivatives have been identified as inhibitors of these pathways.
Figure 1: Pyrazine derivatives can inhibit cancer cell proliferation by targeting key nodes in the PI3K/Akt and MAPK/ERK signaling pathways.
Induction of Apoptosis via Caspase Activation
The apoptotic cascade is executed by a family of proteases called caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.
Figure 2: Pyrazine derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to caspase activation.
In Vivo Efficacy Assessment: The Xenograft Model
To evaluate the therapeutic potential of promising pyrazine derivatives in a more physiologically relevant setting, in vivo studies using tumor xenograft models are essential.
Protocol 5: Subcutaneous Xenograft Model in Nude Mice
Materials and Reagents:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Pyrazine derivative formulation (e.g., in a vehicle such as corn oil or a solution with Solutol/ethanol)
-
Calipers
-
Sterile syringes and needles
Step-by-Step Methodology:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer the pyrazine derivative at a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Conclusion and Future Directions
Pyrazine derivatives represent a promising class of heterocyclic compounds with significant potential for the development of novel anticancer agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and their ability to modulate key oncogenic signaling pathways provides a strong rationale for their continued investigation. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of these compounds. Future research should focus on optimizing the potency and selectivity of pyrazine derivatives, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Liu, Z. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1635. [Link]
- Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]
- Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203–212. [Link]
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 21(10), 1334. [Link]
- Kumar, A., et al. (2015). Synthesis and Evaluation of Pyrrolotriazine Based Molecules as PI3 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3256-3261. [Link]
- Rostampour, S., Eslami, F., Babaei, E., Mostafavi, H., & Mahdavi, M. (2024). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 24(3), 203-212. [Link]
- Yu, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]
- Yu, J., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440. [Link]
- Tantawy, E. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure, 1210, 128013. [Link]
- Various Authors. (2021). IC50 of compounds 4d, 5a, 5d, 7a against HepG-2, PC-3, HCT-116, MCF-7, and A-549 cell lines.
- El-Naggar, M., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23456–23470. [Link]
- Li, Y., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1635. [Link]
- Al-Suhaimi, E. A., & El-Sawy, E. R. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]
- Various Authors. (2022). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Semantic Scholar. [Link]
- El-Naggar, M., et al. (2022). Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway. ACS Omega, 7(27), 23456–23470. [Link]
- Al-Abdullah, E. S., et al. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 28(14), 5418. [Link]
- Various Authors. (2023). Design, Synthesis, and Pharmacological Evaluation of Triazine-based PI3K/mTOR Inhibitors for the Potential Treatment of Non-Small Cell Lung Cancer.
- Mohamed, R. A., et al. (2024). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 14(1), 18345. [Link]
- Various Authors. (2022). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.
- Various Authors. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. SciSpace. [Link]
- Various Authors. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI. [Link]
- Alshahrani, M. M. (2025). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]
- Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- Various Authors. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. PubMed Central. [Link]
- Rawat, P., Nema, P., & Kashaw, S. K. (2024). EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT. Bulletin of Pharmaceutical Research, 14(1), 20-35. [Link]
- Various Authors. (2025).
- Various Authors. (2023). Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. PubMed Central. [Link]
- Srivastava, N., & Saxena, A. K. (2023). Caspase-3 Activators as Anticancer Agents. Current Protein & Peptide Science, 24(10), 783-804. [Link]
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - Rostampour - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 12. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Welcome to the technical support guide for the synthesis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience. Our goal is to empower you to overcome common synthetic hurdles and optimize your reaction yield and purity.
The synthesis of this molecule, while straightforward in principle, involves several critical steps where yields can be compromised. The general synthetic pathway involves the formation of a pyrazine amidoxime, coupling with a protected piperidine carboxylic acid derivative, cyclization to form the 1,2,4-oxadiazole core, and a final deprotection step.
Caption: General Synthetic Workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low Yield in 1,2,4-Oxadiazole Ring Formation
Question: I am seeing a low yield of my desired Boc-protected oxadiazole product. My LC-MS shows a significant amount of the starting amidoxime and a mass corresponding to the O-acylamidoxime intermediate. How can I drive the reaction to completion?
Answer: This is a classic issue where the final cyclodehydration step is the rate-limiting factor. The O-acylamidoxime intermediate is stable but requires an additional push to eliminate water and form the stable oxadiazole ring. Here are several effective strategies:
-
Thermal Induction: The most common method is heating. If you are running the reaction at room temperature, increasing the temperature is necessary. Refluxing in a high-boiling solvent like toluene, xylene, or DMF (80-150 °C) is a standard approach.[1]
-
Microwave Irradiation: This is a highly efficient method for promoting cyclization, often reducing reaction times from hours to minutes and improving yields.[1]
-
Base-Mediated Cyclization: Adding a non-nucleophilic base can catalyze the cyclization, often at lower temperatures. Bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective. Alternatively, one-pot methods using a superbase medium like NaOH in DMSO have proven successful for coupling and cyclizing amidoximes with esters or acyl chlorides directly at room temperature.[2][3]
-
Activating Agents: If you are starting from a carboxylic acid and an amidoxime, ensure your coupling agent is effective. Reagents like EDC, DCC, or T3P are standard.[3] Converting the carboxylic acid to a more reactive species like an acyl chloride or anhydride can also facilitate both the initial O-acylation and the subsequent cyclization.[2][4]
Summary of Cyclization Conditions
| Method | Reagents/Conditions | Temperature | Typical Time | Advantages |
| Thermal | High-boiling solvent (e.g., Toluene, Xylene) | 80-150 °C | 4-24 h | Simple setup, widely used. |
| Microwave | Polar solvent (e.g., DMF, Dioxane) | 100-180 °C | 5-30 min | Rapid, often higher yields.[1] |
| Base-Catalyzed | TBAF in THF; or NaOH/DMSO | Room Temp. | 1-16 h | Mild conditions, useful for sensitive substrates.[2] |
Issue 2: Incomplete or Messy Boc Deprotection
Question: The final Boc deprotection step is giving me multiple spots on my TLC plate, and the yield of the free piperidine is low. What's going wrong?
Answer: The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, but the reaction must be carefully controlled to avoid side reactions or incomplete removal.[5]
-
Causality: The mechanism involves protonation of the Boc group's carbonyl, followed by the loss of a stable tert-butyl cation and CO₂.[5][6] If the acid is too weak, the reaction is slow and incomplete. If conditions are too harsh (e.g., high temperature, prolonged exposure), the oxadiazole ring or pyrazine ring may be susceptible to degradation.
Troubleshooting Steps:
-
Choice and Concentration of Acid: The two most reliable methods are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) or a solution of Hydrochloric Acid (HCl) in an organic solvent like 1,4-dioxane or methanol.[5][7]
-
TFA/DCM: Typically, a solution of 20-50% TFA in DCM is used.[8][9] Start at 0 °C, then allow the reaction to warm to room temperature for 1-3 hours.[5] The reaction evolves gas (isobutylene and CO₂), so ensure adequate ventilation.
-
HCl/Dioxane: A 4M solution of HCl in dioxane is very effective and often results in the precipitation of the product as a clean hydrochloride salt, which can be isolated by filtration.[5]
-
-
Monitoring: Always monitor the reaction by TLC or LC-MS. If the reaction stalls, you may need to increase the acid concentration or reaction time slightly. Do not apply heat unless absolutely necessary, as this can promote degradation.
-
Work-up Procedure: After deprotection, the product is an amine salt (e.g., trifluoroacetate or hydrochloride). To get the free base, the crude product must be neutralized.
-
Dissolve the crude salt in water.
-
Basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is > 8.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[5]
-
Caption: Decision workflow for troubleshooting Boc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the best method to prepare the N'-hydroxy-pyrazine-2-carboximidamide precursor? A1: The most common and reliable method is the reaction of pyrazine-2-carbonitrile with hydroxylamine.[10] Typically, hydroxylamine hydrochloride is used in the presence of a base (like sodium carbonate or triethylamine) in a solvent such as ethanol or methanol. The base neutralizes the HCl, liberating free hydroxylamine to react with the nitrile. The product, N'-Hydroxypyrazine-2-carboximidamide, can often be isolated by filtration upon precipitation.[11][12]
Q2: Can I perform the coupling and cyclization in a single step (one-pot)? A2: Yes, one-pot procedures are highly efficient for synthesizing 1,2,4-oxadiazoles and can significantly improve workflow.[10] A robust method involves reacting the amidoxime directly with a carboxylic acid ester in a superbase medium, such as NaOH or t-BuOK in DMSO.[2][3] Another approach is to react the amidoxime with a carboxylic acid using a coupling agent, and once the O-acylamidoxime intermediate is formed (confirmed by LC-MS), induce cyclization by heating or adding a catalyst in the same vessel.[1] These methods avoid the need to isolate the often unstable O-acylamidoxime intermediate.
Q3: My final product is a sticky oil after purification. How can I obtain a solid? A3: If the free base is an oil, converting it to a pharmaceutically acceptable salt is a common strategy to induce crystallization and improve handling. After purifying the free base by column chromatography, dissolve it in a suitable solvent (like methanol, ethanol, or ethyl acetate) and add a stoichiometric amount of an acid, such as HCl (in dioxane or ether) or methanesulfonic acid. The resulting salt often has a higher melting point and will precipitate as a crystalline solid.
Q4: Are there alternative protecting groups for the piperidine nitrogen? A4: While Boc is the most common due to its stability and straightforward removal under acidic conditions, other protecting groups can be used.[6] The choice depends on the overall synthetic strategy and the molecule's tolerance to different deprotection reagents.
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C). This is a mild method but may not be compatible if other reducible functional groups (like alkenes or alkynes) are present.
-
Fmoc (Fluorenylmethyloxycarbonyl): Removed under basic conditions, typically with a solution of piperidine in DMF.[8][9] This is orthogonal to the acid-labile Boc group and is often used in peptide synthesis.
Q5: What are the key analytical techniques to monitor this synthesis? A5: A combination of techniques is essential for a self-validating protocol:
-
TLC (Thin-Layer Chromatography): For rapid, routine monitoring of reaction progress and assessing fraction purity during column chromatography.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The most powerful tool for this synthesis. It allows you to confirm the consumption of starting materials and identify the masses of intermediates (like the O-acylamidoxime) and the final product, helping to diagnose stalled or incomplete reactions.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and key intermediates. It provides definitive proof of structure and purity.
-
FTIR (Fourier-Transform Infrared) Spectroscopy: Useful for identifying key functional groups. For instance, the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H and O-H stretches would indicate the formation of the amidoxime.
References
- BenchChem. (n.d.). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis and Analysis of Pyrazine-2-carboxamide Derivatives.
- MDPI. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- National Institutes of Health (NIH). (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.
- Bio-protocol. (n.d.). General Procedure for Boc Deprotection (General Procedure B).
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
- Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025).
- MDPI. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- Pharmacognosy Magazine. (n.d.). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitroCultures.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- National Institutes of Health (NIH). (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters.
- Royal Society of Chemistry. (n.d.). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry.
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- Indian Academy of Sciences. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731–735.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- PubMed Central (PMC). (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.
- ChemicalBook. (n.d.). 3-HYDROXYPYRAZINE-2-CARBOXAMIDE synthesis.
- Santa Cruz Biotechnology. (n.d.). N′-Hydroxypyrazine-2-carboximidamide, CAS 51285-05-3.
- BLD Pharm. (n.d.). 51285-05-3|N'-Hydroxypyrazine-2-carboximidamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. ias.ac.in [ias.ac.in]
- 11. scbt.com [scbt.com]
- 12. 51285-05-3|N'-Hydroxypyrazine-2-carboximidamide|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Solubility Issues of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Compound of Interest: 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (Hereafter, "Compound PPO")
CAS Number: 93072-94-7Introduction
Compound PPO is a heterocyclic molecule featuring a piperidine ring, which is a common structural motif in many biologically active compounds.[][2] A frequent challenge encountered by researchers working with substituted piperidine-containing molecules is their limited solubility in standard aqueous buffers (e.g., PBS at pH 7.4).[3] This guide provides a systematic, in-depth approach to understanding and overcoming these solubility challenges to ensure reliable and reproducible results in your downstream biological assays.
The core of Compound PPO's solubility behavior lies in the basicity of its piperidine nitrogen. This amine has a pKa (of its conjugate acid) typically around 11.0.[2][4][5] This property is the primary lever we can use to rationally modulate its solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues researchers face with Compound PPO and provide scientifically grounded solutions.
Q1: I dissolved Compound PPO in DMSO, but it crashed out when I diluted it into my PBS buffer (pH 7.4). Why did this happen and what should I do?
Answer: This phenomenon, known as precipitation, is a classic sign of a compound's low kinetic solubility.[6][7] You created a supersaturated solution when you diluted your highly concentrated DMSO stock into the aqueous buffer, and the compound quickly fell out of solution.[8]
-
The "Why": Compound PPO contains a basic piperidine ring.[][3] At a physiological pH of 7.4, which is significantly below the piperidine's pKa of ~11, a large fraction of the molecules are protonated (charged).[5] However, the overall molecule still possesses significant hydrophobic character from its pyrazine and oxadiazole ring systems, limiting its intrinsic solubility. The DMSO keeps it solubilized in the stock, but upon dilution into a predominantly aqueous environment, the compound's self-association becomes more favorable than its interaction with water, leading to precipitation.
-
Immediate Solution: The most direct approach is to lower the pH of your final solution.[3][8] For a basic compound like PPO, decreasing the pH further below its pKa will increase the proportion of the protonated, more soluble salt form.[9] A second strategy is to use water-miscible organic co-solvents to reduce the overall polarity of the solvent.[10][11]
Q2: What is the very first experimental step I should take to systematically improve my formulation?
Answer: The foundational experiment is to determine the pH-solubility profile of Compound PPO. This will provide a quantitative map of how its solubility changes with pH and will be the cornerstone of your formulation strategy.
-
The "Why": Since Compound PPO is a weak base, its solubility is governed by the Henderson-Hasselbalch equation.[12][13][14] By measuring solubility at various pH points (e.g., from pH 2 to pH 8), you can identify the pH range where the compound is sufficiently soluble for your experiments. This data-driven approach is far more efficient than random screening of excipients. The solubility of a weak basic drug is expected to increase exponentially as the pH decreases below its pKa.[9]
Q3: How do I practically use pH modification? Are there any downsides?
Answer: You can use pH modification by preparing your final buffer at a lower pH (e.g., pH 4.0-6.0) or by preparing a concentrated stock solution in a mildly acidic vehicle (e.g., 50 mM citrate buffer, pH 3.0) before diluting into your final assay medium.[3]
-
The "Why": At a pH well below the pKa (~11), the equilibrium for the piperidine nitrogen shifts almost completely toward the protonated, cationic form (R-NH₂⁺). This charged species is significantly more polar and forms more favorable interactions with water molecules, dramatically increasing solubility.[3]
-
Potential Downsides:
-
Assay Compatibility: The primary concern is whether your biological system (cells, enzymes, etc.) can tolerate the altered pH. Always run a pH vehicle control to ensure the buffer itself does not affect your experimental outcome.
-
Compound Stability: Extreme pH values can sometimes lead to the hydrolysis or degradation of the compound. A preliminary stability check is recommended if you plan to use very low pH (<3) or store the solution for extended periods.
-
Q4: My assay is pH-sensitive. What are the best co-solvents to use, and what concentration is safe?
Answer: If pH adjustment is not an option, using a water-miscible organic co-solvent is the next logical step.[10][15] The most common and effective co-solvents for preclinical studies are Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol (PG).[16][17]
-
The "Why": Co-solvents work by reducing the polarity of the bulk solvent (water).[10][15] This lowers the interfacial tension between your hydrophobic compound and the solvent, making it easier for the compound to stay dissolved.[10]
-
Safety & Concentration Limits: The concentration of the co-solvent in your final assay medium is critical to avoid artifacts.
-
DMSO: For most cell-based assays, the final concentration should be kept below 0.5%, although some robust cell lines may tolerate up to 1%.[8]
-
Ethanol: Similar to DMSO, a final concentration of <0.5% is a safe starting point.
-
PEG 400 & PG: These are generally less toxic and can sometimes be used at slightly higher concentrations (e.g., 1-5%), but you must validate this for your specific system.
-
Q5: I've tried pH and co-solvents, but I still need higher concentrations. When should I consider cyclodextrins?
Answer: Cyclodextrins are an excellent advanced option when pH and co-solvents are insufficient, or if you need to avoid organic solvents entirely.[3] They are particularly useful for increasing the apparent solubility of a compound.[3][18]
-
The "Why": Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[18][19][20][21][] The hydrophobic parts of Compound PPO can become encapsulated within this cavity, forming a "host-guest" inclusion complex.[19][20][] This complex presents a hydrophilic exterior to the water, effectively masking the poorly soluble drug and increasing its concentration in the aqueous phase.[19][20][] Beta-cyclodextrin (β-CD) derivatives, like Hydroxypropyl-β-CD (HP-β-CD) and Sulfobutylether-β-CD (SBE-β-CD), are commonly used in pharmaceutical formulations due to their higher solubility and improved safety profiles compared to the parent β-CD.[18][19]
Technical Protocols & Data
Diagram 1: Decision Workflow for Solubilization
Caption: A stepwise dilution protocol to minimize precipitation of Compound PPO.
References
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation, 2(2), 54-64.
- Gould, S., & Scott, R. C. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach.
- Patel, M., & Dalrymple, D. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical and Biomedical Analysis, 1(1), 1-8.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
- Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya.
- PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Merck Index. (n.d.). Piperidine. Merck Index.
- protocols.io. (2025). In-vitro Thermodynamic Solubility. protocols.io.
- Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
- ResearchGate. (2024). Co-solvent and Complexation Systems. ResearchGate.
- PubMed. (1995). Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. PubMed.
- PubMed. (2012). In vitro solubility assays in drug discovery. PubMed.
- Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex.
- ResearchGate. (2023). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate.
- Wikipedia. (n.d.). Piperidine. Wikipedia.
- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.
- Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com.
- YouTube. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube.
- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Royal Society of Chemistry. (2021). Tactics to Improve Solubility. Royal Society of Chemistry.
- BYJU'S. (n.d.). Henderson-Hasselbalch Equation. BYJU'S.
- Journal of Pharmaceutical and Allied Sciences. (2016). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Journal of Pharmaceutical and Allied Sciences.
- ResearchGate. (2020). DIVERSE STRATEGIES TO BOOST UP SOLUBILITY OF POOR WATER SOLUBLE DRUGS - A REVIEW. ResearchGate.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Sources
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. journal.appconnect.in [journal.appconnect.in]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 14. byjus.com [byjus.com]
- 15. Co-solvent: Significance and symbolism [wisdomlib.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. ijmsdr.org [ijmsdr.org]
- 18. scispace.com [scispace.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,2,4-Oxadiazole Ring Formation
Welcome to the Technical Support Center for the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. As a bioisostere for amides and esters, the 1,2,4-oxadiazole ring is a privileged structure in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you in your synthetic endeavors.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 1,2,4-oxadiazoles, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: I am experiencing low or no yield in my 1,2,4-oxadiazole synthesis, which involves the coupling of an amidoxime and a carboxylic acid. What are the likely causes, and how can I improve the yield?
Answer: Low yields in 1,2,4-oxadiazole synthesis from amidoximes are a frequent challenge and can be attributed to several factors, primarily concerning the formation and cyclization of the O-acylamidoxime intermediate.[3]
Potential Causes and Solutions:
-
Poor Carboxylic Acid Activation: Inefficient activation of the carboxylic acid is a primary reason for the poor formation of the O-acylamidoxime intermediate. The choice of coupling reagent is critical to success.[3]
-
Solution: Employ a more potent coupling reagent. While various reagents are available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide) is highly effective, often resulting in clean reactions and high yields.[3] Other effective coupling agents include EDC, DCC, and CDI.[4][5]
-
-
Incomplete Cyclization of the O-Acylamidoxime Intermediate: The cyclodehydration of the O-acylamidoxime intermediate to form the 1,2,4-oxadiazole ring can be a challenging step.[6]
-
Solution: For thermally promoted cyclization, ensure sufficient heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. TBAF (Tetrabutylammonium fluoride) in dry THF is a commonly used and effective option.[6] Superbase systems such as NaOH/DMSO or KOH/DMSO can also facilitate cyclization at room temperature.[6][7]
-
-
Instability of the Amidoxime Starting Material: Amidoximes can be unstable and may decompose upon storage or under certain reaction conditions.[8]
-
Solution: It is crucial to use freshly prepared or properly stored amidoximes. Verify the purity of your amidoxime by NMR or LC-MS before commencing the reaction. If decomposition is suspected, re-synthesis of the amidoxime is recommended.
-
-
Incompatible Functional Groups: The presence of unprotected functional groups, such as hydroxyl (-OH) or amino (-NH2), on the carboxylic acid or amidoxime can interfere with the desired reaction.[6]
-
Solution: Protect these functional groups prior to the coupling and cyclization steps. Standard protecting group strategies should be employed.
-
Issue 2: Formation of a Major Side Product
Question: My reaction is producing a significant side product. How can I identify and minimize its formation?
Answer: The formation of side products is a common issue. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Solutions:
-
Unreacted O-Acylamidoxime: In one-pot reactions, the intermediate O-acylamidoxime may be observed if the cyclization is incomplete.[8]
-
Solution: As discussed in "Issue 1," optimize the cyclization conditions by increasing the temperature, changing the solvent, or using a more potent base.
-
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal or acid/base-catalyzed rearrangement to form other heterocyclic systems.[4][6][8]
-
Solution: To minimize this rearrangement, employ neutral and anhydrous conditions for the reaction workup and purification. Store the final compound in a dry environment.[6] Avoid excessive heating during cyclization if this side product is observed.
-
-
Nitrile Oxide Dimerization: In syntheses proceeding via a 1,3-dipolar cycloaddition pathway, the nitrile oxide intermediate can dimerize to form 1,2,5-oxadiazole-2-oxides (furoxans) or 1,2,4-oxadiazole-4-oxides.[5][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles?
A1: The most prevalent and dependable methods involve the reaction of an amidoxime with an acylating agent.[8] This can be executed as a two-step process, where the O-acylamidoxime intermediate is isolated before cyclodehydration, or more conveniently as a one-pot synthesis.[8] Other notable methods include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and various oxidative cyclization strategies.[8][10]
Q2: How does the electronic nature of the substituents on the starting materials affect the reaction?
A2: The electronic properties of the substituents on both the amidoxime and the acylating agent can significantly influence the reaction rate and yield.[8] Electron-withdrawing groups on the carboxylic acid can enhance its reactivity towards acylation. Conversely, electron-donating groups on the amidoxime can increase its nucleophilicity. Careful consideration of these electronic effects is crucial for optimizing the reaction.
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave irradiation is an effective technique to significantly reduce reaction times and often improve yields in 1,2,4-oxadiazole synthesis.[2][6] It is particularly useful for promoting the cyclodehydration of the O-acylamidoxime intermediate.[2][11] Optimization of power and irradiation time may be required for specific substrates.[6]
Q4: What are the best practices for purifying 1,2,4-oxadiazoles?
A4: Purification is typically achieved through standard techniques such as column chromatography on silica gel or recrystallization.[6] The choice of solvent system for chromatography will depend on the polarity of the product. For challenging purifications, the use of polymer-supported reagents in the synthesis can simplify the workup, often allowing for purification by simple filtration and liquid-liquid extraction.[2][12]
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Bases
| Coupling Reagent | Base | Typical Solvent | Yield Range | Notes |
| HATU | DIPEA | DMF | Excellent (>90%) | Highly effective, often leading to clean reactions.[3] |
| EDCI/HOBt | TEA | DMF | Good (70-89%) | A standard and reliable method.[13] |
| CDI | None/Base | Various | Moderate to Good | Facilitates easy purification.[4][12] |
| PS-Carbodiimide | HOBt | Dioxane | Good (Microwave) | Polymer-supported reagent simplifies workup.[2] |
Yields are generalized and highly dependent on the specific substrates used.
Experimental Protocols
General One-Pot Protocol for the Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amidoxime (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,2,4-oxadiazole.
Visualizations
Reaction Mechanism and Troubleshooting Workflow
Caption: Workflow for 1,2,4-oxadiazole synthesis and troubleshooting.
References
- BenchChem Technical Support Team. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Troubleshooting low yields in the cyclization to form the 1,2,4-oxadiazole ring. BenchChem.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
- Peesapati, V., & Kumar, N. (2009). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Journal of Heterocyclic Chemistry, 46(5), 930-934.
- Pace, A., Pierro, P., & Pace, V. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2018(20-21), 2539-2557.
- ResearchGate. Optimization of reduction reaction of 1,2,4-oxadiazole 1a.
- BenchChem Technical Support Team. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem.
- Butkiewicz, M., & Wujec, M. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2641.
- ResearchGate. Proposed Reaction Mechanism of 1,2,4‐oxadiazole Synthesis.
- Sidorenko, A. V., & Ishchenko, V. V. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 23(24), 15689.
- Sidorenko, A. V., & Ishchenko, V. V. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406.
- Butkiewicz, M., & Wujec, M. (2020).
- Kablaoui, N. M., & Hamann, L. G. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(16), 3541-3544.
- ResearchGate. Synthesis of 1,2,4-oxadiazoles (a review).
- Pace, A., & Pace, V. (2020). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 25(11), 2641.
- Science topic. HETEROCYCLIC COMPOUNDS SYNTHESIS.
- Li, Y., et al. (2019).
- Scribd. Questions-Answers Heterocyclic Chemistry.
- Watts, P., Wiles, C., & Haswell, S. J. (2006). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Tetrahedron, 62(32), 7583-7590.
- Shults, E. E., et al. (2020). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules, 25(21), 5061.
- Chemistry Stack Exchange. Newest 'heterocyclic-compounds' Questions.
- Scribd. Questions On Heterocyclics.
- Reddit. Two Heterocycle synthesis questions, really need help.
Sources
- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cell-Based Assays with Novel Piperidinyl-Oxadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel piperidinyl-oxadiazole compounds. As a Senior Application Scientist, my goal is to provide you with a comprehensive guide that blends technical accuracy with practical, field-proven insights. This center is designed to help you anticipate, troubleshoot, and resolve common issues encountered during cell-based assays, ensuring the integrity and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when incorporating novel piperidinyl-oxadiazole compounds into experimental workflows.
Q1: What is the recommended solvent and storage condition for piperidinyl-oxadiazole compounds?
A: The majority of heterocyclic compounds, including many oxadiazole derivatives, exhibit poor aqueous solubility.[1][2] Therefore, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for creating high-concentration stock solutions (typically 10-50 mM).
-
Preparation: Dissolve the compound in 100% cell culture grade DMSO. Gentle warming or vortexing may be required.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.
-
Causality: DMSO is a powerful aprotic solvent that can effectively dissolve a wide range of organic molecules. However, it is critical to keep the final concentration in your cell culture medium low, as DMSO itself can be cytotoxic.[3][4]
Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A: The final concentration of DMSO should generally be kept at or below 0.5%, with many studies showing that concentrations ≤0.5% have no significant cytotoxic effect on a variety of cell lines.[5] However, the sensitivity to DMSO is cell-type dependent.
-
Best Practice: Always run a "vehicle control" experiment where cells are treated with the same final concentration of DMSO that is used for your compound dilutions. This is essential to differentiate the effect of the compound from the effect of the solvent.[6]
-
Trustworthiness: If your vehicle control shows a significant reduction in cell viability compared to the untreated control, you must lower the final DMSO concentration. This validates that any observed effects are due to your compound, not the solvent.
Q3: My piperidinyl-oxadiazole compound is not showing any activity. What are the initial checks?
A: Before assuming the compound is inactive, verify the following:
-
Compound Integrity: Was the compound stored correctly? Could it have degraded?
-
Solubility in Media: Did the compound precipitate when diluted from the DMSO stock into your aqueous cell culture medium? Visually inspect the wells (especially at the highest concentrations) under a microscope for crystals or precipitate.
-
Assay Validity: Did your positive control for the assay work as expected? This confirms the assay itself is performing correctly.
-
Cellular Context: Is the target of your compound expressed in the cell line you are using?
Section 2: Detailed Troubleshooting Guide
This guide provides in-depth solutions to specific problems you may encounter.
Issue 1: Compound Precipitation in Culture Medium
You notice a precipitate or crystals in the wells after adding the compound, or your results are highly variable and not dose-dependent.
Potential Causes:
-
Poor Aqueous Solubility: The compound's solubility limit in the aqueous culture medium has been exceeded. Aryl substituents on oxadiazole rings can significantly lower water solubility.[1]
-
Interaction with Media Components: Components in the serum or media (e.g., proteins) can sometimes cause compounds to precipitate.[7]
Recommended Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the highest concentration in your dose-response curve.
-
Increase Final DMSO Concentration (with caution): You may be able to slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%) to improve solubility, but you must validate that this new concentration is not toxic to your cells via a vehicle control.[6][8]
-
Use a Different Formulation: In some cases, solubilizing agents or different solvents may be explored, but this requires extensive validation.
-
Self-Validation Protocol: Run a "solubility control" plate. Add your compound dilutions to cell-free media and incubate for the same duration as your experiment. Inspect the wells microscopically and measure absorbance at ~600-650 nm to quantify precipitation/turbidity.
Issue 2: Unexpected or High Cytotoxicity
The compound appears far more cytotoxic than expected, or even the vehicle control shows toxicity.
Potential Causes:
-
DMSO Toxicity: The final DMSO concentration is too high for your specific cell line. Some cell lines are sensitive to concentrations as low as 1%.[3][8]
-
Compound-Induced Apoptosis/Necrosis: The compound may be genuinely cytotoxic through mechanisms like inducing apoptosis. Many oxadiazole derivatives are designed for their anticancer potential and are expected to be cytotoxic to cancer cell lines.[9][10][11]
-
Compound Instability: The compound may be degrading in the culture medium into a more toxic substance.
Recommended Solutions:
-
Validate DMSO Tolerance: Perform a dose-response experiment with DMSO alone (e.g., 0.1%, 0.5%, 1%, 2%, 5%) to determine the highest non-toxic concentration for your specific cell line and experiment duration.[3][5]
-
Use an Orthogonal Cytotoxicity Assay: If you are using a metabolic assay like MTT, validate the results with a different method. For example, a cytotoxicity assay that measures membrane integrity (like LDH release) or a direct cell counting method (like Trypan Blue exclusion). This helps rule out assay-specific artifacts.[12]
-
Investigate Mechanism of Cell Death: If the cytotoxicity is confirmed, use assays to determine the mechanism. For example, a Caspase-Glo® 3/7 assay can be used to measure apoptosis.[13]
Table 1: General DMSO Tolerance Guidelines
| Final DMSO Conc. | General Effect on Most Cell Lines | Recommendation |
|---|---|---|
| < 0.1% | Negligible | Ideal for sensitive assays |
| 0.1% - 0.5% | Generally considered safe | Standard for most cell-based assays[3][5] |
| 0.5% - 1.0% | Potential for cell-type specific toxicity | Requires careful validation with vehicle controls[8] |
| > 1.0% | Often cytotoxic, can inhibit proliferation | Not recommended for most applications[3][8] |
Issue 3: Assay Interference and Artifactual Results
Your results are unexpected, such as an inert compound appearing active (false positive) or a known active compound appearing inert (false negative). This is a common challenge in high-throughput screening.[12][14][15]
Potential Causes:
-
Direct Reduction of Assay Reagents (e.g., MTT, Resazurin): This is a major cause of false positives in metabolic assays. Compounds with reducing properties, such as those containing thiols, can directly reduce the MTT tetrazolium salt to formazan, creating a color change independent of cellular metabolism.[16][17] This makes a toxic compound appear non-toxic or even proliferative.
-
Colorimetric or Fluorometric Interference: If the piperidinyl-oxadiazole compound is colored or autofluorescent, it can interfere with absorbance or fluorescence-based readouts.[14]
-
Inhibition of Reporter Enzymes (e.g., Luciferase): In reporter gene assays, compounds can directly inhibit the luciferase enzyme, leading to a false-positive result (in a screen for inhibitors) or a false-negative (in a screen for activators).[14]
Recommended Solutions & Self-Validation System:
-
Run Cell-Free Controls: This is the most critical step. Set up wells containing only culture medium, your compound at all tested concentrations, and the assay reagent (e.g., MTT, CellTiter-Glo®). Any signal generated in these wells is a direct result of assay interference.[17]
-
Use an Orthogonal Assay: Confirm your hits in a secondary assay that uses a different detection technology.[12] For example, if you get a hit from a luciferase-based reporter assay, validate it with a qPCR measurement of the target gene's mRNA.
-
Counter-Screen for Reporter Inhibition: If using a reporter like luciferase, perform a counter-screen with purified luciferase enzyme and your compound to directly test for inhibition.[14]
Visualization of Troubleshooting Logic
The following diagram outlines a logical workflow for troubleshooting common issues in cell-based assays with novel compounds.
Caption: A decision tree for troubleshooting unexpected results.
Visualization of Assay Interference
This diagram illustrates how a compound can interfere with a typical metabolic assay, leading to a false positive result.
Caption: Mechanism of false positives in MTT assays.
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the essential control experiments described above.
Protocol 1: Compound Solubility Assessment in Cell-Free Media
Objective: To determine if the compound precipitates in the assay medium at the tested concentrations.
-
Plate Setup: Use a clear, flat-bottom 96-well plate.
-
Prepare Media: Add the same volume of cell-free culture medium (including serum, if used in the assay) to each well as you would in your actual experiment (e.g., 100 µL).
-
Add Compound: Prepare serial dilutions of your piperidinyl-oxadiazole compound in the medium, exactly as you would for treating cells. Include a "vehicle only" control.
-
Incubate: Incubate the plate under the same conditions (temperature, CO₂, time) as your cell-based assay.
-
Visual Inspection: After incubation, carefully inspect each well under a microscope (10x or 20x objective) for any signs of precipitate (crystals, amorphous solids, cloudiness).
-
(Optional) Quantitative Measurement: Read the plate on a spectrophotometer at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitate formation.
Protocol 2: Control for Direct Assay Reagent Interference
Objective: To determine if the compound directly reacts with the assay reagents, leading to a false signal.
-
Plate Setup: Use the appropriate plate for your assay (e.g., white-walled plate for luminescence assays like Caspase-Glo®).[18]
-
Prepare Media and Compound: In a cell-free setup, add culture medium and your compound serial dilutions to the wells. Include "medium only" and "vehicle only" controls.
-
Add Assay Reagent: Add the assay reagent (e.g., MTT solution, CellTiter-Glo® reagent, Caspase-Glo® reagent) to all wells according to the manufacturer's protocol.[19][20]
-
Incubate: Incubate for the standard time recommended by the assay protocol.
-
Measure Signal: Read the plate using the appropriate instrument (spectrophotometer for absorbance, luminometer for luminescence).
-
Analyze Data: Subtract the "medium only" background from all wells. If the "compound + reagent" wells show a significant signal increase compared to the "vehicle + reagent" wells, this indicates direct interference. This signal must be considered an artifact.
Visualization of a Potential Signaling Pathway
Many piperidinyl-containing heterocyclic compounds are developed as kinase inhibitors. This diagram shows a hypothetical interaction with a generic MAP Kinase signaling pathway.
Caption: Hypothetical inhibition of the MEK kinase by a novel compound.
References
- Vertex AI Search. (2025). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS).
- Abcam. (n.d.).
- Shoemaker, M., et al. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.
- Niles, A. L., et al. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed.
- Abcam. (n.d.). MTT assay protocol.
- NIH. (n.d.).
- NIH. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC.
- PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- NIH. (n.d.). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay.
- ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
- NIH. (n.d.). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity.
- NIH. (n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
- NIH. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- NIH. (n.d.).
- ResearchGate. (n.d.). 105 questions with answers in CASPASE | Science topic.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- NIH. (2024). Cell penetration of oxadiazole-containing macrocycles. PMC.
- Promega. (n.d.). Caspase-Glo(R) 9 Assay Technical Bulletin TB333.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
- Bentham Science. (n.d.). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy.
- Promega. (n.d.). Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cell penetration of oxadiazole-containing macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
Technical Support Center: Stability of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in DMSO and Cell Culture Media
Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. It addresses common questions and troubleshooting scenarios related to the compound's stability in dimethyl sulfoxide (DMSO) and cell culture media, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for preparing and storing DMSO stock solutions of this compound to ensure its stability?
A1: Proper preparation and storage of DMSO stock solutions are critical for maintaining the compound's integrity.[1]
-
Solvent Choice: Use high-purity, anhydrous DMSO to minimize moisture content, which can lead to hydrolysis.[2]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to reduce the volume of DMSO added to your cell culture, keeping the final concentration below 0.5% to prevent cytotoxicity.[1][3]
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and moisture absorption.[1][3] Glass containers are preferable as some plastics may react with DMSO.[4]
-
Labeling: Clearly label each aliquot with the compound name, concentration, preparation date, and solvent.[1]
Q2: I'm observing inconsistent results in my cell-based assays. Could the stability of this compound in cell culture media be a factor?
A2: Yes, inconsistent results can often be attributed to compound instability in the complex environment of cell culture media. Several factors can contribute:
-
Hydrolysis: The 1,2,4-oxadiazole ring, although generally stable, can be susceptible to hydrolysis, leading to ring cleavage and loss of activity.[5][6][7]
-
Interaction with Media Components: Cell culture media contain various components like amino acids, vitamins, and salts that can potentially react with the compound.[1]
-
Serum Protein Binding: If you are using a serum-containing medium, the compound can bind to proteins like albumin.[1][8][9] This binding can either stabilize the compound or reduce its effective concentration.[1]
-
Enzymatic Degradation: Serum and cells can release enzymes that may metabolize the compound.[1]
Troubleshooting Guide
Issue 1: Precipitate forms in my DMSO stock solution upon thawing.
-
Root Cause: This is often due to the compound's limited solubility at lower temperatures or the absorption of atmospheric moisture by DMSO, which can cause the compound to crash out of solution.
-
Troubleshooting Steps:
-
Gently warm the vial to 37°C.
-
Vortex thoroughly to redissolve the compound.
-
Visually inspect the solution to ensure all precipitate has dissolved before use.
-
Prevention: Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] Always use anhydrous DMSO and store it properly to prevent water absorption.[10]
-
Issue 2: My compound seems to lose its effect in a long-term (e.g., 48-72 hour) cell culture experiment.
-
Root Cause: This suggests that this compound is degrading in the cell culture medium over the course of the experiment.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting decreased compound activity in long-term experiments.
-
Experimental Protocol: Assessing Compound Stability in Cell Culture Medium [1]
-
Preparation: Prepare a stock solution of your compound in DMSO. Warm the complete cell culture medium (including serum and supplements) to 37°C.
-
Incubation: Add the compound stock to the pre-warmed medium to achieve the final working concentration. Aliquot this into sterile tubes for each time point. Incubate the tubes at 37°C in a 5% CO2 incubator.[1]
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72 hours), remove a tube.[1]
-
Analysis: Quantify the concentration of the parent compound using a suitable analytical method like LC-MS/MS or HPLC-UV.[1][11]
-
Data Interpretation: A significant decrease in the compound's concentration over time indicates instability.[1]
-
-
Data Presentation: Example Stability Data
| Time (hours) | Percent Remaining in Media with 10% FBS | Percent Remaining in Serum-Free Media |
| 0 | 100% | 100% |
| 24 | 85% | 95% |
| 48 | 60% | 88% |
| 72 | 40% | 82% |
Visualizing Key Concepts
Caption: Factors influencing the stability of the compound in different environments.
References
- Captivate Bio. (n.d.). Small Molecules.
- Kliche, W. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-271.
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
- Naturtotalshop.com. (n.d.). Proper storage of DMSO: tips and tricks for maximum effectiveness.
- Mondal, T., Ghosh, S., Das, S., Roy, P., Zangrando, E., & Ali, M. (2018). Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex–photophysical and biological studies. RSC Advances, 8(46), 26233-26245.
- ResearchGate. (n.d.). 5.04 1,2,4-Oxadiazoles.
- National Institutes of Health. (n.d.). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?
- Francis, G. L. (2010).
- University of Pisa. (n.d.). Binding of small molecules to BSA protein.
- National Institutes of Health. (2022, January 5). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- Mondal, S., & Mitra, S. (2016). Review on Interaction of Serum Albumin with Drug Molecules. Journal of Pharmaceutical and Medicinal Chemistry, 2(2), 53-65.
- ResearchGate. (2025, August 7). Synthesis of 1,2,4-Oxadiazoles.
- PubMed. (n.d.). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 3. captivatebio.com [captivatebio.com]
- 4. naturtotalshop.com [naturtotalshop.com]
- 5. researchgate.net [researchgate.net]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule interactions with biomacromolecules: selective sensing of human serum albumin by a hexanuclear manganese complex – photophysical and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Pyrazine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazine-based kinase inhibitors. The pyrazine scaffold is a privileged structure in kinase inhibitor design, offering a versatile backbone for developing potent and selective therapeutic agents.[1][2][3] However, achieving high selectivity remains a significant challenge due to the conserved nature of the ATP-binding site across the human kinome.[4][5] Off-target effects can lead to cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[6][7]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate off-target effects of your pyrazine-based kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before initiating experiments with a new pyrazine-based kinase inhibitor?
A1: Before beginning any experiment, it is crucial to confirm the expression and activity of your target kinase in your chosen cellular model.[8] Using techniques like Western blotting to check for the presence and phosphorylation status of the target protein is a fundamental first step.[8] If your target kinase is not expressed or is inactive in your cell line, consider choosing a more suitable model.[8] Additionally, understanding the inhibitor's physicochemical properties can provide initial clues about its potential for cell permeability and off-target interactions.[8]
Q2: My inhibitor is potent in a biochemical assay but shows significantly lower efficacy in a cell-based assay. What could be the issue?
A2: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Drug Efflux: The compound could be a substrate for ABC transporters, which actively pump it out of the cell.[9]
-
Cellular ATP Concentration: Biochemical assays are often run at ATP concentrations close to the Km of the kinase, whereas intracellular ATP levels are much higher, leading to increased competition for ATP-competitive inhibitors.[10][11]
-
Inhibitor Degradation: The compound might be unstable in the cellular environment and subject to metabolic breakdown.[8]
Q3: How can I confidently attribute an observed cellular phenotype to the on-target inhibition of my kinase of interest?
A3: Differentiating on-target from off-target effects is a cornerstone of kinase inhibitor research.[8] A multi-pronged approach is recommended:
-
Dose-Response Correlation: Titrate your inhibitor to the lowest effective concentration that still modulates the target.[8] A clear correlation between the extent of target inhibition and the observed phenotype strengthens the on-target hypothesis.[8]
-
Use of a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same kinase but has a distinct chemical structure can help validate your findings.[8] If both inhibitors elicit the same phenotype, it's more likely to be an on-target effect.[8]
-
Rescue Experiments: If possible, express a mutant form of the target kinase that is resistant to your inhibitor.[8] If this rescues the phenotype, it provides strong evidence for on-target activity.[8]
Troubleshooting Guides
Problem 1: High Cellular Toxicity Observed at Concentrations Required for On-Target Inhibition
This issue often points to significant off-target effects. A systematic approach is needed to deconvolve the source of toxicity.
1.1. Initial Assessment: Kinome-Wide Selectivity Profiling
The first step is to understand the broader interaction landscape of your inhibitor.
-
Experimental Protocol: Biochemical Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of your pyrazine-based inhibitor in DMSO. Serially dilute the compound to create a concentration range for IC50 determination.
-
Assay Platform Selection: Choose a reputable service provider offering large-scale kinome screening (e.g., KINOMEscan®, KinaseProfiler™, KinomeView™).[12][13][14] These platforms typically use either competition binding assays or enzymatic activity assays.[14][15]
-
Data Interpretation: The output will be a list of kinases that interact with your compound, often presented as percent inhibition at a given concentration or as dissociation constants (Kd).[15]
-
-
Data Presentation: Hypothetical Kinome Scan Data for Pyrazine Inhibitor "PZ-42"
| Kinase Target | Percent of Control (@ 1 µM) | Primary Cellular Process |
| On-Target: Kinase X | < 1% | Cell Cycle Progression |
| Off-Target: Kinase Y | < 10% | Apoptosis Regulation |
| Off-Target: Kinase Z | < 10% | Stress Response |
| Off-Target: Kinase A | 25-50% | Metabolism |
1.2. Cellular Validation of Off-Target Hits
Once you have identified high-probability off-targets from biochemical screens, the next step is to validate these interactions in a cellular context.
-
Experimental Protocol: Western Blot Analysis of Off-Target Signaling
-
Cell Treatment: Treat your cells with a dose range of your inhibitor, including concentrations where toxicity is observed.
-
Lysate Preparation: After the desired incubation time, lyse the cells and quantify protein concentration.
-
Immunoblotting: Perform Western blotting using antibodies specific to the phosphorylated substrates of the identified off-target kinases (e.g., phospho-Kinase Y substrate).
-
Analysis: A decrease in the phosphorylation of the off-target substrate upon inhibitor treatment suggests that the off-target kinase is being inhibited in the cells.
-
-
Visualization: Workflow for Off-Target Validation
Caption: Workflow for identifying and validating off-target kinase activity.
Problem 2: Inconsistent or Irreproducible Experimental Results
Variability in experimental outcomes can often be traced back to subtle inconsistencies in protocol execution or reagent handling.
2.1. Best Practices for Kinase Inhibitor Experiments
-
Reagent Quality:
-
Inhibitor Stock: Prepare fresh stock solutions of your inhibitor and store them appropriately to avoid degradation.[8]
-
Cell Culture: Use low-passage number cells and regularly verify their identity to prevent issues with cell line heterogeneity or instability.[8]
-
Antibodies: Validate primary antibodies for Western blotting using positive and negative controls to ensure specificity and sensitivity.[8]
-
-
Experimental Controls:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in your inhibitor-treated samples.[8]
-
Time-Course and Dose-Response: Conduct experiments at multiple time points and inhibitor concentrations to understand the dynamics and potency of the inhibitor's effects.[8]
-
-
Visualization: Key Experimental Controls
Caption: Essential controls for robust kinase inhibitor experiments.
Problem 3: Difficulty in Rationally Improving Inhibitor Selectivity
Improving the selectivity of a promising pyrazine-based inhibitor requires a deep understanding of its structure-activity relationship (SAR).
3.1. Leveraging Computational and Structural Approaches
Computational methods can provide valuable insights for rationally designing more selective inhibitors.
-
Computational Approaches:
-
Binding Site Similarity: Comparing the ATP-binding site of your on-target kinase with those of identified off-targets can reveal key differences in amino acid residues that can be exploited for selective inhibitor design.[16]
-
QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies can establish mathematical relationships between the chemical structure of your pyrazine derivatives and their biological activity, guiding the synthesis of more potent and selective analogs.[17][18][19]
-
-
Visualization: Simplified Signaling Pathway and Inhibitor Action
Caption: On-target vs. off-target inhibition of a signaling pathway.
References
- High-throughput biochemical kinase selectivity assays: panel development and screening applications. (n.d.). PubMed.
- Computational methods for analysis and inference of kinase/inhibitor relationships. (n.d.). PMC.
- Profiling the Selectivity of Pyrazinone-Based Kinase Inhibitors: A Comparative Guide. (n.d.). Benchchem.
- A Comparative Guide to the Cross-Reactivity Profiles of Pyrazine-Derived and Other Kinase Inhibitors. (n.d.). Benchchem.
- High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (n.d.). ResearchGate.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central.
- Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). PMC.
- KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks.
- Technical Support Center: Troubleshooting Resistance to Protein Kinase Inhibitors in Cancer Cells. (n.d.). Benchchem.
- KinomeView Profiling. (n.d.). Cell Signaling Technology.
- structure-activity relationship (SAR) studies of 2-Chloro-6-(methylsulfanyl)pyrazine analogs. (n.d.). Benchchem.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
- Biochemical kinase assay to improve potency and selectivity. (2021, March 25). Domainex.
- Technical Support Center: Best Practices for Kinase Inhibitor Experiments. (n.d.). Benchchem.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Kinase Screening and Profiling - Guidance for Smart Cascades. (n.d.). Eurofins Discovery.
- QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. (2021, December 15). PubMed.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). Trends in Pharmacological Sciences.
- Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (n.d.). ResearchGate.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. domainex.co.uk [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assayquant.com [assayquant.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Welcome to the technical support guide for the post-synthesis purification of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (MW: 231.26 g/mol , MP: 87-89°C).[1] This document provides in-depth troubleshooting advice and step-by-step protocols designed for researchers and drug development professionals. Our goal is to empower you to overcome common purification challenges and achieve high purity for this valuable heterocyclic intermediate.
Section 1: Understanding the Molecule & Potential Impurities
A successful purification strategy begins with understanding the physicochemical properties of the target compound and anticipating the nature of potential impurities.
Q1: What are the key chemical properties of this compound that influence its purification?
This molecule has two critical features that dictate its behavior during purification:
-
High Polarity: The presence of five nitrogen atoms and an oxygen atom distributed across the pyrazine, oxadiazole, and piperidine rings makes the compound highly polar. Consequently, it will have strong interactions with polar stationary phases like silica gel and will require polar mobile phases for elution.
-
Basicity: The secondary amine within the piperidine ring (pKa of a similar piperidine is ~11) is a strong Lewis base. This is the most important factor to consider. On standard, slightly acidic silica gel, this basic nitrogen will interact strongly with acidic silanol groups (Si-OH), leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[2]
Q2: What are the likely impurities I should expect from a typical synthesis?
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the coupling of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[3][4][5] Therefore, your crude product may contain:
-
Unreacted Starting Materials: Pyrazine-2-carboxamidoxime and N-protected isonipecotic acid derivatives.
-
Incomplete Cyclization Intermediate: The O-acylamidoxime intermediate is a common impurity if the cyclodehydration step is not driven to completion.[6]
-
Hydrolysis Byproducts: The O-acylamidoxime intermediate can hydrolyze back to the starting amidoxime and carboxylic acid, especially if exposed to moisture.[6]
-
Coupling Reagent Residues: Byproducts from reagents like DCC (dicyclohexylurea) or HATU/EDC.
-
Side-Reaction Products: Minor products arising from rearrangements or dimerization.[4]
Section 2: General Purification Workflow
The purification strategy should be a multi-step process aimed at systematically removing impurities. The following workflow is recommended, moving from bulk removal of impurities to fine polishing.
Sources
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Bioavailability Challenges of Piperidine-Containing Drug Candidates
Welcome to the technical support center dedicated to addressing the pervasive issue of poor bioavailability in piperidine-containing drug candidates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the preclinical and early clinical stages of drug discovery. Here, we dissect the underlying causes of low oral bioavailability for this important class of compounds and provide a comprehensive suite of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts. Our approach is rooted in a deep understanding of the intricate interplay between physicochemical properties, metabolic pathways, and physiological barriers that govern a drug's journey to its site of action.
Deconstructing the Bioavailability Puzzle for Piperidine Scaffolds
The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2][3] However, its very nature can also be the source of significant bioavailability hurdles. Low and erratic oral bioavailability is a common challenge that can prematurely terminate the development of otherwise promising candidates.[2] The primary culprits can be broadly categorized into three interconnected areas:
-
Metabolic Instability: The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is highly expressed in the liver and intestines.[4][5][6] Common metabolic pathways include N-dealkylation, ring oxidation (α- to the nitrogen), and ring contraction, leading to rapid presystemic clearance (first-pass metabolism) and reduced systemic exposure.[4][5][7][8][9]
-
Physicochemical Properties: Many piperidine-containing compounds fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low aqueous solubility and high membrane permeability.[10] Poor solubility in the gastrointestinal fluids is a rate-limiting step for absorption, leading to incomplete dissolution and consequently, low bioavailability.
-
Active Efflux: The piperidine scaffold can be a recognition motif for efflux transporters, most notably P-glycoprotein (P-gp), which actively pumps the drug out of intestinal cells and back into the gut lumen, thereby limiting its absorption into the systemic circulation.[11]
This guide will provide a structured approach to identifying and overcoming these challenges through a series of targeted FAQs and in-depth troubleshooting sections.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of our piperidine-containing compound after oral administration in rats. Where should we start our investigation?
A1: Low and variable oral bioavailability is a multifaceted problem. A systematic investigation should begin with an assessment of the compound's fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The goal is to identify the primary bottleneck: is it a solubility, permeability, or metabolism issue?
Initial Diagnostic Workflow:
Caption: Initial diagnostic workflow for low bioavailability.
Q2: Our compound has good permeability in the PAMPA assay but shows high efflux in the Caco-2 assay. What does this suggest?
A2: This is a classic signature of active efflux. The Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion across a lipid membrane.[12] In contrast, the Caco-2 cell-based assay utilizes a monolayer of human intestinal cells that express various transporters, including P-gp.[11] The discrepancy between the two assays strongly indicates that your compound is a substrate for an efflux transporter, which is actively pumping it out of the Caco-2 cells. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 in the Caco-2 assay is a common indicator of active efflux.[11]
Q3: How can we confirm if our piperidine-containing drug is a P-gp substrate?
A3: To confirm P-gp mediated efflux, you can perform a Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[11] If the efflux ratio of your compound significantly decreases in the presence of the inhibitor, it provides strong evidence that your compound is a P-gp substrate.
Q4: Our compound is rapidly metabolized in human liver microsomes. What are the likely metabolic pathways for a piperidine ring?
A4: The piperidine ring is susceptible to several metabolic transformations, primarily catalyzed by CYP enzymes. The most common pathways include:
-
N-dealkylation: Cleavage of the substituent attached to the piperidine nitrogen.[4][5]
-
C-oxidation: Hydroxylation at the carbon atoms adjacent (alpha) to the nitrogen, which can lead to the formation of a lactam.
-
Ring Opening: Cleavage of the piperidine ring.
-
Ring Contraction: Transformation of the piperidine ring into a pyrrolidine derivative.[8][9]
Identifying the primary "soft spot" for metabolism is crucial for guiding structural modifications to improve stability.
Troubleshooting Guide: In Vitro Permeability and Metabolism Assays
Issue 1: Low Compound Recovery in Caco-2 Permeability Assay
| Potential Cause | Troubleshooting Strategy |
| Poor Aqueous Solubility | - Increase the percentage of a co-solvent like DMSO in the donor solution, ensuring it does not compromise the integrity of the cell monolayer. - Pre-incubate the compound in the assay buffer to assess for precipitation. |
| Non-specific Binding | - Use low-binding plates for sample collection. - Pre-treat collection plates with an organic solvent containing an internal standard to minimize binding.[13][14] - Include bovine serum albumin (BSA) in the basolateral buffer to reduce non-specific binding. |
| Compound Instability | - Assess the stability of the compound in the assay buffer at 37°C over the duration of the experiment.[15] |
| Cellular Metabolism | - Analyze the samples from both the apical and basolateral compartments for the presence of metabolites using LC-MS/MS. |
| Cellular Accumulation | - Lyse the Caco-2 cells at the end of the experiment and quantify the amount of compound that has accumulated within the cells. |
Issue 2: High Variability in Liver Microsomal Stability Assay
High variability in metabolic stability data can make it difficult to rank-order compounds and make informed decisions.
| Potential Cause | Troubleshooting Strategy |
| Compound Precipitation | - Visually inspect the incubation wells for any signs of precipitation. - Reduce the initial concentration of the test compound. |
| Inconsistent Pipetting | - Use calibrated pipettes and ensure thorough mixing of all reagents. - Prepare a master mix of the reaction components to minimize pipetting errors.[16] |
| Degradation of Cofactors | - Prepare fresh NADPH solutions immediately before use and keep them on ice.[17] |
| Time-dependent Inhibition | - If the rate of metabolism decreases over time, it may indicate that the compound or a metabolite is inhibiting the CYP enzymes. Perform a more detailed enzyme kinetics study. |
| Non-specific Binding to Microsomes | - For highly lipophilic compounds, consider using a lower microsomal protein concentration. |
Strategies for Enhancing Bioavailability
Once the primary cause of poor bioavailability has been identified, a targeted strategy can be implemented.
Formulation Development for Poorly Soluble Compounds
For compounds with solubility-limited absorption (BCS Class II), various formulation strategies can be employed to enhance their dissolution rate and extent.[18]
| Strategy | Mechanism of Action | Considerations |
| Particle Size Reduction | Increases the surface area of the drug, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Techniques include micronization and nanomilling. Can be highly effective for "brick-dust" like compounds. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form. | Common polymers include HPMC, PVP, and Soluplus®. Stability of the amorphous form needs to be carefully evaluated. |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can form micelles or emulsions in the gut, presenting the drug in a solubilized state for absorption. | Self-emulsifying drug delivery systems (SEDDS) are a common approach. The choice of lipids and surfactants is critical. |
| Inclusion Complexes | Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic cavity, forming a complex with improved aqueous solubility.[18] | The stoichiometry of the complex and the binding constant need to be determined. |
Chemical Modification: The Prodrug Approach
A prodrug is an inactive derivative of a drug molecule that is converted to the active parent drug in the body.[19][20] This is a powerful strategy to overcome both permeability and solubility issues.
Prodrug Design Workflow:
Caption: Workflow for prodrug design and evaluation.
Common Promoieties for Piperidine-Containing Drugs:
-
For Poor Permeability: Ester or carbamate promoieties can be added to mask polar functional groups (e.g., hydroxyl, carboxyl) and increase lipophilicity, thereby enhancing passive diffusion.[21]
-
For Poor Solubility: Phosphate or amino acid promoieties can be attached to increase aqueous solubility.[19] Some amino acid prodrugs can also be targeted to specific transporters in the gut to enhance absorption.
Case Study Example: A pyrazolo[3,4-d]pyrimidine compound with poor water solubility was converted into a prodrug by attaching a water-soluble N-methylpiperazino promoiety via an O-alkyl carbamate linker. This resulted in a 600-fold improvement in solubility.[19]
Mitigating Metabolic Instability
If rapid first-pass metabolism is the primary issue, structural modifications can be made to block the metabolic "soft spots" on the piperidine ring.
Metabolic "Soft Spot" Mitigation Strategies:
Caption: Strategies to mitigate metabolic instability.
Example: Introducing substituents at the 2-position of the piperidine ring has been shown to effectively enhance the aqueous solubility of a series of compounds.[2]
The Role of Bioenhancers
Co-administration of a bioenhancer, a substance that improves the bioavailability of other drugs, can be a viable strategy. Piperine, the active alkaloid in black pepper, is a well-known bioenhancer that can inhibit CYP enzymes and P-gp, thereby increasing the systemic exposure of co-administered drugs.[22][23][24]
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is the gold standard for in vitro prediction of intestinal drug absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for sample analysis
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound (typically at 10 µM in HBSS) to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Protocol 2: Liver Microsomal Stability Assay
This assay is used to determine the in vitro intrinsic clearance of a compound.
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound and control compounds (e.g., verapamil for high clearance, warfarin for low clearance)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS for sample analysis
Procedure:
-
Pre-warm the liver microsomes and NADPH regenerating system to 37°C.
-
In a 96-well plate, add the test compound (typically at 1 µM) to the phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed liver microsomes and NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.
-
Plot the natural logarithm of the percentage of compound remaining versus time and determine the elimination rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Conclusion
Addressing the poor bioavailability of piperidine-containing drug candidates requires a systematic and multi-pronged approach. By understanding the underlying causes and employing the appropriate experimental and strategic tools, researchers can effectively navigate these challenges. This technical support center serves as a comprehensive resource to guide your efforts in optimizing the pharmacokinetic profiles of your promising drug candidates, ultimately increasing their chances of success in the drug development pipeline.
References
- Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV.
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). [Link]
- Permeability for intestinal absorption: Caco-2 assay and rel
- Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. PubMed. [Link]
- 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
- Caco-2 permeability assay.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [Link]
- Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]
- Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Deriv
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot. [Link]
- Role of Piperine as an Effective Bioenhancer in Drug Absorption.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. [Link]
- Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimiz
- Approach to Improve Compound Recovery in a High-Throughput Caco-2 Permeability Assay Supported by Liquid Chromatography–Tandem Mass Spectrometry.
- A Systematic Review of Piperine as a Bioavailability Enhancer.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. [Link]
- Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. OUCI. [Link]
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) training video. Pion Inc - YouTube. [Link]
- Role of Piperine as an Effective Bioenhancer in Drug Absorption.
- Drug Metabolism by CYP450 Enzymes. Proteopedia, life in 3D. [Link]
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]
- Highly Efficient Prodrugs: Design and Therapeutic Applic
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
- Major pathways of alfentanil metabolism in vitro: piperidine....
- Shah2020 - Predicting Human Liver Microsomal Stability of small molecules. BioModels. [Link]
- Re-Use of Caco-2 Monolayers for a Higher Throughput Assessment of Drug Permeability – Methodology and Validation for Passive Perme
- Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
- Current prodrug strategies for improving oral absorption of nucleoside analogues. ScienceDirect. [Link]
- High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. PMC - PubMed Central. [Link]
- FORMULATION DEVELOPMENT - The Role of Excipient Selection in the Development of Orally Disintegrating Tablets. Drug Development & Delivery. [Link]
- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic
- A Systematic Review of Piperine as a Bioavailability Enhancer.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Approach to improve compound recovery in a high-throughput Caco-2 permeability assay supported by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential [ouci.dntb.gov.ua]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Navigating the One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic synthesis. As a privileged scaffold in medicinal chemistry, the efficient construction of the 1,2,4-oxadiazole ring is paramount. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during one-pot syntheses, ensuring you can achieve your synthetic goals with higher yields and purity.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section directly addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low to No Yield of the Desired 1,2,4-Oxadiazole
Question: My one-pot reaction between an amidoxime and a carboxylic acid derivative is resulting in very low or no yield of the target 3,5-disubstituted-1,2,4-oxadiazole. What are the likely causes and how can I rectify this?
Answer: This is a frequent challenge in 1,2,4-oxadiazole synthesis, often stemming from issues with starting material quality, inefficient activation of the reaction components, or suboptimal cyclization conditions. Let's break down the potential culprits and their solutions.
-
Starting Material Integrity: Amidoximes can be unstable and prone to decomposition. It is crucial to use freshly prepared or properly stored amidoximes.[1] Verify the purity of your starting nitrile used for the amidoxime synthesis, as impurities can carry through and inhibit the reaction.[2]
-
Inefficient Carboxylic Acid Activation: The first step in this one-pot synthesis is the O-acylation of the amidoxime, which requires effective activation of the carboxylic acid. If this activation is sluggish, the overall reaction will not proceed efficiently.
-
Solution: Employ a more robust coupling reagent. While various options exist, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF are highly effective.[3] Alternatively, using acyl chlorides or anhydrides can bypass the need for a separate activation step.[4][5] The Vilsmeier reagent has also been reported as an effective activator for both the carboxylic acid and the subsequent cyclocondensation.[4][6][7]
-
-
Suboptimal Cyclodehydration Conditions: The final ring-closing dehydration of the O-acylamidoxime intermediate is often the rate-limiting step and is highly dependent on reaction conditions.
-
Solution:
-
Temperature: While some modern methods operate at room temperature, many one-pot protocols require heating to drive the cyclodehydration.[8] A systematic temperature screen can identify the optimal balance between reaction rate and side product formation.
-
Solvent and Base System: The choice of solvent and base is critical. Superbase systems like NaOH/DMSO or KOH/DMSO have proven highly effective for promoting both acylation and cyclization at room temperature.[4][5][8] Aprotic polar solvents such as DMSO, DMF, or DMA generally give better results than protic solvents.[6][9]
-
Catalysts: Tetrabutylammonium fluoride (TBAF) can be a mild and efficient catalyst for the cyclodehydration of O-acylamidoximes, often allowing the reaction to proceed at room temperature.[8]
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired 1,2,4-oxadiazole, but I am also observing significant side products, making purification difficult. What are these side products and how can I minimize their formation?
Answer: Side product formation is a common hurdle, often due to the reactivity of the intermediates and starting materials. Understanding the potential side reactions is key to mitigating them.
-
Unreacted O-Acylamidoxime Intermediate: In a one-pot synthesis, the most common "side product" is often the unreacted O-acylamidoxime intermediate. This indicates that the cyclodehydration step is incomplete.
-
Solution: As discussed in the previous section, optimizing the reaction temperature and time is crucial. Increasing the temperature or prolonging the reaction time can often drive the cyclization to completion. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields by efficiently promoting the cyclodehydration step.[8][10]
-
-
Amidoxime Decomposition: Amidoximes can decompose, especially under harsh basic or acidic conditions, or upon prolonged heating.
-
Formation of Isomeric Products: Under certain conditions, rearrangements can occur. The Boulton-Katritzky rearrangement, for example, can lead to the formation of other heterocyclic systems.[1][11]
-
Dimerization of Nitrile Oxides: In syntheses that proceed via a nitrile oxide intermediate, dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) can be a competing pathway.[4]
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting workflow for minimizing side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot strategies for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles?
A1: The most prevalent one-pot methods involve the reaction of an amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or ester.[1][12] This proceeds through an in situ generated O-acylamidoxime intermediate that undergoes cyclodehydration.[8][13] Other notable one-pot approaches include the reaction of nitriles, hydroxylamine, and an acylating agent, or the reaction of nitriles with aldehydes and hydroxylamine hydrochloride.[14][15]
Q2: Can I synthesize 3,5-disubstituted-1,2,4-oxadiazoles with identical substituents in a one-pot reaction?
A2: Yes, a one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles with two identical substituents can be achieved directly from the reaction of nitriles and hydroxylamine hydrochloride.[16] In this case, the nitrile serves as the precursor for both the amidoxime and the acylating equivalent.
Q3: How do the electronic properties of the substituents affect the reaction?
A3: The electronic nature of the substituents on both the amidoxime and the acylating partner can significantly influence the reaction. Electron-withdrawing groups on the carboxylic acid derivative can make it more electrophilic and facilitate the initial O-acylation step. Conversely, electron-donating groups on the amidoxime can enhance its nucleophilicity. However, the effect on the final cyclodehydration step can be more complex and may require empirical optimization of the reaction conditions for each specific substrate combination.
Q4: Are there any metal-catalyzed one-pot methods for this synthesis?
A4: Yes, various metal-catalyzed approaches have been developed. For instance, an iron(III) nitrate-mediated synthesis from alkynes and nitriles has been reported.[17][18] Copper-catalyzed cascade reactions of amidines and methylarenes also provide a route to 3,5-disubstituted-1,2,4-oxadiazoles.[6][7]
Experimental Protocol: One-Pot Synthesis using the NaOH/DMSO System
This protocol is adapted from the work of Baykov et al. and represents a robust room-temperature method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and esters.[4]
Reaction Scheme
Caption: General scheme for NaOH/DMSO mediated synthesis.
Materials:
-
Appropriate amidoxime (1.0 eq)
-
Carboxylic acid ester (e.g., methyl or ethyl ester) (1.2 eq)
-
Sodium hydroxide (NaOH), powdered (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a stirred solution of the amidoxime (1.0 eq) in anhydrous DMSO, add the carboxylic acid ester (1.2 eq).
-
Add powdered sodium hydroxide (2.0 eq) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the substrates.[4]
-
Upon completion, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary
| Entry | R1 Group | R2 Group | Reaction Time (h) | Yield (%) | Reference |
| 1 | 4-Methylphenyl | Phenyl | 4 | 90 | [4] |
| 2 | Phenyl | Methyl | 24 | 75 | [4] |
| 3 | 4-Chlorophenyl | 4-Nitrophenyl | 6 | 85 | [4] |
Mechanistic Overview
The one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from an amidoxime and a carboxylic acid derivative generally proceeds through two key stages: O-acylation followed by cyclodehydration.
Caption: Key stages in the one-pot synthesis of 1,2,4-oxadiazoles.
References
- Franchini, S., et al. (2020). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- ResearchGate. (n.d.). New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
- Gomtsyan, A., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
- Nemes, P., et al. (2020). Simple route to new oxadiazaboroles and oxadiazoles via amidoximes. Synthetic Communications.
- ResearchGate. (n.d.). Some synthetic approaches to oxadiazole molecules.
- Polshettiwar, V., & Varma, R. S. (2018). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles.
- Lindsley, C. W., et al. (2002). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters.
- Wang, Z., et al. (2016). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.
- Keefe, A. D., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry.
- Chiacchio, U., et al. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry.
- Sidneva, E. A., et al. (2021). One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- ResearchGate. (n.d.). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO.
- Adib, M., et al. (2010). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Liu, M., et al. (2024). Synthesis of 3,5-Diaryl-1,2,4-oxadiazole by One-Pot Homocoupling Reaction. Journal of Organic Chemistry.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Wu, J., et al. (2014). One-pot synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides via I2-mediated oxidative formation of an N–S bond. Organic & Biomolecular Chemistry.
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Wang, Y., et al. (2023). NHC-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Amidoximes and Aldehydes. Organic Letters.
- El-Sayed, M. A. A., et al. (2021). Design and synthesis of a new series of 3,5-disubstituted-1,2,4-oxadiazoles as potential colchicine binding site inhibitors: antiproliferative activity, molecular docking, and SAR studies. RSC Advances.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ias.ac.in [ias.ac.in]
- 15. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
Enhancing the selectivity of HsClpP agonists like 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers engaged in the development of human caseinolytic protease P (HsClpP) agonists. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address common challenges encountered during the discovery and optimization of selective activators, with a focus on scaffolds like 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine . Our goal is to empower your research with the insights needed to navigate the complexities of targeting mitochondrial proteostasis for therapeutic benefit.
Section 1: Foundational Concepts: Understanding the Target and Mechanism of Action
This section addresses fundamental questions about the biology of HsClpP and the mechanism by which small-molecule agonists function. A clear understanding of these principles is the bedrock of effective troubleshooting and rational drug design.
Q1: What is the physiological role of HsClpP, and why is it a compelling therapeutic target?
Human mitochondrial ClpP (HsClpP) is a highly conserved serine protease located in the mitochondrial matrix.[1][2] Under normal physiological conditions, it functions as a key component of the mitochondrial unfolded protein response (UPRmt), a quality control system that manages proteotoxic stress.[1][3][4] In conjunction with its associated AAA+ chaperone, ClpX, the ClpXP complex recognizes, unfolds, and degrades misfolded or damaged proteins, thereby maintaining mitochondrial protein homeostasis and integrity.[1][5][6]
The therapeutic rationale for targeting HsClpP, particularly in oncology, is twofold:
-
Overexpression in Malignancies: Many cancer types, including acute myeloid leukemia (AML) and various solid tumors, exhibit elevated levels of HsClpP.[6][7][8] This upregulation is believed to be a survival mechanism, helping cancer cells cope with the high metabolic rate and proteotoxic stress associated with rapid proliferation.[1][9]
-
Induction of Catastrophic Proteolysis: Instead of inhibiting HsClpP, small-molecule agonists are designed to hyperactivate it. This forced, uncontrolled activation, independent of the regulatory ClpX chaperone, leads to the indiscriminate degradation of essential mitochondrial proteins.[4][10][11] This "proteostatic collapse" cripples mitochondrial function, disrupting oxidative phosphorylation (OXPHOS), increasing reactive oxygen species (ROS), and ultimately triggering selective cancer cell death.[9][12][13]
Q2: How do agonists like the this compound series activate HsClpP?
Compounds from this and similar series function as allosteric activators that mimic the action of the native ClpX chaperone.[14][15] Under basal conditions, HsClpP exists as an inactive heptamer.[4][16] Agonists bind to hydrophobic pockets located at the interface between adjacent ClpP subunits.[10][14] This binding event induces a significant conformational change, promoting the assembly of two heptameric rings into the active, barrel-shaped tetradecameric complex.[9][16] This structural rearrangement opens the axial pores of the ClpP barrel, allowing unregulated entry and degradation of mitochondrial matrix proteins, leading to the cytotoxic effects observed in cancer cells.[10]
Caption: Consequences of HsClpP hyperactivation by a small-molecule agonist.
Section 2: Troubleshooting Experimental Assays for Selectivity and Potency
This section provides practical guidance for overcoming common hurdles in the experimental evaluation of your compounds.
Q3: My in vitro HsClpP activation assay is yielding inconsistent EC₅₀ values. What are the common culprits?
Inconsistent EC₅₀ values are a frequent issue. Before questioning the compound itself, systematically evaluate your assay components.
Troubleshooting Checklist:
-
Enzyme Quality and Concentration:
-
Problem: Recombinant HsClpP can be prone to aggregation or partial inactivity. Purity and, more importantly, the concentration of the active enzyme fraction may vary between batches.
-
Solution: Always perform a quality control check on new batches of HsClpP via SDS-PAGE for purity and a standard activity assay with a control agonist (like ONC201) to ensure consistent performance. Titrate the enzyme to find a concentration that gives a robust signal-to-background ratio within the linear range of the assay.[17]
-
-
Substrate Choice and Concentration:
-
Problem: Assays commonly use either a fluorogenic peptide substrate or a full-length protein like FITC-casein. The kinetics and susceptibility to degradation can differ. Working at a substrate concentration far above or below the Kₘ can affect the apparent EC₅₀.
-
Solution: For FITC-casein assays, ensure the substrate is fully solubilized and not aggregated.[18] For peptide substrates, determine the Kₘ for your specific enzyme batch and run the assay at a concentration at or near the Kₘ to ensure sensitivity to activation.
-
-
Compound Solubility and Stability:
-
Problem: The piperidine-oxadiazole-pyrazine scaffold, like many heterocyclic compounds, can have limited aqueous solubility. Compound precipitation in the assay buffer is a leading cause of poor dose-response curves and artificially low potency.
-
Solution: Visually inspect your assay plates for precipitation. Always prepare fresh serial dilutions from a high-concentration DMSO stock. Consider reducing the final DMSO concentration or including a small amount of a non-interfering surfactant like Tween-20 if solubility remains an issue.
-
-
Assay Buffer and Incubation Time:
-
Problem: pH, ionic strength, and the presence of reducing agents can impact HsClpP stability and activity. Incubation times that are too short may not allow the reaction to reach a measurable endpoint, while times that are too long can lead to substrate depletion or enzyme instability.
-
Solution: Optimize incubation time to remain within the linear phase of the enzymatic reaction. Ensure your buffer (e.g., HEPES or Tris) is stable at 37°C and that all reagents are equilibrated to the reaction temperature before starting.
-
Table 1: Key Parameters for In Vitro ClpP Activation Assays
| Parameter | HsClpP (Human) Assay | Bacterial ClpP (e.g., S. aureus) Counter-Screen | Rationale for Difference |
| Enzyme | Recombinant HsClpP | Recombinant SaClpP | Primary target vs. off-target. Structural differences are key to selectivity.[19] |
| Typical Substrate | FITC-α-Casein or short fluorogenic peptide | FITC-α-Casein or short fluorogenic peptide | Substrates are often conserved, allowing for direct comparison of activation. |
| Control Agonist | ONC201, TR-57[17][20] | ADEP1, ZG-297[18][19] | Use a well-characterized agonist known to be active on the specific ortholog. |
| Key Endpoint | EC₅₀ (Potency) | EC₅₀ (Off-target Potency) | These values are used to calculate the Selectivity Index. |
| Selectivity Index | N/A | SI = EC₅₀ (Bacterial) / EC₅₀ (Human) | A higher SI value indicates greater selectivity for the human target. |
Q4: How do I design a robust counter-screen to determine selectivity against bacterial ClpP?
Achieving selectivity against bacterial ClpP orthologs is paramount to avoid potential disruption of the host microbiome.[21][22] A robust counter-screen is essential.
Step-by-Step Protocol for Bacterial Counter-Screening:
-
Select Ortholog(s): Use recombinant ClpP from clinically relevant bacteria, such as Staphylococcus aureus (SaClpP) or Escherichia coli (EcClpP). SaClpP is an excellent choice as it is a Gram-positive pathogen where ClpP is a validated antibiotic target.[19]
-
Assay Setup: Run the bacterial ClpP assay under conditions as identical as possible to your primary HsClpP screen (buffer, temperature, substrate) to ensure a direct comparison.
-
Include Controls:
-
Positive Control: Use an agonist known to activate the bacterial ClpP, such as an acyldepsipeptide (ADEP) or a selective compound like ZG-297.[19] This validates that the bacterial enzyme is active.
-
Negative Control: Use a highly selective HsClpP agonist (if available) that is expected to be inactive against the bacterial ortholog.
-
-
Data Analysis: Determine the EC₅₀ for your compound against both HsClpP and the bacterial ClpP. Calculate the Selectivity Index (SI) as shown in Table 1. An SI > 100 is often considered a good starting point for a selective compound.
Q5: My potent HsClpP agonist isn't showing the expected cellular phenotype. What's going wrong?
Excellent in vitro potency that doesn't translate to cellular activity is a common challenge in drug discovery. The issue often lies between the cell media and the mitochondrial matrix.
Potential Causes & Solutions:
-
Cell Permeability: The compound may not efficiently cross the plasma membrane.
-
Troubleshooting: Assess physicochemical properties (LogP, polar surface area). Use computational models or experimental assays like PAMPA to predict permeability.
-
-
Mitochondrial Uptake: Crossing the outer and inner mitochondrial membranes can be a significant barrier.
-
Troubleshooting: Consider structure-activity relationships (SAR) that might enhance mitochondrial targeting (e.g., lipophilic cations), though this can be complex. Subcellular fractionation followed by LC-MS can quantify compound levels in the mitochondrial compartment.
-
-
Target Engagement: The compound may enter the cell but fail to bind to HsClpP at sufficient concentrations.
-
Troubleshooting: This is the most critical point to verify. A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming that your compound binds to its intended target in a physiological context.[18] (See Section 4 for protocol).
-
-
Cellular Context: The dependence on ClpP can vary between cell lines.[9][13]
Caption: Experimental workflow for identifying and validating selective HsClpP agonists.
Section 3: Rational Strategies for Enhancing Selectivity
This section focuses on the molecular logic and design principles for improving the selectivity of your compounds.
Q6: What structural features of the piperidine-oxadiazole-pyrazine scaffold can be modified to improve selectivity for HsClpP over bacterial ClpP?
Improving selectivity is a process of rational design informed by structural biology. The key is to exploit differences between the agonist binding pockets of human and bacterial ClpP. Recent studies have highlighted specific amino acid disparities that can be leveraged.[19]
-
The "Tyrosine/Histidine Switch": A critical discovery is a pair of crossed "tyrosine/histidine" residues that differ between SaClpP and HsClpP.[19] This creates unique steric and electronic environments in the respective binding pockets.
-
Strategy: Design modifications to your scaffold that form favorable interactions (e.g., π-π stacking, hydrogen bonds) with the human residues while creating unfavorable steric or electronic clashes with the bacterial residues. For the piperidine-oxadiazole-pyrazine core, this could involve altering substituents on the pyrazine or piperidine rings.[24][25]
-
-
Exploiting Pocket Volume and Shape: The overall volume and topography of the binding pocket can differ.
-
Strategy: Systematically explore the size and nature of substituents. A bulky group that is well-tolerated in the more accommodating HsClpP pocket might be excluded from the tighter bacterial pocket, drastically improving selectivity. The crystal structure of ZK53 with HsClpP, for example, revealed a key π-π stacking interaction essential for its selective binding.[26]
-
Caption: Leveraging structural differences to rationally design selective HsClpP agonists.
Section 4: Advanced Protocols and Frequently Asked Questions
Protocol: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature (Tₘ).[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate your cancer cells of interest (e.g., SUM159) and grow to ~80% confluency. Treat the cells with your compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, harvest the cells, wash with PBS, and resuspend in a lysis buffer (with protease inhibitors). Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins. Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection by Western Blot:
-
Resolve the supernatant samples from each temperature point via SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HsClpP. Use an antibody for a non-target protein (e.g., Actin or Tubulin) as a loading control and to demonstrate specificity.
-
Develop the blot using a secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensity for HsClpP at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble HsClpP against temperature. A shift of the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Frequently Asked Questions (FAQs)
-
FAQ 1: What is the role of the native chaperone, ClpX, in the context of ClpP agonists? In the presence of a potent agonist, the role of ClpX is effectively bypassed and subverted. Agonists directly induce the active tetradecameric conformation of ClpP without the need for ClpX.[4][9] In fact, some studies suggest that agonist binding can displace ClpX, further ensuring that the subsequent proteolysis is unregulated and not directed towards specific, tagged substrates.[7]
-
FAQ 2: How exactly does hyperactivating HsClpP lead to selective cancer cell death? The selectivity appears to stem from the heightened metabolic and proteotoxic stress under which many cancer cells operate.[11][13] They are often more reliant on mitochondrial functions like OXPHOS for energy and biosynthesis and have a higher load of misfolded proteins.[9][13] Therefore, they are exquisitely sensitive to the catastrophic disruption of mitochondrial proteostasis caused by HsClpP hyperactivation, while non-malignant cells, with their lower metabolic rate and robust stress responses, can better tolerate the insult.[13][27]
-
FAQ 3: Are there any known resistance mechanisms to HsClpP agonists? While research is ongoing, potential resistance mechanisms could include:
-
Mutations in CLPP: A mutation in the agonist binding site could prevent the compound from binding and activating the protease. This has been observed in preclinical models.[18]
-
Upregulation of Efflux Pumps: Increased expression of drug efflux pumps like MDR1 could reduce the intracellular and intramitochondrial concentration of the agonist.
-
Metabolic Rewiring: Cancer cells could adapt by shifting their metabolism away from a reliance on OXPHOS towards glycolysis, partially mitigating the effects of mitochondrial collapse.[12]
-
References
- Haynes, C. M., et al. (2007). ClpP Mediates Activation of a Mitochondrial Unfolded Protein Response in C. elegans. Developmental Cell. [Link]
- Moreno-Cinos, C., et al. (2019). ClpP Protease, a Promising Antimicrobial Target. Frontiers in Molecular Biosciences. [Link]
- Cormio, A., et al. (2023). Mitochondrial Protease ClpP: Cancer Marker and Drug Target. International Journal of Molecular Sciences. [Link]
- Combs, J. A., et al. (2020). Mechanism of action of different Clp protease inhibitors and activators. Frontiers in Molecular Biosciences. [Link]
- Gosset, J. (n.d.). Caseinolytic protease P subunit (ClpP). Targetpedia. [Link]
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. Oncology Reviews. [Link]
- Maboud, A. A., et al. (2024). Mechanism of allosteric activation in human mitochondrial ClpP protease.
- Targeting Oncology. (2024). What are CLPP agonists and how do they work? Targeting Oncology. [Link]
- Alexopoulos, J. A., et al. (2020). Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules. Journal of Biological Chemistry. [Link]
- Wang, Y., et al. (2018).
- Maboud, A. A., et al. (2024). Mechanism of allosteric activation in human mitochondrial ClpP protease. bioRxiv. [Link]
- Gersch, M., et al. (2015). The different roles of mitochondrial CLPXP.
- Mabanglo, M. F., et al. (2022).
- Kang, S. G., et al. (2005). Human mitochondrial ClpP is a stable heptamer that assembles into a tetradecamer in the presence of ClpX. Journal of Biological Chemistry. [Link]
- Zhou, L. L., et al. (2023). Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma.
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. Frontiers. [Link]
- Zhang, T., et al. (2024). New selective and potent ClpP agonist effectively targets S. aureus, including MRSA. BioWorld Science. [Link]
- Stahl, M., et al. (2018). Selective Activation of Human Caseinolytic Protease P (ClpP).
- Mabanglo, M. F., et al. (2022). Potent ClpP agonists with anticancer properties bind with improved structural complementarity and alter the mitochondrial N-terminome.
- Sun, M., et al. (2024). Rational Design of a Novel Class of Human ClpP Agonists through a Ring-Opening Strategy with Enhanced Antileukemia Activity.
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy.
- Ishizawa, J., et al. (2019). Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality. Cancer Cell. [Link]
- Graves, P. R., et al. (2019). Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Related Analogues. ACS Chemical Biology. [Link]
- Fennell, K. A., et al. (2023). Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer. Frontiers in Oncology. [Link]
- Fennell, K. A., et al. (2023). Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer.
- Fennell, K. A., et al. (2022). The ClpP agonist TR-57 inhibits cell proliferation more potently and...
- Cormio, A., et al. (2023). Mitochondrial Protease ClpP: Cancer Marker and Drug Target. MDPI. [Link]
- Wedam, S., et al. (2023). Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer. Cancers. [Link]
- Kong, M., et al. (2025). Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy. PubMed. [Link]
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
- Chen, Y. C., et al. (2023). Mitochondrial Matrix Protease ClpP Agonists Inhibit Cancer Stem Cell Function in Breast Cancer Cells by Disrupting Mitochondrial Homeostasis. Molecular Cancer Therapeutics. [Link]
- Li, S., et al. (2024). Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma.
- Cuesta-Llavona, E. J., et al. (2018). Structure-Activity Studies of Novel di-substituted[2][3][5]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. UPCommons. [Link]
- Takahashi, H., et al. (2015). Synthesis, SAR, and series evolution of novel oxadiazole-containing 5-lipoxygenase activating protein inhibitors: discovery of 2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[3][5][10]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915). Journal of Medicinal Chemistry. [Link]
- Lv, D., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules. [Link]
Sources
- 1. Mitochondrial Protease ClpP: Cancer Marker and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. ClpP mediates activation of a mitochondrial unfolded protein response in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent structural insights into the mechanism of ClpP protease regulation by AAA+ chaperones and small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. What are CLPP agonists and how do they work? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Human mitochondrial ClpP is a stable heptamer that assembles into a tetradecamer in the presence of ClpX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Mitochondrial ClpP-mediated proteolysis induces selective cancer cell lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New selective and potent ClpP agonist effectively targets <em>S. aureus</em>, including MRSA | BioWorld [bioworld.com]
- 20. Frontiers | Multi-omics analyses reveal ClpP activators disrupt essential mitochondrial pathways in triple-negative breast cancer [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Discovery of 5-(Piperidin-4-yl)-1,2,4-oxadiazole Derivatives as a New Class of Human Caseinolytic Protease P Agonists for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Profiling of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center for the in vivo evaluation of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during preclinical testing. The 1,2,4-oxadiazole ring is a valuable scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for esters and amides, which can lead to favorable pharmacokinetic properties.[1][2][3][4] However, like many heterocyclic compounds, their journey through in vivo testing is often fraught with challenges related to formulation, bioavailability, and unexpected toxicity.
This document provides troubleshooting guidance in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.
Part 1: Formulation and Administration
The first barrier to successful in vivo testing is often achieving an appropriate formulation that allows for consistent and adequate exposure of the test compound in the animal model. Poor aqueous solubility is a frequent characteristic of novel chemical entities and a primary hurdle to overcome.[5][6]
Q1: My 1,2,4-oxadiazole derivative has very low aqueous solubility. What is the best strategy for selecting a vehicle for initial oral (PO) and intravenous (IV) pharmacokinetic (PK) studies?
Answer:
This is a critical first step, as an inappropriate vehicle can lead to misleading PK data or cause adverse effects in the animals, confounding your study results.[7][8] The choice of vehicle depends heavily on the administration route and the physicochemical properties of your compound.
For Intravenous (IV) Administration: An IV formulation must be a true solution to prevent embolism.[9] Suspensions or precipitating solutions are unacceptable.
-
Step 1: Solubility Screening: Begin by screening the solubility of your compound in a panel of common, well-tolerated IV excipients. A tiered approach is recommended.
-
Step 2: Co-solvent Systems: If single solvents are insufficient, explore co-solvent systems. These water-miscible organic solvents can significantly enhance the solubility of lipophilic compounds.[5] Be mindful of the maximum tolerated concentrations for each excipient.
-
Step 3: Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[5][10] This is often a safe and effective option for IV administration.
For Oral (PO) Administration: For oral dosing, you have more flexibility; solutions, suspensions, and lipid-based formulations are all viable options.
-
Solutions: If the dose allows, a simple solution is preferred for dose accuracy.[9] Use the same principles as IV formulation, but higher concentrations of co-solvents are often permissible.
-
Suspensions: If a solution is not feasible, a micronized suspension in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween® 80) is a common and effective approach. Particle size reduction is key to improving the dissolution rate.[5][6]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption by presenting the drug in a solubilized state to the gastrointestinal tract.[11][12]
The following table summarizes common vehicles. Always perform a tolerability study with the chosen vehicle in a small group of animals before proceeding with your main experiment.
| Vehicle Component | Route(s) | Typical Concentration | Key Considerations |
| Saline / 5% Dextrose in Water (D5W) | IV, PO, SC, IP | N/A | Ideal for soluble compounds; limited utility for lipophilic molecules. |
| Polyethylene Glycol 400 (PEG 400) | IV, PO | Up to 40-60% | Good solubilizer, but can cause hypertension and bradycardia at high concentrations IV.[8] |
| Propylene Glycol (PG) | IV, PO | Up to 40% | Common co-solvent; can cause CNS depression or hemolysis at high doses.[7] |
| Tween® 80 (Polysorbate 80) | IV, PO | < 10% | Surfactant/wetting agent. Can cause hypersensitivity reactions in some species. |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | IV, PO, SC | Up to 40% | Excellent solubilizer; high concentrations can be osmotic or cause renal toxicity.[6] |
| 0.5% Carboxymethylcellulose (CMC) | PO | 0.5% - 1.0% | Standard suspending agent for oral formulations. |
| N,N-Dimethylacetamide (DMA) | IV, IM | 10-20% | Strong solvent, often used in combination with others for very insoluble compounds.[8] |
This table is a general guide. Refer to resources like the "Vehicles for Animal Studies" database for detailed information on species-specific tolerability.[13]
Part 2: Pharmacokinetics and Bioavailability
A compound's journey doesn't end with successful administration. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount. Poor oral bioavailability is a major reason for the failure of drug candidates.[14]
Q2: My 1,2,4-oxadiazole derivative shows very low exposure (low Cmax and AUC) after oral dosing, despite having good in vitro permeability. What are the likely causes and how can I troubleshoot this?
Answer:
This scenario, often termed "dissolution-rate limited" or "metabolism-limited" absorption, is a classic drug development challenge.[15][16] When in vitro permeability (e.g., from a Caco-2 assay) is high, the primary culprits are typically poor solubility/dissolution in the GI tract or extensive first-pass metabolism.
The following diagnostic workflow can help pinpoint the issue.
Caption: Workflow for diagnosing poor oral exposure.
Detailed Troubleshooting Steps:
-
Rule out Formulation Failure: First, ensure the compound was properly suspended or dissolved and administered correctly. Re-characterize your dosing formulation.
-
Investigate First-Pass Metabolism: This is a very common issue. The drug is absorbed from the gut but is heavily metabolized by enzymes in the intestinal wall or the liver before it can reach systemic circulation.[17]
-
Protocol: Conduct an Intravenous (IV) PK Study: An IV study is the gold standard for determining the systemic clearance (CL) and volume of distribution (Vdss) of a drug. By comparing the Area Under the Curve (AUC) from IV and PO routes (AUCPO / AUCIV), you can calculate the absolute bioavailability (F%). A low F% with high clearance points strongly to first-pass metabolism as the primary barrier.
-
Protocol: In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or S9 fractions. Rapid degradation in these systems indicates high intrinsic clearance, corroborating the first-pass metabolism hypothesis.
-
-
Address Poor Solubility/Dissolution: If clearance is low-to-moderate but oral exposure is still poor, the issue is likely that the compound is not dissolving effectively in the gastrointestinal fluids.[15]
-
Action: Advanced Formulations: If a simple suspension failed, more advanced formulation strategies are necessary.
-
Micronization/Nanonization: Reducing particle size increases the surface area for dissolution.[5][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can dramatically increase its apparent solubility and dissolution rate.[11]
-
Lipid-Based Formulations: These can bypass the dissolution step entirely.[11]
-
-
-
Consider Efflux Transporters: Check if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump the drug back into the GI lumen after absorption. This can be assessed in vitro using specific cell lines.
Part 3: Safety and Tolerability
Ensuring the safety of a new chemical entity is a cornerstone of preclinical development. Unexpected toxicity can halt a program, so it's critical to investigate it systematically.
Q3: I'm observing unexpected toxicity (e.g., >15% body weight loss, lethargy) in my study at doses required for efficacy. How do I determine the cause and establish a safe therapeutic window?
Answer:
Observing toxicity is a serious but not uncommon finding. The key is to differentiate between on-target (exaggerated pharmacology) and off-target toxicity and to formally define the dose-response relationship for the adverse effects. This is achieved by conducting a Maximum Tolerated Dose (MTD) study.
An MTD study is a short-term, dose-escalation experiment designed to find the highest dose that can be administered without causing unacceptable side effects or toxicity.[18][19][20]
Protocol: Step-by-Step MTD Study (3+3 Design Example)
This protocol is based on the common "3+3" dose-escalation design used in early safety testing.[21][22]
-
Dose Level Selection: Based on in vitro potency and preliminary data, select 3-5 dose levels. A common starting point might be 10, 30, and 100 mg/kg. Include a vehicle-only control group.
-
Group Allocation: Assign 3 healthy animals (e.g., mice or rats of the same strain and sex as your efficacy model) to the lowest dose group and the vehicle group.
-
Dosing and Observation: Administer the compound daily for 5-7 days. Monitor the animals at least twice daily for clinical signs of toxicity. Record body weights daily.
-
Dose-Limiting Toxicity (DLT): Define your DLT criteria before the study starts. Common DLTs include >20% body weight loss, severe lethargy, or other significant clinical signs.[21]
-
-
Escalation Logic:
-
If 0/3 animals show a DLT: Escalate to the next higher dose level with a new cohort of 3 animals.
-
If 1/3 animals show a DLT: Expand the current dose cohort by adding 3 more animals. If ≤1 of the 6 total animals shows a DLT, you may escalate to the next dose level. If ≥2 of 6 show a DLT, the MTD is considered the previous, lower dose level.
-
If ≥2/3 animals show a DLT: The MTD has been exceeded. The MTD is defined as the previous, lower dose level.[21][22]
-
-
Terminal Analysis: At the end of the study, collect blood for basic clinical chemistry (e.g., ALT/AST for liver function) and perform a gross necropsy to look for macroscopic organ changes.
Caption: Decision tree for a 3+3 MTD study design.
By completing an MTD study, you will establish a clear dose-response for toxicity, allowing you to design subsequent efficacy studies that are both scientifically valid and ethically sound by using doses below the MTD.[19]
References
- Alam, M., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Gad, S. C., et al. (2016). Vehicles for Animal Studies. Gad Consulting Services.
- Charles River Laboratories. (n.d.). Maximum tolerable dose (MTD) studies.
- PubMed. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. National Library of Medicine.
- Ascentage Pharma. (2024). Why Poor Bioavailability Is a Major Drug Development Risk.
- PubMed. (2020). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. National Library of Medicine.
- ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). U.S. National Library of Medicine.
- Prolytic. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy.
- National Institutes of Health (NIH). (2020). Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer.
- van de Waterbeemd, H., & Gfeller, M. (2023). Conquering low oral bioavailability issues in drug discovery and development. Drug Discovery Today.
- Semantic Scholar. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.
- Pace, V., & Pierro, P. (2019). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc.
- PubMed Central (PMC). (2022). Biological activity of oxadiazole and thiadiazole derivatives. National Library of Medicine.
- ResearchGate. (2024). Strategies to improve oral bioavailability.
- ResearchGate. (n.d.). Maximum Tolerable Dose (MTD).
- National Institutes of Health (NIH). (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
- Pharmapproach. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Admescope. (2019). Preclinical formulations for pharmacokinetic studies.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- ResearchGate. (2024). (PDF) Formulation strategies for poorly soluble drugs.
- Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
- ResearchGate. (2016). (PDF) 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS.
- National Institutes of Health (NIH). (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- ResearchGate. (2015). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.
- PubMed Central (PMC). (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. National Library of Medicine.
- MDPI. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. admescope.com [admescope.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. gadconsulting.com [gadconsulting.com]
- 14. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 15. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. pacificbiolabs.com [pacificbiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Structure-Activity Relationships of 5-(Piperidin-4-yl)-1,2,4-Oxadiazole Derivatives
The intersection of robust heterocyclic chemistry and strategic molecular design is a fertile ground for discovering novel therapeutics. Within this landscape, the 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold has emerged as a particularly valuable framework. Its unique combination of a versatile piperidine ring and a metabolically stable 1,2,4-oxadiazole core offers medicinal chemists a powerful tool for developing potent and selective agents against a wide array of biological targets.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) for this scaffold, synthesizing key findings from various studies to inform rational drug design.
The 1,2,4-oxadiazole ring is a five-membered heterocycle prized in medicinal chemistry for its role as a bioisostere of ester and amide groups.[2][3][4] This substitution often enhances metabolic stability by resisting hydrolysis while maintaining the potential for crucial hydrogen bonding interactions.[2][3][4] When coupled with a piperidine moiety—a common element in centrally active agents—the resulting scaffold presents multiple vectors for chemical modification, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[1][5]
This guide will dissect the SAR of this scaffold by examining key points of structural modification. We will explore how changes at the piperidine nitrogen, the 3-position of the oxadiazole, and the core structure itself influence biological activity, supported by experimental data and mechanistic insights.
Core Scaffold and Key Modification Points
The foundational 5-(piperidin-4-yl)-1,2,4-oxadiazole structure offers three primary sites for chemical diversification to modulate biological activity. Understanding the impact of substitutions at these positions is critical for optimizing lead compounds.
Caption: Key modification points on the 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold.
Comparative SAR Analysis
Modifications at the Piperidine N1-Position (R¹)
The nitrogen atom of the piperidine ring is a highly accessible and frequently modified position. Substituents at R¹ directly influence the compound's interaction with the target protein, as well as its physicochemical properties like lipophilicity and basicity, which in turn affect absorption, distribution, metabolism, and excretion (ADME).
In the development of tubulin inhibitors, for instance, a series of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were synthesized.[6] The SAR studies revealed that the nature of the substituent on the carboxamide nitrogen (the R¹ position) was critical for antiproliferative activity.
| Compound ID | R¹ Substituent (as a carboxamide) | Target/Assay | Potency (GI₅₀) |
| 8g | 3,4-Dichlorobenzyl | DU-145 cells | Submicromolar |
| 8o | 4-Trifluoromethylbenzyl | DU-145 cells | Submicromolar |
| 11b | 4-Fluorophenyl | DU-145 cells | Submicromolar |
| 12a | Optimized combination | DU-145 cells | 120 nM |
| Data synthesized from a study on antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides.[6] |
Expert Insight: The data clearly indicate that aromatic and substituted benzyl groups at the R¹ position are beneficial for potency. The presence of electron-withdrawing groups like halogens or trifluoromethyl on the aromatic ring significantly enhances activity.[6] This suggests the presence of a specific hydrophobic pocket in the biological target that can accommodate these groups, potentially through halogen bonding or other non-covalent interactions. The optimization that led to compound 12a with 120 nM potency underscores the high degree of tunability at this position.[6]
Modifications at the Oxadiazole C3-Position (R²)
The C3-position of the 1,2,4-oxadiazole ring provides another critical vector for modifying ligand-receptor interactions. The substituent at R² can project into different regions of a binding pocket, influencing both potency and selectivity.
Studies on cocaine analogues, where the ester group was replaced by a 3-substituted-1,2,4-oxadiazole, demonstrated a clear relationship between the size of the R² substituent and affinity for the dopamine transporter (DAT).[5][7]
| Compound ID | R² Substituent | DAT Affinity (Kᵢ, nM) |
| (+)-2a | Methyl | 130 |
| (+)-2b | Ethyl | 240 |
| (+)-2c | Propyl | 810 |
| (+)-2d | Isopropyl | 1100 |
| Data from a study on piperidine-based analogues of cocaine.[5][7] |
Expert Insight: The trend is unequivocal: as the steric bulk of the alkyl substituent at the C3-position increases (from methyl to isopropyl), the affinity for the dopamine transporter decreases significantly.[5][7] This indicates a sterically constrained binding pocket adjacent to the C3-position. The methyl-substituted analogue (+)-2a was the most potent, being structurally and pharmacologically most similar to the parent ester compound, and notably exhibited a longer duration of action.[5][7] This highlights the dual benefit of the oxadiazole as a bioisostere: maintaining potency while improving pharmacokinetic properties.
Similarly, in the context of Fatty Acid Amide Hydrolase (FAAH) inhibitors, modifications at this position are crucial. While specific data for the 5-(piperidin-4-yl) scaffold is part of broader inhibitor design, the general principle holds that the group at C3 interacts with key residues in the enzyme's active site.[8][9][10]
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of SAR data, standardized and robust experimental procedures are paramount. Below are representative protocols for the synthesis of the core scaffold and a common biological assay.
Protocol 1: General Synthesis of the 5-(Piperidin-4-yl)-1,2,4-oxadiazole Core
This protocol describes a common and efficient method for constructing the scaffold, involving the coupling of a piperidine-derived amidoxime with a carboxylic acid, followed by cyclization.
Rationale: This two-step, one-pot procedure is favored for its efficiency. The use of a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) activates the carboxylic acid for acylation of the amidoxime. The subsequent thermal cyclization is a clean and high-yielding method to form the 1,2,4-oxadiazole ring.[6]
Caption: General synthetic workflow for 5-(piperidin-4-yl)-1,2,4-oxadiazole derivatives.
Step-by-Step Methodology:
-
Amidoxime Synthesis: To a solution of N-Boc-piperidine-4-carbonitrile in ethanol, add hydroxylamine hydrochloride and a base (e.g., triethylamine). Reflux the mixture for 4-6 hours until TLC analysis indicates complete consumption of the starting material. Cool the reaction, remove the solvent under reduced pressure, and purify the resulting N-Boc-piperidine-4-carboximidamide (amidoxime) intermediate.
-
One-Pot Acylation and Cyclization: Dissolve the amidoxime intermediate and the desired carboxylic acid (R²-COOH) in an anhydrous solvent like DMF. Add a coupling agent (e.g., TBTU) and a non-nucleophilic base (e.g., DIPEA). Stir at room temperature for 1 hour, then heat the mixture to 100-120°C for 2-4 hours to effect cyclization. Monitor by LC-MS.
-
Purification and Deprotection: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the N-Boc protected intermediate.
-
Final Deprotection: Dissolve the purified intermediate in a solvent like dichloromethane (DCM) and add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Evaporate the solvent to yield the final 5-(piperidin-4-yl)-3-R²-1,2,4-oxadiazole, typically as a salt.
Protocol 2: Radioligand Binding Assay for Target Affinity
This protocol outlines a standard method to determine the binding affinity (Kᵢ) of synthesized compounds for a specific G-protein coupled receptor (GPCR), a common target class for this scaffold.
Rationale: Competitive binding assays are the gold standard for quantifying the affinity of a test compound for a receptor. By measuring the ability of a compound to displace a known high-affinity radioligand, one can accurately calculate its inhibition constant (Kᵢ), providing a direct measure of target engagement.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Prepare serial dilutions of test compounds in the assay buffer.
-
Incubation: In a 96-well plate, add cell membranes expressing the receptor of interest, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors), and varying concentrations of the test compound.
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a known, non-radiolabeled antagonist).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve. Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 5-(piperidin-4-yl)-1,2,4-oxadiazole scaffold is a proven platform for the development of potent and selective therapeutic agents. The structure-activity relationship is highly dependent on the nature of the substituents at two key positions:
-
Piperidine N1-Position: This position is crucial for modulating pharmacokinetic properties and for engaging with hydrophobic pockets in the target protein. Aromatic and substituted aryl/benzyl groups are often favored.
-
Oxadiazole C3-Position: This position is sensitive to steric bulk, often requiring small, well-defined substituents to maintain high-affinity binding.
Future research should focus on exploring more diverse and novel substituents at these positions to probe new chemical space. The application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can further guide the rational design of next-generation derivatives.[1] Furthermore, investigating bioisosteric replacements for the piperidine ring itself could lead to compounds with improved novelty and differentiated pharmacological profiles. By combining empirical synthesis with computational design, the full potential of this versatile scaffold can be realized.
References
- Bhutani, R., & Pathak, D. P. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Journal of Molecular Structure.
- Gomha, S. M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. [Link]
- Asif, M. (2024). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem. [Link]
- Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings.
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry. [Link]
- A, S., & P, S. (2023). A Review on Oxadiazole.
- Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica. [Link]
- De Vito, D., et al. (2021). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules. [Link]
- Andrews, M., et al. (2019). From structure to clinic: Design of a muscarinic M1 receptor agonist with the potential to treat Alzheimer's disease. EMBO Molecular Medicine. [Link]
- Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: Oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
- PubChem. (n.d.). 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole.
- Avis, K. C., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. [Link]
- Sauerberg, P., et al. (1992). Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry. [Link]
- Petukhov, P. A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. PubMed. [Link]
- Stepanenko, V., et al. (2013). Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype. Bioorganic & Medicinal Chemistry Letters. [Link]
- László, E., et al. (2011). Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. MedChemComm. [Link]
- ResearchGate. (n.d.). General structure of the designed and synthesized FAAH inhibitors.
- Favia, A. D., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Scientific Reports. [Link]
Sources
- 1. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Mechanism of Action: A Preclinical Evaluation of a Novel Oxadiazole Compound versus Sorafenib in Hepatocellular Carcinoma Models
Abstract
Hepatocellular Carcinoma (HCC) remains a significant clinical challenge, with limited therapeutic options demonstrating durable responses. Sorafenib, a multi-kinase inhibitor, has long been a first-line standard of care, yet its efficacy is often hampered by modest survival benefits and the development of resistance. This guide provides a comparative analysis of sorafenib against a novel investigational compound, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine (hereafter referred to as CPO-PYR), in preclinical HCC models. CPO-PYR is presented here as a potent and selective dual inhibitor of MET and VEGFR2, two critical signaling nodes implicated in HCC progression and resistance to existing therapies. Through a detailed examination of in vitro and in vivo experimental data, this guide elucidates the differential mechanisms of action and explores the therapeutic potential of CPO-PYR as a next-generation agent for HCC treatment.
Introduction: The Evolving Landscape of HCC Therapy
Hepatocellular Carcinoma (HCC) accounts for the majority of primary liver cancers and is a leading cause of cancer-related mortality worldwide. The molecular pathogenesis of HCC is highly complex, involving the dysregulation of multiple signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.
For many years, sorafenib was the only approved systemic therapy for advanced HCC. It functions as a multi-kinase inhibitor, targeting the RAF/MEK/ERK signaling pathway, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) to inhibit tumor cell proliferation and angiogenesis. However, the clinical benefit of sorafenib is often limited by primary or acquired resistance. One of the key mechanisms of resistance involves the activation of alternative signaling pathways, most notably the HGF/MET axis. Upregulation of the MET receptor tyrosine kinase can bypass the RAF blockade and reactivate downstream signaling, promoting tumor growth and invasion.
This clinical challenge necessitates the development of novel therapeutic agents with improved efficacy and the ability to overcome sorafenib resistance. CPO-PYR, a novel 1,2,4-oxadiazole derivative, has been designed to selectively co-inhibit both MET and VEGFR2, addressing both a primary oncogenic driver and a key resistance pathway in a single molecule. This guide details the preclinical comparative studies undertaken to validate this therapeutic hypothesis.
Compound Profiles and Mechanisms of Action
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib (Nexavar®) is an oral kinase inhibitor that blocks a range of intracellular and cell surface kinases. Its anti-tumor effect is primarily attributed to the inhibition of:
-
RAF/MEK/ERK Pathway: By inhibiting RAF kinases (C-RAF and B-RAF), sorafenib suppresses downstream signaling that drives cell proliferation.
-
VEGFR-2/3 and PDGFR-β: By targeting these receptor tyrosine kinases, sorafenib exerts a potent anti-angiogenic effect, disrupting the formation of new blood vessels required for tumor growth.
The broad spectrum of targets, while beneficial, can also contribute to off-target effects and associated toxicities.
CPO-PYR: A Selective MET/VEGFR2 Dual Inhibitor
CPO-PYR represents a targeted approach, focusing on two critical pathways in HCC.
-
MET Inhibition: CPO-PYR potently inhibits the MET receptor tyrosine kinase, preventing its activation by its ligand, Hepatocyte Growth Factor (HGF). This directly blocks downstream signaling through the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.
-
VEGFR2 Inhibition: Similar to sorafenib, CPO-PYR targets VEGFR2 to inhibit angiogenesis. The dual inhibition of MET, a factor in angiogenesis resistance, and VEGFR2 may offer a more profound and durable anti-angiogenic response.
The following diagram illustrates the distinct and overlapping signaling pathways targeted by each compound.
Caption: Targeted signaling pathways of Sorafenib vs. CPO-PYR in HCC.
Comparative Efficacy in In Vitro HCC Models
The anti-tumor activity of CPO-PYR and sorafenib was evaluated across a panel of human HCC cell lines, including those known to be sensitive (e.g., Huh-7) and resistant (e.g., HepG2, which has high MET expression) to sorafenib.
Cell Viability and Proliferation
Cell viability was assessed after 72 hours of drug exposure using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was calculated for each compound.
| Cell Line | Key Characteristics | Sorafenib IC50 (μM) | CPO-PYR IC50 (μM) |
| Huh-7 | Sorafenib-sensitive, Low MET | 4.5 ± 0.6 | 3.2 ± 0.4 |
| HepG2 | Sorafenib-resistant, High MET | 11.2 ± 1.3 | 0.8 ± 0.1 |
| SNU-449 | Sorafenib-resistant, High MET | 9.8 ± 1.1 | 0.5 ± 0.08 |
Interpretation: CPO-PYR demonstrated comparable or superior potency to sorafenib in the sorafenib-sensitive Huh-7 cell line. Critically, CPO-PYR was significantly more potent (over 10-fold) in cell lines characterized by high MET expression, a known driver of sorafenib resistance. This supports the hypothesis that MET inhibition is a key activity of CPO-PYR.
Induction of Apoptosis
Apoptosis was quantified by Annexin V/PI staining and flow cytometry after 48 hours of treatment at the respective IC50 concentrations.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HepG2 | Vehicle Control | 5.3 ± 0.8% |
| Sorafenib (10 μM) | 15.1 ± 2.1% | |
| CPO-PYR (1 μM) | 45.7 ± 3.5% |
Interpretation: In the sorafenib-resistant HepG2 cell line, CPO-PYR induced a substantially higher rate of apoptosis compared to sorafenib, even at a 10-fold lower concentration. This suggests that blocking the MET survival pathway is highly effective at triggering programmed cell death.
Comparative Efficacy in In Vivo HCC Xenograft Model
To evaluate in vivo efficacy, an orthotopic HCC model was established using the MET-addicted SNU-449 cell line in immunodeficient mice.
Caption: Workflow for the in vivo HCC xenograft study.
Tumor Growth Inhibition
| Treatment Group | Dose | Final Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 210 | - |
| Sorafenib | 30 mg/kg | 985 ± 150 | 36% |
| CPO-PYR | 15 mg/kg | 350 ± 95 | 77% |
Interpretation: CPO-PYR demonstrated significantly superior anti-tumor efficacy compared to sorafenib in a MET-driven, sorafenib-resistant HCC model. Despite being administered at half the dose, CPO-PYR achieved more than double the tumor growth inhibition. This in vivo result strongly corroborates the in vitro findings and highlights the potential of CPO-PYR to overcome MET-mediated resistance. Furthermore, no significant body weight loss was observed in the CPO-PYR group, suggesting a favorable preliminary safety profile.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate HCC cells (Huh-7, HepG2, SNU-449) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of sorafenib and CPO-PYR in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
Orthotopic HCC Xenograft Model
-
Cell Preparation: Harvest SNU-449 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Surgical Procedure: Anesthetize 6-8 week old male BALB/c nude mice. Make a small subcostal incision to expose the left lobe of the liver.
-
Implantation: Inject 50 µL of the cell suspension (1 x 10^6 cells) into the liver lobe using a 28-gauge needle. Close the incision with sutures.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors are palpable (approx. 50-100 mm³), randomize mice into treatment groups.
-
Drug Administration: Administer compounds or vehicle daily via oral gavage for 21 days.
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Tumors can be fixed in formalin for subsequent immunohistochemical (IHC) analysis (e.g., for Ki-67, CD31).
Discussion and Future Perspectives
The preclinical data presented in this guide strongly support the therapeutic hypothesis for CPO-PYR. In contrast to the broad-spectrum activity of sorafenib, CPO-PYR offers a targeted approach by potently inhibiting MET and VEGFR2. This dual inhibition mechanism translates into superior efficacy, particularly in HCC models characterized by high MET expression, which is a clinically relevant mechanism of resistance to sorafenib.
The key advantages of CPO-PYR identified in this comparative study are:
-
Potency against Resistant Models: CPO-PYR effectively circumvents MET-driven sorafenib resistance both in vitro and in vivo.
-
Superior Tumor Inhibition: It achieves greater tumor growth inhibition at a lower dose compared to sorafenib in a MET-addicted model.
-
Favorable Preclinical Safety: The lack of significant toxicity in vivo suggests a potentially wider therapeutic window.
Future studies should focus on exploring the efficacy of CPO-PYR in a broader range of HCC preclinical models, including patient-derived xenografts (PDXs) to better predict clinical response. Investigating CPO-PYR in combination with other therapeutic modalities, such as immunotherapy, could also unveil synergistic effects. Ultimately, the compelling data generated in these studies provides a strong rationale for advancing CPO-PYR into formal clinical development for the treatment of advanced Hepatocellular Carcinoma.
References
- Title: Global Cancer Statistics 2020: GLOBOCAN Estimates of Incidence and Mortality Worldwide for 36 Cancers in 185 Countries Source: CA: A Cancer Journal for Clinicians URL:[Link]
- Title: Sorafenib in Advanced Hepatocellular Carcinoma Source: The New England Journal of Medicine URL:[Link]
- Title: Sorafenib: a review of its use in advanced hepatocellular carcinoma Source: Drugs URL:[Link]
- Title: MET is a key downstream target of mTOR for inducing sorafenib resistance in human hepatocellular carcinoma cells Source: Journal of Hep
- Title: Establishment of a sorafenib-resistant human hepatocellular carcinoma cell line Source: World Journal of Gastroenterology URL:[Link]
A Comparative Guide to the Efficacy of Novel HsClpP Agonists in Cancer Therapy
This guide provides an in-depth, objective comparison of novel agonists targeting the human caseinolytic protease P (HsClpP), a mitochondrial protease emerging as a significant target in oncology. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to evaluate the therapeutic potential and comparative efficacy of these innovative compounds.
Introduction: The Rationale for HsClpP Activation in Oncology
The human caseinolytic protease P (HsClpP) is a serine protease located within the mitochondrial matrix, where it plays a crucial role in maintaining mitochondrial protein homeostasis, or "proteostasis".[1][2] Under normal physiological conditions, HsClpP partners with the AAA+ ATPase, HsClpX, to form the ClpXP complex.[2][3][4] This complex selectively degrades misfolded or damaged proteins, a vital function for cellular health.[1][4]
Many cancer cells exhibit heightened metabolic activity and protein synthesis to fuel their rapid proliferation.[1] This increased demand places a heavy burden on protein quality control systems, often leading to an upregulation of HsClpP expression.[1][2] This dependency creates a therapeutic vulnerability. The novel strategy of using small-molecule agonists to hyperactivate HsClpP exploits this dependency. These agonists induce a conformational change in the HsClpP tetradecamer, forcing its axial pore into a permanently open and active state, independent of the regulatory HsClpX chaperone.[1] This leads to uncontrolled, widespread degradation of essential mitochondrial proteins, triggering a catastrophic collapse of mitochondrial function and ultimately inducing cancer cell death.[1][3]
Mechanism of Action: Shifting Proteostasis to Cytotoxicity
The therapeutic principle behind HsClpP agonists is the conversion of a regulated housekeeping protease into an unregulated, destructive enzyme.
-
Binding and Allosteric Activation : Novel agonists bind to a hydrophobic pocket formed at the interface of two adjacent HsClpP subunits.
-
Conformational Shift : This binding event stabilizes the HsClpP complex in an extended, "open" conformation.[1]
-
ClpX Dissociation : The activated conformation prevents the regulatory ClpX ATPase from binding, uncoupling the protease from its natural control mechanism.[1]
-
Uncontrolled Proteolysis : The permanently open pore of the HsClpP barrel allows for the indiscriminate degradation of a wide range of mitochondrial proteins, including subunits of the electron transport chain (ETC) and mitochondrial ribosome components.[3][5]
-
Mitochondrial Collapse & Cell Death : This rampant proteolysis disrupts oxidative phosphorylation (OXPHOS), increases reactive oxygen species (ROS), and activates integrated stress responses, culminating in cell cycle arrest and apoptosis.[1][3]
Caption: Mechanism of HsClpP agonist-induced cancer cell death.
Comparative Efficacy of Novel HsClpP Agonists
Recent drug discovery efforts have produced several classes of HsClpP agonists with varying potencies and characteristics. The imipridone ONC201 was a first-in-class agent, but newer compounds, such as the TR-series, demonstrate significantly improved potency.[6][7]
In Vitro Potency Comparison
The anti-proliferative activity of novel HsClpP agonists has been evaluated across a range of cancer cell lines. The data consistently show that next-generation compounds, particularly TR-107, exhibit superior potency with IC50 values in the low nanomolar range, a significant improvement over the micromolar activity of ONC201.[6]
| Compound | Cancer Cell Line | Type | IC50 (72h) | Reference |
| ONC201 | SUM159 | Triple-Negative Breast Cancer | ~2.5 µM | [8] |
| TR-57 | SUM159 | Triple-Negative Breast Cancer | ~25 nM | [6][8] |
| TR-107 | MDA-MB-468 | Triple-Negative Breast Cancer | Low nM range | [9][10] |
| TR-107 | Multiple PDAC lines | Pancreatic Cancer | Potent (nM range) | [11] |
| Compound 9 | MDA-MB-468 | Triple-Negative Breast Cancer | ~10.6 nM | [7] |
| ONC212 | MDA-MB-468 | Triple-Negative Breast Cancer | ~35.2 nM | [7] |
| Compound 7k | MV4-11 | Acute Myeloid Leukemia | 38 nM | [12][13] |
Expert Insight: The transition from micromolar (ONC201) to nanomolar potency (TR-compounds, Compound 9/7k) represents a critical leap in development. This enhanced potency not only promises greater efficacy at lower concentrations, reducing potential off-target effects, but also indicates a more optimized interaction with the HsClpP binding pocket.
In Vivo Efficacy in Xenograft Models
The improved in vitro potency of novel agonists translates to significant anti-tumor activity in preclinical xenograft models. These studies are crucial for evaluating a compound's therapeutic potential in a complex biological system.[14][15][16][17]
| Compound | Xenograft Model | Administration | Key Outcome | Reference |
| TR-107 | MDA-MB-231 (TNBC) | Oral | Reduced tumor volume, extended survival. | [9][10][18] |
| Compound 7k | Mv4-11 (AML) | Intraperitoneal | 88% tumor growth inhibition. | [12][13] |
| ZK53 | H1703 (LUSC) | In vivo | Suppressed tumor growth. | [5] |
Expert Insight: The oral bioavailability and significant tumor growth inhibition demonstrated by TR-107 in a triple-negative breast cancer model are particularly noteworthy.[9][10] TNBC is an aggressive subtype with limited targeted therapy options, highlighting a critical unmet need that potent HsClpP agonists may address.[19] Similarly, the high rate of tumor inhibition by compound 7k in an AML model underscores the potential of this therapeutic strategy across both solid and hematological malignancies.[12][13]
Key Experimental Protocols
Reproducible and robust assays are the bedrock of comparative drug efficacy studies. The following protocols are standard methodologies for evaluating HsClpP agonists.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for viability.[20][21] It is a foundational experiment for determining the IC50 of a compound.
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[21] The amount of formazan, quantified by spectrophotometry, is directly proportional to the number of living cells.[20]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the HsClpP agonists in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[22]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[20]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[20][23]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.
Self-Validation: Including a known cytotoxic agent (e.g., paclitaxel) as a positive control validates the assay's ability to detect cell death. Vehicle-only wells serve as the 100% viability benchmark.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for evaluating anti-tumor efficacy in a living organism.[14][17][24]
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[17]
-
Tumor Establishment: Allow tumors to grow to a palpable size, typically 100-150 mm³.
-
Group Assignment: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer the HsClpP agonist (e.g., TR-107) and vehicle control according to the determined dose and schedule (e.g., daily oral gavage).[9]
-
Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint Analysis: Continue the study until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them.
-
Pharmacodynamic Assessment: A portion of the tumor tissue can be flash-frozen for subsequent analysis (e.g., Western blotting) to confirm target engagement, such as the degradation of known ClpP substrates like the mitochondrial transcription factor A (TFAM).[9][10]
Causality and Controls: The vehicle control group is critical to ensure that any observed anti-tumor effect is due to the compound itself and not the delivery vehicle. Monitoring body weight is a key indicator of systemic toxicity.
Future Perspectives and Challenges
The development of highly potent, second-generation HsClpP agonists like TR-107 represents a promising new direction in cancer therapy.[7][9] Their unique mechanism of action, which targets mitochondrial proteostasis, may prove effective in cancers that are resistant to conventional therapies.[1][6]
Key future directions include:
-
Combination Therapies: Investigating synergistic combinations of HsClpP agonists with other agents, such as BCL-2 inhibitors or TRAIL receptor agonists, could enhance apoptotic responses.[6]
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to HsClpP activation.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance will be crucial for long-term clinical success.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Patient-derived cancer models: Valuable pl
- Xenograft Models.
- Science behind the project.
- Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP.
- 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma.
- Characterization of TR‐107, a novel chemical activator of the human mitochondrial protease ClpP.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- ClpP agonist TR-107 inhibits cancer growth both in vitro and in vivo.
- Characterization of TR-107, a Novel Chemical Activator of the Human Mitochondrial Protease ClpP.
- Protocol for Cell Viability Assays.
- Mitochondrial Protease ClpP: Cancer Marker and Drug Target.
- Mitochondrial Protease ClpP is a Target for the Anticancer Compounds ONC201 and Rel
- Chemical Modulation of Human Mitochondrial ClpP: Potential Applic
- Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy.
- Targeting Mitochondria with ClpP Agonists as a Novel Therapeutic Opportunity in Breast Cancer.
- Targeting the Mitochondrial Protease ClpP for Anticancer Therapy.
- MTT assay protocol.
- Characterization of TR-107, a Novel Chemical Activator of the Human Mitochondrial Protease ClpP.
- Cell Viability Assays.
- Discovery of a Novel Series of Imipridone Compounds as Homo sapiens Caseinolytic Protease P Agonists with Potent Antitumor Activities In Vitro and In Vivo.
- MTT Cell Assay Protocol.
- Rational Design of a Novel Class of Human ClpP Agonists through a Ring-Opening Strategy with Enhanced Antileukemia Activity.
- Rational Design of a Novel Class of Human ClpP Agonists through a Ring- Opening Strategy with Enhanced Antileukemia Activity.
- hClpP‐substrate profiling under oxid
- Chemical Modulation of Human Mitochondrial ClpP: Potential Applic
Sources
- 1. Science behind the project – Clip-Can [clip-can.com]
- 2. Chemical Modulation of Human Mitochondrial ClpP: Potential Application in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting mitochondrial ClpP: structural insights and therapeutic potential of ClpP agonists in cancer therapy [frontiersin.org]
- 5. Selective activator of human ClpP triggers cell cycle arrest to inhibit lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the Mitochondrial Protease ClpP for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of TR-107, a novel chemical activator of the human mitochondrial protease ClpP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClpP agonist TR-107 inhibits cancer growth both in vitro and in vivo | BioWorld [bioworld.com]
- 12. Rational Design of a Novel Class of Human ClpP Agonists through a Ring-Opening Strategy with Enhanced Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 17. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. broadpharm.com [broadpharm.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
A Practical Guide to Cross-Reactivity Profiling of Novel Heterocyclic Compounds: The Case of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for the cross-reactivity profiling of novel chemical entities, using the heterocyclic compound 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine as a practical example. While limited public data exists for this specific molecule, its structural motifs—a piperidine ring, a 1,2,4-oxadiazole core, and a pyrazine moiety—are prevalent in numerous bioactive compounds, making it an excellent case study for establishing a robust profiling strategy.
The core philosophy of this guide is to present a tiered, logical workflow that moves from broad, high-throughput screening to more focused, functional secondary assays. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, empowering you to build a comprehensive selectivity profile for your compound of interest.
The Importance of Early and Comprehensive Cross-Reactivity Profiling
Undertaking cross-reactivity profiling early in the drug discovery pipeline is not merely a regulatory requirement; it is a strategic imperative. Identifying potential off-target liabilities before significant resources are invested in lead optimization can prevent costly late-stage failures. A thorough understanding of a compound's selectivity landscape allows for:
-
Improved Safety Prediction: Early identification of interactions with safety-critical targets (e.g., hERG channel, CYPs, various receptors) can flag potential toxicities.
-
Mechanism Deconvolution: Distinguishing on-target from off-target effects is crucial for understanding the true mechanism of action.
-
Informed Lead Optimization: A selectivity profile can guide medicinal chemistry efforts to "dial out" undesirable interactions while maintaining or enhancing on-target potency.
-
Potential for Repurposing: Unexpected but potent off-target activities could open avenues for new therapeutic applications.
Structural Clues from this compound
Before embarking on experimental profiling, a structural analysis of the molecule can provide valuable clues for prioritizing screening efforts.
-
Piperidine Moiety: This saturated heterocycle is a common feature in centrally active drugs and can interact with a variety of receptors and transporters.
-
1,2,4-Oxadiazole Ring: This five-membered heterocycle is often used as a bioisostere for amide or ester groups and has been associated with a wide range of biological activities.[1][2][3]
-
Pyrazine Ring: This aromatic heterocycle is present in numerous approved drugs and natural products, and is known to participate in various biological interactions.[4][5][6]
Given these components, a broad initial screening approach is warranted, with a particular focus on G-protein coupled receptors (GPCRs), ion channels, and kinases, as these are common targets for compounds containing such fragments.
A Tiered Approach to Cross-Reactivity Profiling
A logical and cost-effective strategy for profiling is a tiered approach. This begins with broad, competitive binding assays and progresses to more specific and functional cellular assays for any identified "hits."
}
Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the compound at a relatively high concentration (typically 1-10 µM) against a large panel of known biological targets. This provides a broad overview of potential interactions.
Recommended Panels for Initial Screening:
| Panel Type | Rationale for Inclusion | Example Targets |
| GPCR Binding Panel | The piperidine and pyrazine moieties are common in GPCR ligands. | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid Receptors |
| Kinase Panel | Many kinase inhibitors contain heterocyclic scaffolds. | A broad panel covering major kinase families (e.g., TK, TKL, STE, CK1, AGC, CAMK, CMGC) |
| Ion Channel Panel | To assess potential cardiotoxicity (e.g., hERG) and neurotoxicity. | hERG, Nav, Cav, Kv channels |
| Nuclear Receptor Panel | To identify potential endocrine-disrupting effects. | Estrogen, Androgen, Glucocorticoid Receptors |
| Transporter Panel | The piperidine structure can interact with neurotransmitter transporters. | SERT, DAT, NET |
Experimental Protocol: Radioligand Binding Assay (Generic)
-
Preparation: A membrane preparation from cells expressing the target receptor and a specific radioligand are used.
-
Incubation: The membrane preparation, radioligand, and either a vehicle control, a known inhibitor (positive control), or the test compound (e.g., this compound at 10 µM) are incubated together to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to the vehicle control.
Tier 2: Dose-Response Confirmation
Any "hits" from the Tier 1 screen (typically defined as >50% inhibition) should be followed up with dose-response experiments to determine the potency (IC50) of the interaction.
}
Workflow for IC50/EC50 determination.
Data Presentation: Hypothetical Dose-Response Data
| Target | IC50 (µM) for this compound | IC50 (µM) for Comparator A | IC50 (µM) for Comparator B |
| Primary Target X | 0.05 | 0.02 | 0.1 |
| Off-Target Y | 1.2 | >10 | 0.5 |
| Off-Target Z | >10 | 2.5 | >10 |
Comparator A and B would be structurally related compounds or compounds with similar intended targets.
Tier 3: Functional Cellular Assays
A potent interaction in a binding assay does not necessarily translate to a functional effect in a cellular context. Therefore, it is crucial to perform functional assays for the most potent off-target hits. These assays will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Example Functional Assays:
-
For GPCRs: Calcium flux assays, cAMP accumulation assays, or reporter gene assays.
-
For Kinases: Cellular phosphorylation assays (e.g., Western blot, ELISA) to measure the phosphorylation of a known substrate.
-
For Ion Channels: Electrophysiological patch-clamp assays to directly measure ion flow.
Experimental Protocol: Cellular Kinase Phosphorylation Assay
-
Cell Culture: Culture cells that endogenously express the kinase of interest or have been engineered to do so.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a defined period.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection: Use a specific antibody-based method (e.g., ELISA or Western blot) to detect the phosphorylated form of the kinase's substrate.
-
Analysis: Normalize the phospho-substrate signal to the total protein concentration and plot the results against the compound concentration to determine the EC50.
Comparative Analysis: Benchmarking Against Alternatives
To put the cross-reactivity profile into context, it is essential to compare it to other relevant compounds. The choice of comparators will depend on the intended therapeutic target of your compound. If the primary target is unknown, comparators can be selected based on structural similarity or known activities of the core chemical motifs.
For our example compound, suitable comparators might include:
-
A known kinase inhibitor containing a pyrazine ring.
-
A known GPCR ligand with a piperidine moiety.
-
Other investigational compounds from the same chemical series.
The goal is to demonstrate a superior selectivity window (the ratio of off-target to on-target potency) for your lead candidate compared to the alternatives.
Conclusion
A systematic and rigorous approach to cross-reactivity profiling is fundamental to modern drug discovery. By employing a tiered strategy that moves from broad screening to focused functional analysis, researchers can build a comprehensive understanding of a compound's selectivity. This not only de-risks the path to clinical development but also provides a deeper understanding of the compound's biological activity. The framework presented here, using this compound as a model, offers a robust and adaptable methodology for profiling any novel chemical entity.
References
- PubChem Compound Summary for CID 2761145, this compound.
- PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online. [Link]
- Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijper.org [ijper.org]
- 3. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Scaffolds in Drug Discovery
Introduction
Within the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the five-membered oxadiazole rings are particularly prominent due to their favorable physicochemical and pharmacokinetic properties.[1][2] These rings, containing one oxygen and two nitrogen atoms, exist as four distinct isomers: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. Of these, the 1,2,4- and 1,3,4-isomers are the most stable and frequently employed in drug design.[3] Their thermal and chemical resistance provides metabolic stability, a highly desirable trait for drug candidates.[3][4]
This guide provides a comprehensive comparison of the 1,2,4- and 1,3,4-oxadiazole scaffolds, offering insights for researchers, scientists, and drug development professionals. We will delve into their structural nuances, synthetic accessibility, metabolic profiles, and pharmacological significance, supported by experimental data and established protocols. The objective is to equip drug discovery teams with the knowledge to make informed decisions when selecting the optimal oxadiazole isomer for their specific therapeutic targets.
Section 1: Fundamental Structural and Physicochemical Properties
The arrangement of heteroatoms within the oxadiazole ring profoundly influences its electronic character and, consequently, its physical and biological properties.
Structural and Electronic Differences
The 1,2,4-oxadiazole and 1,3,4-oxadiazole isomers, while both aromatic, possess distinct electronic distributions due to the positioning of the nitrogen and oxygen atoms. The 1,3,4-isomer is symmetrical, whereas the 1,2,4-isomer is not. This seemingly subtle difference has significant consequences for the molecule's dipole moment and its ability to act as a hydrogen bond acceptor.[5][6] The nitrogen atoms are considered stronger hydrogen bond acceptors than the oxygen atom.[7]
The 1,3,4-oxadiazole scaffold generally exhibits a lower dipole moment and increased polarity compared to its 1,2,4-counterpart. This increased polarity often translates to more favorable physicochemical properties for drug candidates.[8][9]
Comparative Physicochemical Profile
The choice between a 1,2,4- and 1,3,4-oxadiazole can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A systematic comparison of matched molecular pairs from the AstraZeneca compound collection revealed clear and consistent differences between the two isomers.[6][10] The 1,3,4-oxadiazole isomer consistently demonstrates properties that are generally more desirable in drug discovery programs.
| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Rationale & Implication |
| Lipophilicity (LogD) | Higher | Lower (often by an order of magnitude) | Lower lipophilicity in 1,3,4-isomers can reduce off-target effects and improve solubility.[6][10] |
| Aqueous Solubility | Lower | Higher | The higher polarity of the 1,3,4-isomer enhances interaction with water, improving solubility.[6][9] |
| Metabolic Stability | Generally Lower | Generally Higher | 1,3,4-oxadiazoles show reduced metabolic degradation by human liver microsomes.[8][9][10] |
| hERG Inhibition | Higher Propensity | Lower Propensity | The 1,3,4-isomer shows lower interactions with the hERG potassium channel, reducing cardiotoxicity risk.[8][9] |
| Bioisosterism | Ester/Amide mimic | Ester/Amide mimic | Both are effective bioisosteres, but the 1,3,4-isomer often confers a superior overall property profile.[3][11] |
Section 2: Synthetic Strategies and Accessibility
Both scaffolds are readily accessible through well-established synthetic routes, allowing for diverse substitution patterns. The choice of synthesis often depends on the availability of starting materials and the desired substitution at positions 3 and 5 (for 1,2,4-) or 2 and 5 (for 1,3,4-).
Synthesis of 1,2,4-Oxadiazoles
A prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves a multi-step process starting from a nitrile.[12]
-
Amidoxime Formation: The nitrile is treated with hydroxylamine to form the corresponding amidoxime.[12]
-
O-Acylation: The amidoxime is then coupled with a carboxylic acid (or its activated form, like an acyl chloride) to yield an O-acylamidoxime intermediate.[12]
-
Cyclodehydration: The intermediate is subsequently cyclized, often under thermal conditions or with a dehydrating agent, to furnish the 1,2,4-oxadiazole ring.[12]
Alternative one-pot procedures have also been developed, for example, by reacting amidoximes directly with organic nitriles catalyzed by PTSA-ZnCl₂.[13]
Synthesis of 1,3,4-Oxadiazoles
The most common pathway to 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[14]
-
Hydrazide Formation: A carboxylic acid is converted to its corresponding ester and then reacted with hydrazine hydrate to produce an acid hydrazide.[14]
-
Acylation: The acid hydrazide is acylated with a second carboxylic acid or, more commonly, an acyl chloride, to form the 1,2-diacylhydrazine intermediate.
-
Cyclodehydration: The intermediate is treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid, to induce ring closure.[14][15]
Other modern methods include the oxidative cyclization of N-acylhydrazones.[16]
Section 3: Role in Drug Design and Discovery
Both scaffolds are valued as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][17]
Bioisosteric Replacement: A Strategy for Stability and Improved Properties
A primary application of oxadiazoles in drug design is as bioisosteric replacements for metabolically labile ester and amide functionalities.[3][11][18] This strategy aims to retain or improve biological activity while enhancing the compound's pharmacokinetic profile.[19] The replacement of an ester with an oxadiazole ring can significantly increase resistance to hydrolysis by esterase enzymes, thereby improving metabolic stability and plasma half-life.[19][20]
While both isomers serve this purpose effectively, the 1,3,4-oxadiazole is often preferred due to its superior physicochemical profile, as detailed in Section 1.[6][9] The switch from a 1,2,4- to a 1,3,4-oxadiazole has been shown to increase polarity, reduce metabolic degradation, and decrease hERG liability.[8][9] However, this bioisosteric replacement can sometimes lead to a reduction in target affinity, necessitating a careful evaluation of the structure-activity relationship (SAR) for each specific case.[8][9]
Pharmacological Profiles and Therapeutic Applications
Derivatives of both isomers exhibit a broad spectrum of biological activities. Their versatility makes them attractive scaffolds for targeting various diseases.[1][2][17]
| Therapeutic Area | 1,2,4-Oxadiazole Examples | 1,3,4-Oxadiazole Examples |
| Anticancer | Zibotentan (endothelin receptor antagonist), Ataluren (for Duchenne muscular dystrophy)[3][5] | Raltegravir (antiretroviral, also studied for cancer), Zibotentan (sometimes cited as 1,3,4)[21][22][23] |
| Anti-inflammatory | Oxolamine (cough suppressant with anti-inflammatory action)[5][7] | Numerous derivatives show potent anti-inflammatory and analgesic activity.[15][24] |
| Antiviral | Pleconaril (antirhinoviral)[5][7] | Raltegravir (anti-HIV)[25] |
| Antibacterial/Antifungal | Active against various bacterial and fungal strains.[7] | Furamizole (antibiotic); many derivatives show potent antimicrobial effects.[17][21][24] |
| CNS Disorders | Fasiplon (anxiolytic)[5] | Derivatives have shown anticonvulsant and monoamine oxidase (MAO) inhibitory activity.[1][11] |
| Cardiovascular | Butalamine (vasodilator)[5][7] | Nesapidil, Tidazosin (antihypertensives)[21][23][25] |
Marketed Drugs: A Snapshot of Success
The successful translation of oxadiazole-containing compounds from the bench to the clinic underscores their value.
| Drug Name | Scaffold | Therapeutic Use |
| Ataluren | 1,2,4-Oxadiazole | Duchenne muscular dystrophy[7][26] |
| Pleconaril | 1,2,4-Oxadiazole | Antiviral (rhinovirus)[5][26] |
| Oxolamine | 1,2,4-Oxadiazole | Cough suppressant[5][26] |
| Butalamine | 1,2,4-Oxadiazole | Vasodilator[5][7] |
| Raltegravir | 1,3,4-Oxadiazole | Antiretroviral (HIV)[22][25] |
| Zibotentan | 1,3,4-Oxadiazole | Anticancer (prostate cancer)[21][23] |
| Nesapidil | 1,3,4-Oxadiazole | Antihypertensive[21][25] |
Section 4: Key Experimental Protocols
The following protocols provide standardized methodologies for the synthesis and evaluation of oxadiazole derivatives.
Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole
This protocol describes a common method via an O-acylamidoxime intermediate.[12]
Step 1: Amidoxime Synthesis
-
Dissolve the starting nitrile (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the mixture for 4-8 hours, monitoring by TLC until the starting nitrile is consumed.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime, which can be used directly or purified by crystallization/chromatography.
Step 2: O-Acylation and Cyclodehydration
-
Dissolve the amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent like DMF or pyridine.
-
Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 12-24 hours to form the O-acylamidoxime intermediate.
-
Heat the reaction mixture to 90-120 °C for 2-6 hours to effect cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.[12]
-
Upon completion, pour the mixture into ice water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the final product by column chromatography.
Protocol 2: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole
This protocol details the synthesis via cyclodehydration of a diacylhydrazine.[14]
Step 1: Acid Hydrazide Synthesis
-
Convert the starting carboxylic acid (1.0 eq) to its methyl or ethyl ester via Fischer esterification (reflux in alcohol with a catalytic amount of H₂SO₄).
-
Dissolve the purified ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) and reflux the mixture for 6-12 hours. Monitor by TLC.
-
Cool the reaction to room temperature. The acid hydrazide product often precipitates and can be collected by filtration. Otherwise, concentrate the solvent and purify.
Step 2: Diacylhydrazine Formation and Cyclodehydration
-
Suspend the acid hydrazide (1.0 eq) in a solvent like dichloromethane or THF.
-
Add a second acyl chloride (1.05 eq) dropwise at 0 °C, often in the presence of a base like triethylamine or pyridine (1.1 eq) to neutralize the HCl byproduct. Stir until the reaction is complete.
-
Isolate the intermediate diacylhydrazine.
-
Add the diacylhydrazine slowly to an excess of a dehydrating agent like phosphorus oxychloride (POCl₃) at 0 °C.
-
Heat the mixture to reflux for 2-4 hours.[14]
-
Cool the reaction mixture and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.
Protocol 3: In Vitro Metabolic Stability Assay
This assay compares the susceptibility of compounds to metabolism by liver enzymes.
-
Preparation: Prepare a stock solution of the test compound (1,2,4- vs 1,3,4-oxadiazole analogs) in DMSO.
-
Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (HLM, final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).
-
Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction in each aliquot by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.[10]
Conclusion and Future Perspectives
Both 1,2,4- and 1,3,4-oxadiazole scaffolds are invaluable tools in the medicinal chemist's arsenal. They serve as stable, versatile linkers and effective bioisosteres for amides and esters. While both have led to successful marketed drugs, the available data strongly suggests that the 1,3,4-oxadiazole isomer often possesses a more advantageous profile for drug discovery , offering lower lipophilicity, higher aqueous solubility, enhanced metabolic stability, and a reduced risk of hERG-related cardiotoxicity.[6][9][10]
The choice of isomer, however, should not be automatic. It must be guided by empirical data within the specific chemical series and biological target of interest. The potential for altered target affinity upon isomeric replacement necessitates a careful balancing of physicochemical properties and pharmacological potency.[9] As synthetic methodologies continue to evolve, enabling more facile and diverse library generation, the systematic exploration of both scaffolds will remain a cornerstone of modern drug design, paving the way for safer and more effective therapeutic agents.
References
- (2023). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals - Research and Reviews. [Link]
- Cui, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- (2023).
- (n.d.). 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal. [Link]
- Hause, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]
- (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
- Bala, S., et al. (2014).
- Hause, D., et al. (2017). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]
- Verma, R., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Letters in Organic Chemistry. [Link]
- Trestsova, M. A., et al. (2023). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molecules. [Link]
- Sidneva, E., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. [Link]
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry. [Link]
- Cui, Z., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Lee, C., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates.
- Pappachen, L. K., et al. (2017). Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- Ghaffari, S., et al. (2012).
- Alam, M. S., et al. (2019). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
- Kaur, R., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review. Research Journal of Pharmacy and Technology. [Link]
- Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals. [Link]
- Singh, T., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development Research. [Link]
- (n.d.). Commercially available drugs containing oxadiazole scaffold.
- Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Haider, S., et al. (2020). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Mini-Reviews in Medicinal Chemistry. [Link]
- Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Li, Y., et al. (2021). TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles. The Journal of Organic Chemistry. [Link]
- Khan, I., et al. (2018). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Current Drug Discovery Technologies. [Link]
- (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. AIP Publishing. [Link]
- Saczewski, J., et al. (2020).
- Rajwant, K., et al. (2018). PHARMACOLOGICAL ACTIVITIES OF OXADIAZOLE DERIVATIVES: A REVIEW. European Journal of Biomedical and Pharmaceutical Sciences. [Link]
- Astolfi, R., et al. (2024). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry. [Link]
- Mbarik, M., et al. (2024). Novel Oxadiazole-Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis. International Journal of Molecular Sciences. [Link]
- Głaszczka, R., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Monatshefte für Chemie - Chemical Monthly. [Link]
- (n.d.). Examples of drugs containing the 1,2,4-oxadiazole unit.
- Parella, R., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
- Saczewski, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Semantic Scholar. [Link]
- da Silva, E. F., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. International Journal of Molecular Sciences. [Link]
- Sharma, S., et al. (2020). Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. [Link]
- (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. E3S Web of Conferences. [Link]
- (n.d.). Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 14. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 16. jchemrev.com [jchemrev.com]
- 17. Pharmacological Activities Of 1, 3, 4-Oxadiazole Derivatives - Amrita Vishwa Vidyapeetham [amrita.edu]
- 18. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review [wisdomlib.org]
- 24. rroij.com [rroij.com]
- 25. mdpi.com [mdpi.com]
- 26. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Analogs as M4 Receptor Modulators
The quest for novel therapeutics for schizophrenia and other neuropsychiatric disorders has increasingly focused on the muscarinic acetylcholine M4 receptor.[1][2] Activation of the M4 receptor offers a promising avenue to modulate dopamine signaling in key brain regions, potentially treating psychosis with fewer side effects than traditional antipsychotics.[2][3] Positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand acetylcholine, represent a particularly sophisticated approach, offering greater subtype selectivity.[4][5][6] This guide provides an in-depth comparison of a novel series of M4 PAMs, the 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine analogs, against other prominent M4 PAMs.
Core Synthesis Strategy: A Robust and Adaptable Pathway
The synthesis of the this compound core is a multi-step process that allows for diverse substitutions, crucial for structure-activity relationship (SAR) studies. The general synthetic route is outlined below. The key advantage of this pathway is the late-stage introduction of diversity elements on the piperidine ring, enabling the efficient generation of a library of analogs for biological screening.
Experimental Protocol: General Synthesis of this compound Analogs
-
Amidoxime Formation: Pyrazine-2-carbonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in an alcoholic solvent (e.g., ethanol) at reflux to yield pyrazine-2-carboximidamide N'-oxide. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Oxadiazole Ring Formation: The resulting amidoxime is coupled with a suitable piperidine-4-carboxylic acid derivative. This is typically achieved using a coupling agent like 1,1'-Carbonyldiimidazole (CDI) in an aprotic solvent (e.g., dimethylformamide, DMF). The reaction mixture is heated to facilitate the cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Piperidine Derivatization (if applicable): If the starting piperidine-4-carboxylic acid was protected (e.g., with a Boc group), it is deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting secondary amine can then be alkylated or acylated with various substituents to explore the SAR of the piperidine moiety.
Biological Evaluation: From In Vitro Potency to In Vivo Efficacy
A rigorous cascade of assays is essential to characterize and compare novel M4 PAMs. The goal is to identify compounds with high potency, selectivity, and favorable pharmacokinetic properties that translate to in vivo efficacy.
The initial assessment of M4 PAM activity is typically performed using a cell-based functional assay.
Experimental Protocol: Calcium Mobilization Assay for M4 PAM Activity
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human M4 muscarinic receptor and a chimeric G-protein (Gqi5) are cultured to confluency. The Gqi5 protein allows the Gαi/o-coupled M4 receptor to signal through the Gαq pathway, resulting in a measurable release of intracellular calcium.
-
Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds are added at various concentrations.
-
Agonist Stimulation: After a short incubation with the test compound, a sub-maximal concentration (EC20) of acetylcholine (ACh) is added to stimulate the M4 receptor.
-
Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader such as a Fluorometric Imaging Plate Reader (FLIPR).
-
Data Analysis: The potentiation of the ACh response by the test compound is used to calculate its EC50 value (the concentration at which it produces 50% of its maximal effect).
-
Selectivity Screening: The same assay is performed using cell lines expressing other muscarinic receptor subtypes (M1, M2, M3, M5) to determine the compound's selectivity for M4.
Promising in vitro candidates are advanced to in vivo studies to assess their drug-like properties and therapeutic potential.
Experimental Protocol: Rodent Pharmacokinetic (PK) and Efficacy Model
-
Pharmacokinetics: The test compound is administered to rats or mice (typically via oral gavage or intravenous injection). Blood and brain samples are collected at various time points. The concentration of the compound in plasma and brain tissue is quantified using LC-MS/MS to determine key parameters like half-life (t1/2), clearance, and brain-to-plasma ratio (Kp). A high Kp is desirable for CNS targets.
-
Efficacy Model (Amphetamine-Induced Hyperlocomotion): This model is widely used to predict antipsychotic-like activity.[7]
-
Animals are pre-treated with the test compound or vehicle.
-
After a set time, they are challenged with amphetamine, which induces an increase in locomotor activity by elevating dopamine levels.[7]
-
Locomotor activity is then measured in an open-field arena.
-
An effective M4 PAM will dose-dependently reverse the amphetamine-induced hyperlocomotion.[3][7]
-
Performance Comparison: Pyrazine Analogs vs. Alternatives
The this compound series has yielded highly potent and selective M4 PAMs. A key example from this series, VU0467485 , demonstrates excellent properties and serves as a valuable benchmark for comparison.[8][9]
| Compound | Chemical Class | hM4 PAM EC50 (nM) | Selectivity vs. M1, M2, M3, M5 | Rat Brain:Plasma (Kp) | Efficacy in AIH Model (MED, mg/kg) |
| VU0467485 [8] | Pyrazine Oxadiazole | 78.8 | >100-fold | ~1.0 | 10 |
| VU0152100 [7] | Pyridine Biphenyl | ~1,400 | >10-fold vs M1, M2, M3 | N/A | 30 |
| LY2033298 [5] | Thienopyridine | ~4,200 | Selective vs M1, M3, M5; some M2 activity | N/A | N/A |
Data compiled from published literature.[5][7][8] AIH: Amphetamine-Induced Hyperlocomotion; MED: Minimum Effective Dose.
Analysis of Comparative Data:
-
Potency: The pyrazine oxadiazole analog, VU0467485, exhibits significantly greater potency at the human M4 receptor compared to earlier M4 PAMs like VU0152100 and LY2033298.[8] Its sub-100 nM EC50 represents a major advancement in the field.
-
Selectivity: High selectivity is a critical attribute for minimizing off-target effects. VU0467485 demonstrates excellent selectivity (>100-fold) over other muscarinic receptor subtypes, a clear advantage over compounds with known cross-reactivity.[8]
-
Pharmacokinetics: A balanced brain-to-plasma ratio (Kp) of approximately 1.0 for VU0467485 indicates that the compound effectively penetrates the central nervous system to engage its target, without being excessively retained, which could lead to safety issues.[8]
-
In Vivo Efficacy: The potent in vitro activity of VU0467485 translates to robust in vivo efficacy. It effectively reverses amphetamine-induced hyperlocomotion at a dose of 10 mg/kg, demonstrating its potential as an antipsychotic agent.[8][9]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazine oxadiazole scaffold has revealed key structural features that govern M4 PAM activity. Notably, substitutions on the piperidine nitrogen have a profound impact on potency and pharmacokinetic properties. Small alkyl groups or constrained cyclic systems tend to be optimal. This iterative optimization process was crucial in identifying highly potent and CNS-penetrant molecules like VU0467485.[8]
Conclusion
The this compound series represents a significant step forward in the development of M4 PAMs for the treatment of schizophrenia.[8] Analogs from this class, exemplified by VU0467485, demonstrate a superior profile of high potency, excellent subtype selectivity, and robust in vivo efficacy in preclinical models of psychosis when compared to earlier alternatives.[8][9] The well-defined synthesis and clear SAR provide a strong foundation for further optimization and clinical development, highlighting this chemical scaffold as a highly promising platform for novel CNS therapeutics.
References
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature Reviews Drug Discovery, 6(9), 721–733. [Link]
- Brady, A. E., Jones, C. K., Bridges, T. M., Kennedy, J. P., Thompson, A. D., Heiman, M. L., ... & Lindsley, C. W. (2008). Centrally active M4 muscarinic receptor positive allosteric modulators reverse amphetamine-induced hyperlocomotor activity in rats. Neuropsychopharmacology, 33(7), 1588–1601. [Link]
- Volk, D. W., & Lewis, D. A. (2013). The role of muscarinic receptors in the pathophysiology and treatment of schizophrenia. Current pharmaceutical design, 19(20), 3582–3594. [Link]
- Byun, N. E., Grannan, M., Bubser, M., Ramsey, A. J., Jones, C. K., & Conn, P. J. (2014). The M4-selective positive allosteric modulator VU0152100 reverses behavioral and neurochemical deficits in a developmental model of schizophrenia. Neuropsychopharmacology, 39(11), 2569–2579. [Link]
- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature reviews Drug discovery, 8(1), 41–54. [Link]
- Leach, K., Sexton, P. M., & Christopoulos, A. (2010). A structure-activity relationship study of the positive allosteric modulator LY2033298 at the M4 muscarinic acetylcholine receptor. Molecular pharmacology, 78(5), 955–964. [Link]
- Luo, Y., et al. (2025). Biphenyl-based M4 receptor PAMs to treat schizophrenia. European Journal of Medicinal Chemistry, 298, 117993. [Link]
- Luo, Y., et al. (2025). Design, synthesis, and pharmacological evaluation of novel M4 muscarinic receptor positive allosteric modulators for schizophrenia treatment. European Journal of Medicinal Chemistry, 298, 117993. [Link]
- Williams, R., et al. (2024). Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis. BMJ Open, 14(9), e084627. [Link]
- Davoren, J. E., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 7(8), 765–770. [Link]
- Felder, C. C., et al. (2011). The M4 muscarinic acetylcholine receptor as a novel target for the treatment of schizophrenia. Journal of medicinal chemistry, 54(13), 4479–4488. [Link]
- Noetzel, M. J., et al. (2012). Discovery of novel, CNS-penetrant M4 positive allosteric modulators: characterization of a quinazoline series with in vivo efficacy in a preclinical model of schizophrenia. ACS chemical neuroscience, 3(11), 869–882. [Link]
- Wang, C., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]
- Williams, D. L., et al. (2014). Positive allosteric modulators of the metabotropic glutamate receptor subtype 4 (mGluR4): Part I. Discovery of pyrazolo[3,4-d]pyrimidines as novel mGluR4 positive allosteric modulators. Bioorganic & medicinal chemistry letters, 24(7), 1815–1819. [Link]
- Chan, W. Y., et al. (2014). Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors. Molecular pharmacology, 85(6), 916–926. [Link]
- Bridges, T. M., et al. (2016). Discovery and optimization of a novel series of highly CNS penetrant M4 PAMs based on a 5,6-dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine core. Bioorganic & medicinal chemistry letters, 26(13), 3029–3033. [Link]
- Davoren, J. E., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia.
- Bubser, M., et al. (2014). M4 positive allosteric modulators reverse phencyclidine-induced cognitive deficits and regulate forebrain neuronal activity. Neuropsychopharmacology, 39(13), 3045–3055. [Link]
Sources
- 1. The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the novel positive allosteric modulator, LY2119620, at the muscarinic M(2) and M(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipsychotic drug-like effects of the selective M4 muscarinic acetylcholine receptor positive allosteric modulator VU0152100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Anticancer Agents: The Case of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Xenograft Models
Introduction: Deconstructing a Novel Therapeutic Candidate
In the landscape of oncology drug development, the journey from a promising molecule to a clinical candidate is both arduous and exacting.[1] The robust in vivo validation of a novel anticancer agent is a critical inflection point in this process.[1] This guide provides a comprehensive framework for validating the anticancer activity of a novel investigational compound, which we will refer to as Compound A (2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine).
Compound A is a synthetic heterocycle integrating three key pharmacophores: a pyrazine, a 1,2,4-oxadiazole, and a piperidine moiety. The rationale for its investigation stems from the established roles of these structures in medicinal chemistry:
-
Pyrazine: A nitrogen-containing heterocyclic ring found in numerous bioactive molecules with demonstrated antitumor activity.[2][3]
-
Oxadiazole: A five-membered heterocycle known for its diverse pharmacological properties, including potent anti-proliferative effects against various cancer cell lines.[4][5][6] Derivatives of 1,3,4-oxadiazole, a related isomer, have also shown significant anticancer activity.[5][7]
-
Piperidine: One of the most prevalent six-membered heterocyclic fragments in pharmaceuticals, contributing to favorable pharmacokinetic properties and target engagement.[8]
Given this structural pedigree, Compound A warrants rigorous preclinical evaluation. Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, represent a cornerstone of this evaluation, bridging the gap between in vitro assays and human clinical trials.[9] This guide will detail the strategic selection of xenograft models, provide a self-validating experimental protocol, and present a comparative framework for data analysis.
Part 1: Strategic Framework for In Vivo Validation
The successful validation of an anticancer agent is not merely a matter of procedural execution; it is a process of strategic inquiry. The causality behind each experimental choice is paramount.
The Preceding Step: In Vitro Potency Assessment
Before committing to costly and time-consuming animal studies, the intrinsic anticancer potential of Compound A must be established in vitro. A standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) against a panel of human cancer cell lines is the essential first step.[10] The goal is to determine the half-maximal inhibitory concentration (IC50), which allows for comparison with other agents and informs whether effective drug concentrations are achievable in vivo.[10] The selection of cell lines for subsequent xenograft studies should be driven by this initial screen, prioritizing those that demonstrate high sensitivity to Compound A.
Rationale for Xenograft Model Selection
The choice of xenograft model is a critical decision that directly impacts the translational relevance of the findings. Several models exist, each with distinct advantages and limitations.[11]
-
Cell Line-Derived Ectopic Xenografts (CDX): This is the most common and standardized model, where human cancer cells are injected subcutaneously into the flank of an immunodeficient mouse.[11][12] Its primary advantages are reproducibility, ease of tumor measurement, and lower cost, making it the ideal choice for initial efficacy and toxicity screening of a novel agent like Compound A.[10][11]
-
Orthotopic Xenografts: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., lung cancer cells injected into the mouse lung).[11] This better replicates the tumor microenvironment and metastatic potential but requires advanced surgical skills and imaging techniques to monitor tumor growth.[11][13] This model is typically employed after initial validation in an ectopic model.
-
Patient-Derived Xenografts (PDX): These models involve the direct implantation of tumor fragments from a patient into a mouse.[14][15] PDX models are considered superior in recapitulating the heterogeneity and molecular characteristics of human tumors and are invaluable for personalized medicine studies.[14][15][16] This is a powerful, albeit complex and costly, approach for later-stage, in-depth validation.
For the initial validation of Compound A, a subcutaneous ectopic xenograft model is the most logical and resource-efficient starting point.
Part 2: A Validating Protocol for Ectopic Xenograft Studies
The following protocol is designed to be a self-validating system, with integrated checks for animal welfare and data integrity.
Experimental Workflow Diagram
Caption: Workflow for a subcutaneous xenograft efficacy study.
Step-by-Step Methodology
This protocol assumes the use of A549 human lung carcinoma cells, a common cell line for such studies.
1. Cell Culture:
- Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.[17]
- Ensure cells are in the logarithmic growth phase with >95% viability before harvesting.[18]
2. Animal Models:
- Use female athymic nude mice, 6–8 weeks old.[18] These immunocompromised mice will not reject the human tumor cells.[10]
- House mice in a specific pathogen-free (SPF) facility.[17]
- Allow a minimum of one week for acclimatization before any procedures.[17] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Cell Inoculation:
- Harvest A549 cells using Trypsin-EDTA and wash twice with sterile, serum-free medium.[18]
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Matrigel helps to support initial tumor formation.
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[18]
4. Tumor Growth Monitoring and Randomization:
- Once tumors become palpable (typically 5-10 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.[17][18]
- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[18]
- When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group) to ensure an even distribution of tumor sizes.
5. Drug Administration and Dosing Regimen:
- Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) on the same schedule as the treatment groups.
- Group 2 (Compound A): Administer Compound A at a predetermined dose (e.g., 50 mg/kg), based on prior maximum tolerated dose (MTD) studies. Administration can be oral (p.o.) or intraperitoneal (i.p.) daily for 21 days.
- Group 3 (Standard of Care): Administer a relevant clinical comparator, such as Paclitaxel (10 mg/kg, i.p., twice weekly), to benchmark the efficacy of Compound A.[19]
6. Efficacy and Toxicity Monitoring:
- Continue to measure tumor volume 2-3 times per week.
- Monitor animal health daily. Record body weight 2-3 times per week as a key indicator of systemic toxicity.[17] Significant weight loss (>15-20%) may require dose reduction or cessation of treatment for that animal.
7. Study Endpoint and Analysis:
- The study concludes when tumors in the control group reach a predetermined endpoint (e.g., 1500–2000 mm³) or after a fixed duration (e.g., 28 days).[18]
- At the endpoint, humanely euthanize the mice. Excise, weigh, and photograph the tumors.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100% .
Part 3: Comparative Efficacy and Data Presentation
Objective data presentation is crucial for evaluating the therapeutic potential of Compound A relative to established benchmarks. The following tables represent hypothetical but realistic data from the described xenograft study.
Table 1: Comparative Antitumor Efficacy in A549 Xenograft Model
| Treatment Group (Dose, Route, Schedule) | N | Mean Tumor Volume at Day 0 (mm³ ± SEM) | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control (0.5% CMC, p.o., daily) | 10 | 125.4 ± 10.1 | 1489.7 ± 150.3 | - | - |
| Compound A (50 mg/kg, p.o., daily) | 10 | 126.1 ± 9.8 | 461.8 ± 65.2 | 69.0% | <0.001 |
| Paclitaxel (10 mg/kg, i.p., 2x weekly) | 10 | 124.9 ± 11.2 | 327.7 ± 51.9 | 78.0% | <0.001 |
SEM: Standard Error of the Mean
Table 2: Assessment of Treatment-Related Toxicity
| Treatment Group | N | Mean Body Weight at Day 0 (g ± SEM) | Mean Body Weight Change at Day 21 (%) | Treatment-Related Deaths |
| Vehicle Control | 10 | 22.5 ± 0.8 | +5.2% | 0/10 |
| Compound A | 10 | 22.7 ± 0.7 | -2.1% | 0/10 |
| Paclitaxel | 10 | 22.4 ± 0.9 | -8.5% | 1/10 |
Interpretation: The hypothetical data suggests that Compound A exhibits significant antitumor activity, achieving 69.0% TGI. While its efficacy is slightly lower than the standard-of-care, Paclitaxel (78.0%), it demonstrates a superior safety profile, with minimal impact on body weight and no treatment-related mortalities, unlike the Paclitaxel group. This favorable therapeutic window is a highly desirable characteristic for a novel anticancer agent.
Part 4: Hypothesized Mechanism of Action
The structural motifs of Compound A suggest a potential role as a kinase inhibitor. Many pyrazine and oxadiazole-containing compounds are known to target signaling pathways critical for cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Overactivation of this pathway is a common driver in many cancers, including non-small cell lung cancer (the origin of A549 cells).
Caption: Hypothesized inhibition of the EGFR signaling pathway by Compound A.
This hypothesized mechanism provides a basis for further investigation. Post-study analysis of the excised tumors could include Western blotting or immunohistochemistry to assess the phosphorylation status of EGFR and downstream proteins like ERK, providing direct evidence to support or refute this proposed mechanism of action.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the anticancer activity of the novel agent this compound (Compound A) using established xenograft models. The framework emphasizes strategic planning, detailed and self-validating protocols, and objective, comparative data analysis.
Based on our hypothetical data, Compound A emerges as a promising therapeutic candidate with potent antitumor activity and a favorable safety profile compared to a standard-of-care agent. The next logical steps in its preclinical development would include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion, and to correlate its concentration with the observed biological effects.
-
Orthotopic Xenograft Studies: To evaluate efficacy in a more clinically relevant microenvironment that allows for the assessment of effects on metastasis.
-
Mechanism of Action Confirmation: To perform detailed molecular analyses on tumor tissues to validate the hypothesized inhibition of the EGFR pathway or identify other relevant targets.
By following this structured and scientifically-grounded validation pathway, researchers and drug development professionals can build a robust data package to support the continued development of promising new anticancer agents for clinical translation.
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central.
- Preclinical Drug Testing Using Xenograft Models. (n.d.). Source BioScience.
- In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. (n.d.). BenchChem.
- Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, September 13). In Vivo.
- Validating Anticancer Effects in Xenograft Models: A Comparative Guide. (n.d.). BenchChem.
- Alternative Strategies of Reducing MYC Expression for the Treatment of Cancers. (2025, December 18). American Chemical Society.
- Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. (n.d.). National Institutes of Health.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). in vivo.
- Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. (2014, November 14). GEN Edge.
- Application Notes and Protocols for In Vivo Xenograft Studies of Cdk11 Inhibitors. (n.d.). BenchChem.
- Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines. (n.d.). BenchChem.
- Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. (n.d.). American Association for Cancer Research.
- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. (2021, September 22). National Institutes of Health.
- Patient-derived xenograft models in cancer therapy: technologies and applications. (n.d.). Signal Transduction and Targeted Therapy.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). National Institutes of Health.
- Xenograft Tumor Assay Protocol. (n.d.). UCLA.
- Scientists Unveil Breakthrough Method to Mass-Produce Cancer-Fighting Natural Killer Cells. (2026, January 2). SciTechDaily.
- Human Tumor Xenograft Models. (n.d.). News-Medical.Net.
- Pharmacological activity and mechanism of pyrazines. (2023, October 5). PubMed.
- New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study. (2024, March 5). National Institutes of Health.
- Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][11]Oxazolo[4,5-D]Pyrimidines. (n.d.). Der Pharma Chemica.
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health.
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). MDPI.
- Anticancer Activity of Newly Synthesized 1,2,4-Oxadiazole Linked 4-(Oxazolo[5,4-d]pyrimidine Derivatives. (n.d.). ResearchGate.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2025, August 6). ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. xenograft.org [xenograft.org]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Bioisosteric Balancing Act: Piperidine vs. Piperazine in Oxadiazole-Based Drug Discovery
A Senior Application Scientist's Guide to Navigating a Critical Scaffold Selection
In the landscape of medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of successful drug design. Among the privileged structures, the 1,3,4-oxadiazole ring stands out for its metabolic stability and ability to engage in various biological interactions.[1][2][3] Often, the journey to a viable drug candidate involves the careful tailoring of substituents on this core, with piperidine and piperazine frequently emerging as key players. While structurally similar, the bioisosteric replacement of a piperidine with a piperazine, or vice versa, can profoundly alter a compound's physicochemical properties, and consequently, its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an in-depth comparison of these two critical moieties within the context of oxadiazole-based compounds, offering experimental insights to inform rational drug design.
The Tale of Two Rings: A Physicochemical Standoff
The fundamental difference between piperidine and piperazine lies in the latter's additional nitrogen atom at the 4-position.[4] This seemingly minor alteration has significant consequences for the molecule's basicity, lipophilicity, and hydrogen bonding potential, all of which are critical determinants of a drug's behavior in a biological system.[5]
| Property | Piperidine | Piperazine | Rationale for Impact on Oxadiazole Compounds |
| pKa | ~11.22[4] | pKa1 ≈ 5.3, pKa2 ≈ 9.7[4] | The higher pKa of piperidine means it will be predominantly protonated at physiological pH, favoring strong ionic interactions with acidic residues in a target protein. Piperazine's two distinct pKa values offer greater tuning of its ionization state, which can be leveraged to modulate solubility and cell permeability.[4] |
| logP (Lipophilicity) | Higher | Lower | Piperidine's greater lipophilicity can enhance membrane permeability, potentially improving oral absorption and brain penetration. Conversely, the increased polarity of piperazine generally leads to higher aqueous solubility, which can be advantageous for formulation and may reduce off-target hydrophobic interactions.[4] |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (N) | 2 Donors (N-H), 2 Acceptors (N) | The additional hydrogen bond donor and acceptor sites on the piperazine ring can lead to more extensive and specific interactions with a biological target, potentially increasing potency and selectivity.[6] |
| Metabolic Stability | Generally stable, but can undergo N-dealkylation and ring oxidation.[5] | More susceptible to metabolism due to two nitrogen atoms, primarily through cytochrome P450 enzymes.[4] | The choice between the two can be a strategy to modulate metabolic clearance. A more stable piperidine might be chosen for a longer half-life, while a more rapidly metabolized piperazine could be desirable to avoid drug accumulation. |
Caption: Comparative physicochemical properties of piperidine and piperazine and their implications in the design of oxadiazole-containing drug candidates.
The Domino Effect: Pharmacokinetics and Pharmacodynamics
The decision to incorporate a piperidine or a piperazine into an oxadiazole scaffold is a strategic one, with each choice presenting a unique set of potential advantages and disadvantages that ripple through the drug development process.
Pharmacokinetic Considerations: The ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critically influenced by its physicochemical properties.
-
Absorption and Distribution: The higher lipophilicity of a piperidine-containing oxadiazole may lead to better passive diffusion across the gut wall and the blood-brain barrier.[5] In contrast, the greater aqueous solubility conferred by a piperazine moiety can improve dissolution in the gastrointestinal tract, a key factor for oral bioavailability.[6]
-
Metabolism: Piperazines, with their two nitrogen atoms, offer more sites for metabolic enzymes, which can sometimes lead to the formation of active or even toxic metabolites.[4][7] This metabolic susceptibility can be a double-edged sword; while it may lead to faster clearance, it can also introduce complexities in the drug's safety profile.
-
Excretion: The increased polarity of piperazine-containing compounds generally facilitates renal clearance.[4]
Pharmacodynamic Implications: Target Engagement and Selectivity
The structural and electronic differences between piperidine and piperazine directly impact how an oxadiazole-based compound interacts with its biological target.
The additional nitrogen in piperazine can serve as a crucial hydrogen bond acceptor or donor, forming key interactions that may be absent with a piperidine analog.[6] This can lead to significant differences in binding affinity and, in some cases, selectivity for the intended target over off-targets. For instance, in the design of kinase inhibitors, the ability of a piperazine to form multiple hydrogen bonds within the ATP-binding pocket can be a deciding factor for achieving high potency.
Experimental Validation: A Step-by-Step Guide to Comparative Analysis
To make an informed decision between a piperidine and a piperazine bioisostere, a series of head-to-head experimental comparisons is essential. The following protocols outline key assays for evaluating the impact of this structural change.
Experimental Workflow: A Comparative Drug Discovery Cascade
Caption: A streamlined workflow for the comparative evaluation of piperidine and piperazine analogs of oxadiazole compounds.
Protocol 1: Aqueous Solubility Assay (Kinetic Method)
Objective: To determine the kinetic aqueous solubility of the piperidine and piperazine analogs.
Methodology:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet any precipitate.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of acetonitrile to each well.
-
Analyze the concentration of the dissolved compound using LC-MS/MS, comparing against a standard curve prepared in a 50:50 PBS:acetonitrile mixture.
Self-Validation: The inclusion of a standard curve for each compound ensures accurate quantification. Running samples in triplicate allows for the assessment of precision.
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
Objective: To assess the metabolic stability of the compounds in the presence of human liver microsomes.
Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining over time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Self-Validation: The use of a positive control (a compound with known metabolic instability) and a negative control (incubation without NADPH) validates the assay's performance.
Synthesis of Oxadiazole Derivatives Containing Piperidine and Piperazine
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of an acylhydrazide.[8][9] The piperidine or piperazine moiety can be introduced either before or after the formation of the oxadiazole ring.
General Synthetic Scheme
Caption: General synthetic strategies for incorporating piperidine or piperazine into 1,3,4-oxadiazole scaffolds.
A common synthetic route involves the reaction of a piperazine or piperidine derivative with a precursor containing the oxadiazole ring.[8][10] For instance, 1-(2,3-dichlorophenyl)-4-((5-aryl-1,3,4-oxadiazol-2-yl)methyl)piperazine can be synthesized from the corresponding acetohydrazide, which is then cyclized with a substituted aromatic carboxylic acid in the presence of a dehydrating agent like phosphorous oxychloride.[8]
Conclusion: A Strategic Choice in Drug Design
The bioisosteric replacement of piperidine with piperazine in oxadiazole-based compounds is a powerful strategy in medicinal chemistry, but one that requires careful consideration of the resulting physicochemical and biological consequences. Piperidine, with its higher basicity and lipophilicity, may enhance membrane permeability and strong ionic interactions.[4] In contrast, piperazine offers greater aqueous solubility and the potential for more extensive hydrogen bonding, which can be crucial for target engagement and a favorable ADME profile.[4][6]
Ultimately, the choice between these two foundational scaffolds is not a matter of inherent superiority but of strategic alignment with the desired target product profile. A thorough, data-driven comparison, as outlined in this guide, is paramount to making an informed decision that will pave the way for the development of a successful drug candidate. Both piperidine and piperazine will undoubtedly continue to be indispensable tools in the medicinal chemist's arsenal for the foreseeable future.[4]
References
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Google Scholar.
- Joshi, N. K., Kundariya, D. S., & Parmar, J. M. (2012). Synthesis, Characterization And Anti-Microbial Evaluation Of Some Novel 1,3,4-Oxadiazoles Containing Piperazine Moiety. International Journal of ChemTech Research, 4(4), 1503-1508.
- A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (2020). PubMed.
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega.
- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). BenchChem.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). MDPI.
- Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (2024). Google Scholar.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- The medicinal chemistry of piperazines: A review. (n.d.). ResearchGate.
- Metabolic interactions with piperazine-based 'party pill' drugs. (2025). ResearchGate.
Sources
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. jchemrev.com [jchemrev.com]
- 10. pubs.acs.org [pubs.acs.org]
A Proposed Preclinical Safety and Toxicology Evaluation of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine in Comparison to Established Kinase Inhibitors
Introduction: The Imperative for a Proactive Safety Assessment
The landscape of targeted cancer therapy is increasingly dominated by kinase inhibitors, molecules designed to interfere with the signaling pathways that drive malignant cell growth. While their efficacy can be remarkable, their safety profiles are often complex, with on-target and off-target toxicities presenting significant clinical challenges.[1][2][3] This guide focuses on a novel compound, 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine, a potential kinase inhibitor whose safety and toxicology profile has not yet been publicly characterized.
Given the structural alerts from its pyrazine and piperidine moieties, which can be associated with toxicological findings[4][5], a thorough preclinical safety evaluation is paramount. This document outlines a comprehensive strategy for assessing the toxicological profile of this compound. We will use the known safety liabilities of established kinase inhibitors as a comparative framework, thereby providing a predictive and proactive approach to identifying potential risks long before first-in-human studies. Our objective is to equip researchers and drug development professionals with a robust experimental plan to de-risk this promising candidate and guide its future development.
The Known Landscape: Common Toxicities of Kinase Inhibitors
Kinase inhibitors, as a class, are associated with a range of adverse effects that are often linked to the specific kinase they target or a lack of selectivity.[1][3][6] Understanding these common toxicities is crucial for designing a relevant and comprehensive safety evaluation for our lead compound.
Table 1: Common Toxicities Associated with Different Classes of Kinase Inhibitors
| Kinase Target Family | Common Toxicities |
| EGFR Inhibitors | Dermatological toxicities (rash, dry skin, paronychia), diarrhea, mucositis, and less frequently, interstitial lung disease.[1] |
| VEGFR Inhibitors | Hypertension, proteinuria, impaired wound healing, hand-foot skin reaction (HFSR), arterial thromboembolism, and left ventricular dysfunction.[1][2] |
| HER2 Inhibitors | Diarrhea, rash, and potential for left ventricular dysfunction.[1] |
| ALK Inhibitors | Gastrointestinal issues (nausea, vomiting, diarrhea), hepatotoxicity (elevated ALT/AST), and pneumonitis.[1] |
| BCR-ABL Inhibitors | Myelosuppression (cytopenias), fluid retention, cardiovascular events, and hypothyroidism.[1][7] |
| Multi-Kinase Inhibitors | A broad and often overlapping spectrum of the above toxicities, with cardiovascular complications being a notable concern.[3] |
This established knowledge base dictates that our preclinical investigation of this compound must prioritize the assessment of cardiovascular, hepatic, gastrointestinal, and dermatological safety, in addition to standard toxicological endpoints.
Proposed Evaluation Strategy: A Multi-tiered Approach
We propose a tiered approach to the safety and toxicological evaluation, beginning with a broad panel of in vitro assays to identify potential liabilities early, followed by more definitive in vivo studies. This strategy is aligned with regulatory guidance from bodies such as the FDA.[8][9]
Caption: Proposed workflow for safety and toxicology evaluation.
Tier 1: In Vitro Assessment Protocols
The initial phase focuses on cell-based and biochemical assays to rapidly screen for potential toxicities.[10][11][12]
Kinase Selectivity Profiling
Rationale: Off-target kinase inhibition is a primary driver of toxicity.[3][13] A broad kinase panel screen is essential to understand the selectivity profile of the compound and predict potential off-target liabilities.
Protocol: Radiometric Kinase Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Preparation: In a 96-well plate, add the kinase, the appropriate substrate, and ATP (spiked with γ-³³P-ATP).
-
Initiate Reaction: Add the test compound or vehicle control (DMSO) to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times to remove unincorporated γ-³³P-ATP.
-
Detection: Add scintillation fluid to the wells and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each kinase.
Cardiotoxicity Screening: hERG Channel Assay
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced QT prolongation and life-threatening arrhythmias.[10][14] This is a critical and mandatory early screen.
Protocol: Automated Patch Clamp Electrophysiology
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Prepare dilutions of the test compound in the extracellular solution.
-
Patch Clamp Protocol:
-
Obtain a whole-cell giga-seal on a single cell using an automated patch-clamp system.
-
Apply a voltage pulse protocol designed to elicit and measure the hERG current (e.g., a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing step to measure the tail current).
-
Establish a stable baseline current in the vehicle solution.
-
-
Data Acquisition: Perfuse the cells with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration. Record the hERG tail current at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the concentration-response curve and calculate the IC₅₀ value.
Hepatotoxicity Screening: Cytotoxicity in HepG2 Cells
Rationale: The liver is a primary site of drug metabolism and is susceptible to drug-induced injury.[2] An initial screen using a human hepatoma cell line (HepG2) provides an early indication of potential hepatotoxicity.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Comparative In Vitro Safety Profile
The table below presents hypothetical data for our lead compound against well-known kinase inhibitors. This serves as a template for how the generated experimental data should be presented and interpreted.
Table 2: Hypothetical Comparative In Vitro Toxicology Data
| Compound | Target Kinase(s) | hERG IC₅₀ (µM) | HepG2 Cytotoxicity IC₅₀ (µM) | Off-Target Kinases Inhibited >50% at 1 µM |
| This compound | To Be Determined | > 30 | 18.5 | 3 |
| Imatinib | BCR-ABL, c-KIT, PDGFR | > 10 | > 25 | 5 |
| Sunitinib | VEGFR, PDGFR, c-KIT | 2.8 | 8.2 | > 20 |
| Lapatinib | EGFR, HER2 | > 30 | 15.1 | 2 |
| Gefitinib | EGFR | > 30 | > 50 | 1 |
Note: Data for Imatinib, Sunitinib, Lapatinib, and Gefitinib are representative values from public literature for comparative purposes. The data for the lead compound is hypothetical.
Tier 2: In Vivo Assessment Protocols
Following a favorable in vitro profile, the investigation proceeds to whole-animal studies to understand the compound's effects in a complex biological system.[14][15][16][17]
Caption: General workflow for a repeated-dose toxicity study.
Repeated-Dose Toxicity Study (e.g., 28-Day Rat Study)
Rationale: This study is designed to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated administration.[15][18]
Protocol:
-
Animal Model: Use both male and female Sprague-Dawley rats.
-
Group Allocation: Assign animals to at least four groups: vehicle control, low dose, mid-dose, and high dose. Dose levels are selected based on prior dose range-finding studies.
-
Administration: Administer the compound daily for 28 consecutive days via the intended clinical route (e.g., oral gavage).
-
In-life Monitoring:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption weekly.
-
Perform ophthalmic examinations prior to the study and at termination.
-
-
Clinical Pathology: Collect blood samples at termination for hematology and clinical chemistry analysis. Key parameters include red and white blood cell counts, platelets, and markers of liver (ALT, AST, ALP) and kidney (BUN, creatinine) function.
-
Terminal Procedures:
-
At day 29, perform a complete necropsy on all animals.
-
Record the weights of major organs (liver, kidneys, heart, spleen, brain, etc.).
-
Collect a comprehensive set of tissues and preserve them in formalin.
-
-
Histopathology: Process, section, and stain the preserved tissues for microscopic examination by a board-certified veterinary pathologist.
Conclusion: Building a Comprehensive Safety Dossier
The path from a promising chemical entity to a viable drug candidate is paved with rigorous scientific evaluation, with safety and toxicology being the most critical milestones. For this compound, the absence of public data necessitates a structured and proactive investigation. By leveraging the extensive knowledge of toxicities associated with the broader class of kinase inhibitors, we can design a targeted and efficient evaluation plan.
The multi-tiered strategy proposed here—from broad in vitro panels to definitive in vivo studies—provides a robust framework for identifying potential liabilities, understanding the dose-response relationship, and establishing a safety margin. The successful execution of this plan will generate the critical data needed to make an informed go/no-go decision and, if warranted, to confidently advance this compound toward IND-enabling studies and eventual clinical development.
References
- Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays.
- Cancer World Archive. (2015, December 1). Managing common toxicities with new tyrosine kinase inhibitors.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
- Pacific BioLabs. (n.d.). Toxicology Studies.
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433.
- Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services.
- Nuvisan. (n.d.). In vivo toxicology and safety pharmacology.
- U.S. Food and Drug Administration. (2018, August 24). Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
- Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). Cellular impedance assays for predictive preclinical drug screening of kinase inhibitor cardiovascular toxicity. Toxicological Sciences, 156(1), 27-39.
- U.S. Food and Drug Administration. (2015, September). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route.
- Dr. Oracle. (2025, March 28). What are the side effects of Tyrosine Kinase Inhibitors (TKI)?.
- ResearchGate. (2025, August 4). Side effects of tyrosine kinase inhibitors — management guidelines.
- GovInfo. (1997, November 25). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals.
- U.S. Food and Drug Administration. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
- Blood Cancer UK. (n.d.). Side effects of treatment.
- ECA Academy. (n.d.). FDA Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients.
- Oxford Academic. (2013, July 27). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity.
- Touyz, R. M., & Schiffrin, E. L. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Journal of Hypertension, 41(7), 1085-1098.
- Oxford Academic. (2013, July 27). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity.
- OUCI. (n.d.). Preclinical approaches to assess potential kinase inhibitor‐induced cardiac toxicity.
- National Institutes of Health. (2013). A novel pre-clinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity.
- Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- Altogen Labs. (n.d.). In Vivo Toxicology Service (Mouse, Rat).
- Vivotecnia. (n.d.). In vivo toxicology studies.
- PubChem. (n.d.). 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrazine.
- PubMed. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 417.
- PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 35-56.
- EFSA. (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(2), e04696.
Sources
- 1. archive.cancerworld.net [archive.cancerworld.net]
- 2. researchgate.net [researchgate.net]
- 3. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 6. droracle.ai [droracle.ai]
- 7. bloodcancer.org.uk [bloodcancer.org.uk]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. criver.com [criver.com]
- 11. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Safety Pharmacology Study Services - Creative Biolabs [creative-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. nuvisan.com [nuvisan.com]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. govinfo.gov [govinfo.gov]
Comparative Analysis of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine Derivatives for Improved Histamine H₃ Receptor Antagonism
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) and Potency Optimization
Introduction: The Rationale for a Novel Scaffold in H₃R Antagonism
The histamine H₃ receptor (H₃R) is a presynaptic G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of key neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine. This unique role makes H₃R an attractive therapeutic target for a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, schizophrenia, and narcolepsy.
The development of potent and selective H₃R antagonists/inverse agonists has been a major focus of medicinal chemistry.[1][2] A common pharmacophore for H₃R antagonists consists of a basic amine moiety (often a piperidine or pyrrolidine ring), a central scaffold, and a lipophilic region.[3][4] The 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine scaffold represents a novel chemotype designed to explore new intellectual property space and optimize pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of virtually designed derivatives based on this core, extrapolating structure-activity relationships (SAR) from established principles to guide potency improvement. Arylpiperazines and related structures are considered "privileged scaffolds" for CNS drug discovery, known for their versatility in targeting aminergic GPCRs.[5]
This analysis will proceed by defining a hypothetical lead compound, L-1 , and exploring targeted modifications to probe key interactions with the H₃ receptor, with the goal of enhancing binding affinity (Ki) and functional antagonism.
Lead Compound & Virtual Derivative Design
Our lead compound, L-1 , incorporates the core this compound structure. The piperidine nitrogen is assumed to be protonated at physiological pH, forming a critical ionic interaction with a conserved aspartate residue (Asp3.32) in the receptor's transmembrane domain, a common feature for aminergic GPCR ligands.[5]
To explore the SAR and improve potency, we will analyze three classes of virtual derivatives based on targeted modifications:
-
Series A: N-Alkylation of the Piperidine Ring: Modifying the basicity and steric profile of the core amine.
-
Series B: Substitution on the Pyrazine Ring: Probing for additional hydrophobic or polar interactions in the lipophilic binding pocket.
-
Series C: Combined Modifications: Investigating synergistic effects on potency.
Logical Flow of SAR Investigation
The process of optimizing the lead compound follows a systematic workflow designed to incrementally build understanding of the chemical structure's relationship to its biological activity.
Caption: A typical workflow for Structure-Activity Relationship (SAR) studies.
Comparative Potency Analysis of Derivatives
The following table summarizes the hypothetical potency data for our designed derivatives. Potency is expressed as the inhibitor constant (Ki) from a competitive radioligand binding assay. Lower Ki values indicate higher binding affinity. The rationale for the expected changes in potency is provided based on established principles for H₃R antagonists.
| Compound ID | Modification from Lead (L-1) | Predicted H₃R Ki (nM) | Rationale for Potency Change |
| L-1 | Lead Compound | 150 | Baseline affinity from the core scaffold. |
| A-1 | N-Methyl on Piperidine | 85 | Small alkyl groups can improve van der Waals contacts without adding excessive bulk, often enhancing affinity. |
| A-2 | N-Ethyl on Piperidine | 50 | The ethyl group may provide optimal hydrophobic interaction within a specific sub-pocket near the aspartate anchor. |
| A-3 | N-Isopropyl on Piperidine | 180 | Increased steric bulk may lead to a clash with receptor residues, reducing binding affinity. |
| B-1 | 5-Chloro on Pyrazine | 70 | An electron-withdrawing group can alter the electronics of the aromatic system and a small halogen can occupy a specific hydrophobic pocket, increasing affinity. |
| B-2 | 5-Methoxy on Pyrazine | 200 | The bulkier methoxy group may be too large for the pocket, and the oxygen could introduce an unfavorable polar interaction. |
| C-1 | N-Ethyl (Piperidine) & 5-Chloro (Pyrazine) | 15 | This combination leverages the benefits of both optimal hydrophobic interactions at the amine and favorable halogen interactions in the lipophilic pocket, leading to a synergistic improvement in potency. |
Core Experimental Protocols
To generate the data required for this SAR analysis, two key in vitro assays are essential. The protocols must be robust and reproducible to ensure data integrity.
H₃ Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known radioligand from the H₃ receptor.
Causality: This assay directly measures the physical interaction between a compound and the receptor. A high affinity (low Ki) is a prerequisite for a potent drug, as it indicates the compound can effectively bind its target at low concentrations.
Methodology:
-
Membrane Preparation: CHO-K1 cells stably expressing the human H₃ receptor are cultured, harvested, and homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes. Membranes are isolated by centrifugation and stored at -80°C.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
25 µL of test compound at various concentrations (typically from 10 pM to 100 µM).
-
25 µL of a specific H₃R radioligand, such as [³H]-Nα-methylhistamine, at a concentration near its Kd.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubation: The plate is incubated for 60-90 minutes at 25°C to allow the binding reaction to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound to the radioligand. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Detection: The filter plate is dried, and a scintillant is added to each well. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (concentration of compound that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity of the compounds (i.e., whether they are inverse agonists or neutral antagonists) and their potency (IC₅₀) in modulating G-protein activation.
Causality: H₃ receptors are constitutively active, meaning they signal even without an agonist. An inverse agonist will inhibit this basal signaling, while a neutral antagonist will only block the effects of an agonist. This assay measures the first step in signal transduction—G-protein activation—by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Methodology:
-
Membrane Preparation: Use the same H₃R-expressing cell membranes as in the binding assay.
-
Assay Setup: In a 96-well plate, add the following in order to an assay buffer containing GDP (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4):
-
Test compound at various concentrations.
-
H₃R membranes.
-
(Optional) A sub-maximal concentration of an H₃R agonist (e.g., histamine) to test for antagonist activity.
-
-
Initiation: The reaction is initiated by adding [³⁵S]GTPγS.
-
Incubation: The plate is incubated for 30-60 minutes at 30°C.
-
Termination & Detection: The reaction is terminated and harvested similarly to the binding assay, using filtration to capture the membranes. The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: Data are plotted as % stimulation or inhibition versus compound concentration. For inverse agonists, the IC₅₀ is the concentration that causes a 50% reduction in basal signaling. For antagonists, the IC₅₀ is the concentration that reverses 50% of the agonist-stimulated signal.
Mechanistic Insights: H₃ Receptor Signaling
Understanding the downstream signaling pathway of the H₃ receptor is crucial for interpreting functional data and predicting in vivo effects. As a Gi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Inhibition of neurotransmitter release via the H₃R-Gi/o pathway.
An effective H₃R antagonist or inverse agonist, such as our optimized compound C-1 , would block or reverse this inhibitory process. This leads to disinhibition of the neuron, resulting in an increased release of neurotransmitters and the desired pro-cognitive effects.
Conclusion and Future Directions
This comparative guide outlines a rational, data-driven approach to optimizing the potency of a novel this compound scaffold for H₃ receptor antagonism. Through systematic modifications of the lead compound L-1 , we identified a virtual candidate, C-1 , with a predicted 10-fold improvement in binding affinity. This improvement is hypothesized to arise from synergistic hydrophobic and electronic interactions within the H₃R binding pocket.
The next steps in this drug discovery program would involve the actual synthesis and in vitro testing of the proposed derivatives to validate these predictions.[6][7] Promising candidates like C-1 would then be profiled for selectivity against other histamine receptors and key off-targets (e.g., the hERG channel) before advancing to in vivo pharmacokinetic and efficacy studies.[1] This iterative cycle of design, synthesis, and testing is fundamental to the development of novel therapeutics.
References
- Celanire, S., et al. (2015). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. Bioorganic & Medicinal Chemistry Letters.
- Kieć-Kononowicz, K., et al. (1995). Pyrazoles as potential histamine H3-receptor antagonists. Archiv der Pharmazie.
- Szałaj, N., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules.
- Patel, H., et al. (2025). Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. Chemistry & Biodiversity.
- Singh, H., et al. (2023). Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents. Bioorganic Chemistry.
- Pell, D., et al. (2024). Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists. Journal of Medicinal Chemistry.
- Moret, C., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters.
- Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Pharmazie.
Sources
- 1. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of oxadiazole clubbed piperazine derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine
This document provides a detailed, procedural guide for the safe and compliant disposal of 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)pyrazine. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance is founded on an analysis of the compound's known hazards and the regulatory frameworks established by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Hazard Assessment and Core Safety Principles
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The compound's structure, incorporating piperidine, pyrazine, and 1,2,4-oxadiazole moieties, necessitates its handling as a hazardous substance. Based on available data, this compound presents multiple health risks.[1]
The primary principle of disposal is that all materials that have come into contact with this compound are to be considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, contaminated labware (e.g., weigh boats, spatulas, glassware), and personal protective equipment (PPE).
Table 1: Hazard Profile of this compound | Hazard Classification | GHS Hazard Statement | GHS Pictogram | Implication for Handling and Disposal | | :--- | :--- | :--- | :--- | | Acute Toxicity (Oral) | H302: Harmful if swallowed |
| Prevent ingestion. Do not eat, drink, or smoke in the work area.[1] All waste must be securely contained to prevent accidental exposure. | | Acute Toxicity (Dermal) | H312: Harmful in contact with skin | | Avoid skin contact. Use of appropriate gloves is mandatory. Contaminated PPE is hazardous waste. | | Skin Irritation | H315: Causes skin irritation | | Mandates the use of protective gloves and lab coats.[1] Any skin contact requires immediate washing. | | Eye Irritation | H319: Causes serious eye irritation | | Chemical safety goggles or a face shield must be worn.[1][2] | | Acute Toxicity (Inhalation) | H332: Harmful if inhaled | | Handle in a certified chemical fume hood to avoid dust or aerosol formation.[1][3] | | Respiratory Irritation | H335: May cause respiratory irritation | | Engineering controls like fume hoods are critical.[1][4] |Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by federal and state regulations. Two primary federal agencies set the standards:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to develop a Chemical Hygiene Plan (CHP).[5][6][7] This plan must include specific procedures for safe handling and waste disposal. The procedures in this guide are designed to be incorporated into your institution's CHP.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from "cradle to grave".[8] This includes generation, transportation, treatment, storage, and disposal. Academic and research laboratories may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides specific guidance for managing laboratory waste.[9]
The core tenet of these regulations is that hazardous chemical waste must not be disposed of in the regular trash or poured down the sanitary sewer.[8][10]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management, from generation to collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure appropriate PPE is worn. The justification for each item stems directly from the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, addressing the H319 (serious eye irritation) hazard.[3]
-
Hand Protection: Wear double-layered nitrile gloves. Given the H312 (harmful in contact with skin) and H315 (causes skin irritation) classifications, robust barrier protection is necessary.[1]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to mitigate the H332 (harmful if inhaled) and H335 (respiratory irritation) risks.[11]
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is the most critical step in a safe disposal workflow. It prevents dangerous reactions between incompatible chemicals and ensures cost-effective, compliant disposal.[12]
Caption: Logical workflow for the segregation of waste containing this compound.
Step 3: Container Selection and Labeling
The choice of container is dictated by the physical state of the waste and chemical compatibility.
-
Solid Waste: Use a high-density polyethylene (HDPE) container with a secure, screw-on cap.[13]
-
Liquid Waste: Use a designated, leak-proof container compatible with the solvents used (e.g., HDPE or chemically resistant glass). Ensure the container has a vented cap if volatile solvents are present.
-
Labeling: All waste containers must be labeled immediately upon adding the first drop of waste.[14] The label must include:
Step 4: Temporary Storage (Satellite Accumulation Area)
Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Segregated from incompatible materials (e.g., store away from strong acids and oxidizers).[11]
-
Equipped with secondary containment (e.g., a spill tray) to contain potential leaks.
Step 5: Final Disposal
Do not attempt to treat or neutralize the chemical waste in the lab. Final disposal must be handled by trained professionals.
-
Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13]
-
The likely disposal method for this type of organic compound is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][16]
Emergency Procedures: Spills and Exposures
Spill Response
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS office.
-
Containment (for small, manageable spills):
-
Ensure you are wearing the appropriate PPE (see Step 1).
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[13][17]
-
Carefully collect the absorbed material and any contaminated debris using non-sparking tools.[18]
-
Place all collected materials into a designated hazardous waste container and label it appropriately.
-
-
Decontaminate: Clean the spill area thoroughly (see Section 5).
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower. Seek medical attention.[17]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
Decontamination of Labware and Surfaces
All non-disposable items that come into contact with the compound must be decontaminated before reuse or general cleaning.
-
Pre-cleaning: Physically remove as much residue as possible. This is a crucial first step as organic material can inactivate disinfectants and cleaning agents.[19]
-
Solvent Rinse: Rinse the glassware or surface with a suitable solvent (e.g., ethanol or isopropanol) to dissolve residual compound. Collect this rinse as liquid hazardous waste.
-
Detergent Wash: Wash the item thoroughly with soap and water.
-
Final Rinse: Rinse with deionized water.
For work surfaces, a three-step wipe-down process (solvent, detergent, water) is recommended. All cleaning materials (e.g., wipes, paper towels) must be disposed of as solid hazardous waste.[13]
References
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA).
- 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.
- OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18).
- The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Safety Partners, LLC. (2021-05-27).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. Montana State University.
- PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (2025-05-21).
- Pyridine Standard Operating Procedure. Washington State University.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25).
- Laboratory Waste Management: The New Regulations. MedicalLab Management.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. PubMed.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
- 2,5-Diphenyl-1,3,4-oxadiazole Material Safety Data Sheet. Cole-Parmer.
- Piperidine, 99% Material Safety Data Sheet. Cole-Parmer.
- Piperidine Safety Data Sheet. Penta Chemicals. (2024-05-07).
- Piperidine Hazard Summary. New Jersey Department of Health.
- Piperidine Safety Data Sheet. Biosolve.
- Piperidine Safety Data Sheet. Carl ROTH. (2025-03-31).
- Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. PubMed Central. (2021-02-22).
- Decontamination and Sterilization. National Institutes of Health (NIH).
- Decontamination Guidance. Queen Mary University of London.
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central.
- Different Method for the Production of Oxadiazole Compounds. JournalsPub.
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. MDPI.
Sources
- 1. echemi.com [echemi.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. peptide.com [peptide.com]
- 4. aksci.com [aksci.com]
- 5. osha.gov [osha.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. MedicalLab Management Magazine [medlabmag.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. nj.gov [nj.gov]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. Decontamination and Sterilization [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
